molecular formula C18H37NO3 B3245759 (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol CAS No. 1177408-85-3

(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

Cat. No.: B3245759
CAS No.: 1177408-85-3
M. Wt: 315.5 g/mol
InChI Key: LUZYTSCABOWJAC-UQJFVLDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, more commonly known as 6-Hydroxysphingosine, is a sphingoid base that serves as the structural backbone for a class of unusual ceramides found predominantly in the human epidermis . These 6-hydroxyceramides are essential lipid components of the skin's stratum corneum, where they contribute to the formation of multi-lamellar membranes critical for maintaining the body's water homeostasis and permeability barrier . Research indicates that a deficit of these specific lipids is associated with skin conditions characterized by barrier dysfunction, such as atopic dermatitis, making this compound highly valuable for dermatological and biochemical research aimed at understanding and treating these disorders . The synthesis of this compound and its derivatives, such as N-tetracosanoyl-6-hydroxysphingosine (Cer NH), presents a significant challenge, as they are not readily available commercially . The complex synthesis often involves a key step of selective trans-reduction of a triple bond, for which methods like ruthenium-catalyzed hydrosilylation-protodesilylation have been successfully employed . Biophysical studies using synthetic 6-hydroxyceramide have revealed its unique ability to promote the formation of a long-periodicity lamellar phase in model skin lipid membranes, with a periodicity of 10.6 nm, which may be fundamental to its barrier function . This product is provided for research purposes to support investigations into sphingolipid biodiversity, skin biology, and the development of potential therapeutic interventions for skin diseases. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1177408-85-3

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

(2S,3R)-2-aminooctadec-4-ene-1,3,6-triol

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/t16?,17-,18+/m0/s1

InChI Key

LUZYTSCABOWJAC-UQJFVLDMSA-N

Isomeric SMILES

CCCCCCCCCCCCC(C=C[C@H]([C@H](CO)N)O)O

Canonical SMILES

CCCCCCCCCCCCC(C=CC(C(CO)N)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Function and Biophysical Dynamics of (2S,3R,6R,E)-2-Aminooctadec-4-ene-1,3,6-triol in the Mammalian Stratum Corneum

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (2S,3R,6R,E)-2-aminooctadec-4-ene-1,3,6-triol, commonly known as 6-hydroxysphingosine, is a highly specialized sphingoid base unique to the mammalian epidermis. As a core building block of the stratum corneum (SC) lipid matrix, it forms the backbone of specific ceramide subclasses (Class H) that are critical for epidermal barrier function. This technical guide synthesizes the structural biology, biosynthesis, and biophysical phase behavior of 6-hydroxysphingosine, providing field-proven methodologies for its extraction, quantification, and biophysical characterization.

Structural Biology and Chemical Nomenclature

(2S,3R,6R,E)-2-aminooctadec-4-ene-1,3,6-triol (Molecular Formula:


, Mass: 315.5  g/mol ) is an aliphatic amino alcohol characterized by an 18-carbon chain, a trans-double bond at position 4, and hydroxyl groups at positions 1, 3, and 6[1].

Unlike standard sphingosine (which lacks the C6-OH) or phytosphingosine (which possesses a C4-OH instead of a double bond), the presence of the C6 hydroxyl group fundamentally alters the hydrogen-bonding network of the molecule's headgroup[2]. In the skin, free 6-hydroxysphingosine exists[3], but it is predominantly N-acylated with various fatty acids to form highly specific ceramides[4].

Under the widely accepted Motta nomenclature system for SC ceramides, the sphingoid base is denoted by a letter (S = sphingosine, P = phytosphingosine, dS = dihydrosphingosine, H = 6-hydroxysphingosine ). When paired with specific fatty acids, it forms distinct subclasses[5][6]:

  • CerNH: Non-hydroxy fatty acid + 6-hydroxysphingosine.

  • CerAH:

    
    -hydroxy fatty acid + 6-hydroxysphingosine.
    
  • CerEOH: Esterified

    
    -hydroxy fatty acid + 6-hydroxysphingosine.
    

Biosynthesis and Epidermal Localization

The de novo synthesis of 6-hydroxysphingosine-containing ceramides is tightly regulated and localized to the upper spinous and granular layers of the epidermis[7]. The process begins with the condensation of L-serine and Palmitoyl-CoA by Serine Palmitoyltransferase (SPT).

A critical step in this pathway involves Ceramide Synthase 3 (CERS3) . CERS3 is highly expressed in the epidermis and exhibits strict substrate specificity for ultra-long-chain acyl-CoAs (C26–C34), which it conjugates to various sphingoid bases, including 6-hydroxysphingosine[8]. Following the formation of a standard sphingosine-based ceramide, an as-yet-unidentified epidermal C6-hydroxylase introduces the hydroxyl group at the 6-position[7]. These lipids are then packaged into lamellar bodies and extruded into the extracellular space of the SC[4].

Biosynthesis Ser L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser->KDS Serine Palmitoyltransferase (SPT) DS Dihydrosphingosine (dS) KDS->DS 3-Ketodihydrosphingosine Reductase DCer Dihydroceramide DS->DCer Ceramide Synthase 3 (CERS3) CerS Ceramide (Sphingosine Base) DCer->CerS Dihydroceramide Desaturase (DES1) CerH 6-Hydroxyceramide (e.g., CerNH, CerEOH) CerS->CerH Epidermal C6-Hydroxylase (Putative) FreeH Free 6-Hydroxysphingosine CerH->FreeH Ceramidase (SC Desquamation)

Figure 1: Epidermal biosynthesis pathway of 6-hydroxysphingosine and its ceramide derivatives.

Biophysical Function in the Skin Barrier

The primary biological function of 6-hydroxysphingosine is to enforce the structural impermeability of the stratum corneum. The SC lipid matrix consists of ceramides, free fatty acids (FFAs), and cholesterol in an approximate 1:1:1 molar ratio[9].

Biophysical studies utilizing X-ray powder diffraction (XRD) and infrared spectroscopy on model membranes reveal that 6-hydroxyceramides (such as CerNH) behave fundamentally differently than their sphingosine (CerNS) or phytosphingosine (CerNP) counterparts[2][10]. The additional C6 hydroxyl group acts as a critical hydrogen bond donor/acceptor, which restricts lateral lipid mobility, increases the main transition temperature (


), and drives the formation of an unusually long periodicity phase (LPP) of ~10.6 nm[2][10].

This LPP is essential for preventing transepidermal water loss (TEWL) and drastically limits the permeability of the skin to external ions and lipophilic compounds[2]. Pathologically, a deficiency in 6-hydroxyceramides—particularly CerEOH—is strongly correlated with severe barrier dysfunctions, including atopic dermatitis, psoriasis, and autosomal recessive congenital ichthyosis[4][11].

Quantitative Comparison of Ceramide Phase Behaviors
Ceramide SubclassSphingoid Base BackboneMain Transition Temp (

)
Dominant Lamellar Phase (d-spacing)Ion Permeability Resistance
CerNS Sphingosine (d18:1)~65°C~5.4 nm (Short Periodicity)Baseline
CerNP Phytosphingosine (t18:0)~72°C~5.2 nm (Short Periodicity)Moderate Increase
CerNH 6-Hydroxysphingosine (t18:1) ~75°C ~10.6 nm (Long Periodicity) Dramatic Increase

Data synthesized from thermotropic phase behavior analyses of model SC lipid membranes[2][10].

Experimental Methodologies

As a Senior Application Scientist, ensuring the reproducibility and accuracy of lipidomic and biophysical data is paramount. The following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol 1: Shotgun Lipidomics of SC 6-Hydroxyceramides

Objective: Isolate and quantify 6-hydroxysphingosine-containing ceramides from human SC using LC-MS/MS.

  • Non-Invasive Sampling: Utilize D-Squame tape stripping (10-15 consecutive strips per site).

    • Causality: Tape stripping is explicitly chosen over punch biopsies to isolate the stratum corneum without contaminating the sample with viable epidermal phospholipids. Phospholipids cause severe ion suppression in the mass spectrometer, masking the low-abundance 6-hydroxyceramide signals[12].

  • Lipid Extraction & Spiking: Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water). Prior to extraction, spike the sample with a known concentration of CER7-2'R,6R(d9) (deuterated 6-hydroxyceramide)[13].

    • Causality: The deuterated internal standard co-elutes with endogenous CerNH/CerAH but is mass-shifted by 9 Da. This accounts for matrix-induced ionization variances.

  • LC-MS/MS Analysis: Run the organic phase through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific product ion of 6-hydroxysphingosine (

    
     ~298 after characteristic water losses).
    
  • System Validation: The protocol is self-validating. A matrix blank and a spiked recovery sample must be run in parallel. If the recovery of the

    
    -standard falls below 85%, the extraction is deemed compromised by matrix effects and must be repeated.
    

Workflow S1 SC Sampling (Tape Stripping) S2 Lipid Extraction (+ d9-Ceramide IS) S1->S2 S3 LC-MS/MS (MRM Mode) S2->S3 S4 Data Analysis (Lipidomics) S3->S4

Figure 2: Self-validating high-throughput lipidomics workflow for 6-hydroxyceramide quantification.

Protocol 2: X-Ray Powder Diffraction (XRD) of Model SC Membranes

Objective: Determine the lamellar periodicity induced by 6-hydroxyceramides in a synthetic lipid matrix[2].

  • Lipid Film Preparation: Dissolve synthetic CerNH, lignoceric acid (FFA C24:0), and cholesterol in a 1:1:1 molar ratio in

    
     (2:1, v/v). Dry under a gentle stream of 
    
    
    
    gas and lyophilize overnight to remove residual solvent.
  • Hydration and Thermal Annealing: Hydrate the lipid film with an acetate buffer (pH 5.5, mimicking the SC acid mantle). Subject the mixture to 10 thermal cycles (heating to 85°C, then cooling to room temperature).

    • Causality: Because 6-hydroxyceramides possess highly saturated, ultra-long acyl chains, their melting points exceed physiological temperatures (~75°C). Thermal annealing is physically required to overcome kinetic traps, melt the crystalline lipid domains, and ensure homogenous lateral mixing with cholesterol. Without this step, phase separation occurs, yielding artifactual diffraction peaks.

  • XRD Measurement: Scan the annealed samples at small-angle X-ray scattering (SAXS) regions. Calculate the d-spacing using Bragg's Law (

    
    ).
    
  • System Validation: The system validates itself by running a parallel control membrane of CerNS (lacking the C6-OH). A successful preparation is confirmed when the CerNS control yields a standard Short Periodicity Phase (SPP) of ~5.4 nm, proving that any shift to a 10.6 nm Long Periodicity Phase (LPP) in the test sample is exclusively driven by the 6-hydroxylation[2][10].

References

Sources

The 6-Hydroxysphingosine Paradigm: Structural Dynamics, Biophysical Properties, and Therapeutic Potential in Epidermal Barrier Dysfunction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While standard sphingolipids are ubiquitous across eukaryotic cell membranes, 6-hydroxysphingosine represents a highly specialized evolutionary adaptation restricted almost entirely to the mammalian epidermis. As the structural backbone of unique ceramide subclasses (Cer[NH], Cer[AH], and Cer[EOH]), this sphingoid base is a critical regulator of the stratum corneum's water-impermeability. This whitepaper synthesizes the structural properties, biosynthetic pathways, and biophysical behaviors of 6-hydroxysphingosine, providing researchers with self-validating protocols for its synthesis and phase characterization.

Introduction: The Epidermal Enigma

Sphingolipids are characterized by their long-chain amino alcohol backbones. In most mammalian tissues, sphingosine (d18:1) and sphinganine (d18:0) dominate. However, the stratum corneum (SC)—the outermost layer of the skin—contains a highly heterogeneous lipid matrix comprising 15 distinct ceramide subclasses. Among these, ceramides containing 6-hydroxysphingosine ((2S,3R,4E,6R)-2-aminooctadec-4-ene-1,3,6-triol) are the most unusual and structurally significant .

The addition of a single hydroxyl group at the C6 position fundamentally alters the thermodynamic behavior of the lipid, enabling the formation of complex multilamellar structures that prevent transepidermal water loss (TEWL) and protect against environmental xenobiotics.

Structural and Biophysical Properties

The exact stereochemistry of physiological 6-hydroxysphingosine is critical to its function. The (6R)-hydroxyl group acts as a highly specific hydrogen bond donor and acceptor within the hydrophobic lipid tail region.

Causality in Lamellar Phase Formation

In model skin lipid membranes, standard ceramides (like Cer[NS]) typically organize into a Short Periodicity Phase (SPP) with a repeat distance of ~6.0 nm. However, X-ray powder diffraction (XRPD) studies reveal that the inclusion of 6-hydroxyceramides (e.g., Cer[NH]) causally drives the formation of an unusually Long Periodicity Phase (LPP) with a periodicity of ~10.6 nm .

Why does this happen? The C6 hydroxyl group disrupts standard van der Waals packing just enough to force interdigitation and complex hydrogen-bonding networks with adjacent free fatty acids (FFAs) and cholesterol, stabilizing the extended 10.6 nm lamellar architecture required for a watertight barrier.

Table 1: Quantitative Comparison of Epidermal Sphingoid Bases

To understand the biophysical impact of these bases, we must compare their fundamental properties :

Sphingoid BaseMolecular FormulaExact Mass (Da)Epidermal AbundancePrimary Lamellar Phase Contribution
Sphingosine (S) C18H37NO2299.28Moderate~6.0 nm (SPP)
Phytosphingosine (P) C18H39NO3317.29High~6.0 nm (SPP)
6-Hydroxysphingosine (H) C18H37NO3315.28High (Skin Specific)~10.6 nm (LPP)

Biosynthetic Pathways and Metabolic Fate

The biosynthesis of 6-hydroxysphingosine remains one of the most intriguing frontiers in lipidomics. While the early stages of sphingolipid synthesis via Serine Palmitoyltransferase (SPT) and Ceramide Synthase (CerS) are well-characterized, the specific enzyme responsible for the C6-hydroxylation of the sphingoid base in the epidermis has not yet been definitively isolated .

Biosynthesis SPT Serine + Palmitoyl-CoA KDS 3-Ketosphinganine SPT->KDS SPT DHC Dihydroceramide KDS->DHC CerS / Reductase CER Ceramide (Sphingosine Base) DHC->CER DEGS1 (Desaturase) H_CER 6-Hydroxyceramide (Cer[NH], Cer[AH]) CER->H_CER Unknown 6-Hydroxylase LPP Long Periodicity Phase (LPP) Epidermal Barrier H_CER->LPP Extracellular Secretion

Figure 1: Putative biosynthetic pathway of 6-hydroxyceramides and integration into the epidermal barrier.

Experimental Methodologies & Protocols

Because 6-hydroxysphingosine is not widely available commercially, researchers must often synthesize it de novo to study its biophysical properties. The following protocols are engineered with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Stereoselective Synthesis of 6-Hydroxyceramides

Synthesizing the (2S,3R,4E,6R) stereocenter requires precise catalytic control to prevent the formation of biologically inactive cis-isomers .

  • Alkyne Precursor Assembly: React commercially available tridecanal with trimethylsilyl acetylene, followed by alkynylation of (S)-Garner's aldehyde to form the protected intermediate.

  • Trans-Reduction via Hydrosilylation: Subject the alkyne intermediate to [Cp*Ru(CH3CN)3]PF6-catalyzed hydrosilylation, followed by protodesilylation.

  • N-Acylation: Couple the resulting 6-hydroxysphingosine base with the desired fatty acid (e.g., lignoceric acid) using standard EDC/HOBt peptide coupling conditions.

  • Causality of the Method: Why use Ruthenium-catalyzed hydrosilylation instead of standard Lindlar reduction? Lindlar catalysts frequently yield cis-alkenes or over-reduce the bond to an alkane. The Ru-catalyst strictly enforces the trans (4E) geometry. A cis-double bond would introduce a "kink" in the hydrophobic tail, completely destroying the lipid's ability to pack into the tight orthorhombic lattice required for skin barrier function.

  • Self-Validation Checkpoint: Before proceeding to biophysical assays, analyze the intermediate via 1H-NMR. The presence of a coupling constant

    
     Hz definitively validates the trans geometry. If 
    
    
    
    Hz, cis-isomerization has occurred, and the batch must be discarded.
Protocol 2: Biophysical Characterization via X-Ray Powder Diffraction (XRPD)

To study how 6-hydroxyceramides affect barrier function, they must be reconstituted into artificial lipid membranes .

Workflow Mix 1. Lipid Mixing (Cer/Chol/FFA/ChS) Evap 2. Solvent Evaporation (Organic Phase Removal) Mix->Evap Hydrate 3. Hydration & Annealing (Thermodynamic Equilibration) Evap->Hydrate XRPD 4. XRPD Measurement (Cu Kα radiation) Hydrate->XRPD Analyze 5. Phase Analysis (LPP vs SPP Detection) XRPD->Analyze

Figure 2: Self-validating experimental workflow for XRPD analysis of 6-hydroxyceramide lipid models.

  • Lipid Matrix Assembly: Dissolve Cer[NH], cholesterol, free fatty acids (C16-C24), and cholesteryl sulfate in a 2:1 chloroform/methanol mixture at physiological ratios.

  • Solvent Evaporation: Dry the mixture under a gentle stream of N2, followed by 2 hours in a vacuum desiccator.

  • Hydration and Thermal Annealing: Hydrate the lipid film with an acetate buffer (pH 5.5). Cycle the sample three times between 85°C and room temperature, allowing 2 hours of equilibration per step.

  • XRPD Acquisition: Load the sample into a glass capillary and expose it to Cu Kα radiation (

    
     Å) to measure diffraction angles.
    
  • Causality of the Method: Why is the thermal annealing step strictly required? Lipids evaporated directly from an organic solvent are kinetically trapped in metastable, non-physiological phases. Heating the mixture to 85°C (above the main phase transition temperature of the lipids) provides the activation energy necessary for the molecules to mobilize. Slow cooling allows them to settle into their true thermodynamic minimum—the physiological orthorhombic packing.

  • Self-Validation Checkpoint: Analyze the diffraction diffractogram. A successful, physiologically relevant membrane model containing 6-hydroxyceramides must exhibit a sharp reflection peak at

    
     (corresponding to 
    
    
    
    nm). If only a
    
    
    (
    
    
    nm) peak is present, thermodynamic equilibrium was not reached, and the sample must undergo further thermal annealing.

Pathological Implications & Drug Development

The clinical relevance of 6-hydroxysphingosine cannot be overstated. Lipidomic profiling of patients with Atopic Dermatitis (AD) consistently reveals a profound depletion of 6-hydroxyceramides (specifically Cer[NH] and Cer[AH]) alongside an increase in standard sphingosine ceramides .

Because the loss of the C6 hydroxyl group directly correlates with the collapse of the Long Periodicity Phase (LPP), the skin loses its watertight seal, leading to elevated TEWL and increased penetration of environmental allergens. For drug development professionals, formulating topical therapeutics that deliver synthetic 6-hydroxyceramides—or small molecules that upregulate the elusive 6-hydroxylase enzyme—represents a highly targeted, mechanistic approach to curing, rather than merely managing, inflammatory skin barrier diseases.

References

  • The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family. ChemBioChem.[Link]

  • Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes. Langmuir.[Link]

  • 6-Hydroxysphingosine (CID 12991068). National Institutes of Health (PubChem).[Link]

  • Synthesis of 6-hydroxyceramide using ruthenium-catalyzed hydrosilylation–protodesilylation. Unexpected formation of a long periodicity lamellar phase in skin lipid membranes. RSC Advances.[Link]

  • α-hydroxy-6-hydroxy-sphingosine Analysis. Lipotype GmbH.[Link]

6-hydroxy-4-sphingenine role in epidermal barrier

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The 6-Hydroxy-4-Sphingenine Architecture: Mechanistic Role in Human Epidermal Barrier Integrity and Therapeutic Restoration Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human epidermal barrier relies on a highly specific architecture of intercellular lipids to prevent trans-epidermal water loss (TEWL) and pathogen ingress. While the roles of Sphingosine (S) and Phytosphingosine (P) are well-documented, 6-hydroxy-4-sphingenine (H) —also known as 6-hydroxysphingosine—represents a critical, human-specific adaptation in barrier physiology.

Unlike rodents, which largely lack this sphingoid base, human stratum corneum (SC) is rich in "H" class ceramides (e.g., Ceramide [EOH], [NH], [AH]). This guide elucidates the structural mechanics of the 6-hydroxy-4-sphingenine moiety, its pivotal role in stabilizing the orthorhombic lateral phase , and the analytical protocols required to isolate it from its saturated analog, phytosphingosine.

Structural Biochemistry: The "H" Base Architecture

The structural integrity of the stratum corneum lipid matrix is dictated by the packing density of ceramide headgroups and the alignment of their alkyl chains. 6-hydroxy-4-sphingenine (t18:1) presents a unique hybrid geometry that distinguishes it from the canonical bases.

Comparative Sphingoid Base Architecture
FeatureSphingosine (S)Phytosphingosine (P)6-Hydroxy-4-Sphingenine (H)
IUPAC Name (2S,3R,4E)-2-amino-4-octadecene-1,3-diol(2S,3S,4R)-2-amino-1,3,4-octadecanetriol(2S,3S,4E)-2-amino-4-octadecene-1,3,6-triol
Unsaturation C4-C5 Trans Double BondSaturatedC4-C5 Trans Double Bond
Hydroxylation C1, C3C1, C3, C4C1, C3, C6
Shorthand d18:1t18:0t18:1
Phase Behavior Promotes Hexagonal PackingPromotes Orthorhombic PackingStabilizes Orthorhombic Phase via C6 H-bonding

Mechanistic Insight: The "H" base retains the C4-C5 trans double bond of sphingosine, which imposes a rigid planarity on the upper chain. However, the addition of the hydroxyl group at C6 (allylic position) introduces a secondary hydrogen-bonding motif deep within the interfacial region. This allows H-ceramides to bridge the gap between the fluidity of sphingosine and the rigidity of phytosphingosine, creating a "molecular rivet" that tightens the headgroup network while maintaining the necessary chain alignment for the Long Periodicity Phase (LPP) .

Biosynthesis and The EOH Axis

The presence of 6-hydroxy-4-sphingenine is a hallmark of mature, healthy human epidermis. Its synthesis is distinct from the de novo sphinganine pathway.

Pathway Logic

Unlike Phytosphingosine, which is generated by the hydroxylation of Sphinganine (d18:0) via DES2 (dihydroceramide desaturase 2), 6-hydroxy-4-sphingenine is believed to be synthesized via the hydroxylation of Sphingosine (d18:1) . This reaction likely occurs late in the differentiation process, potentially catalyzed by a specific cytochrome P450 isoform or a specialized hydroxylase (putative Sphingosine-6-hydroxylase) that remains a target of active investigation.

Once formed, the H-base is acylated to form three primary subclasses:

  • Ceramide [NH]: Non-hydroxy fatty acid + 6-OH-Sphingosine.[1][2]

  • Ceramide [AH]:

    
    -hydroxy fatty acid + 6-OH-Sphingosine.[1]
    
  • Ceramide [EOH]: Esterified

    
    -hydroxy fatty acid + 6-OH-Sphingosine.[1]
    

Critical Role of Ceramide [EOH]: Ceramide [EOH] is the structural analog to the famous Ceramide [EOS]. While [EOS] is often cited as the primary acylceramide, [EOH] is essential for the protein-bound lipid envelope . The


-hydroxy end of the fatty acid covalently binds to cornified envelope proteins (involucrin, envoplakin), while the 6-OH sphingoid base anchors the lipid lamellae.

Biosynthesis cluster_0 Epidermal Differentiation Gradient Sphinganine Sphinganine (d18:0) DihydroCer Dihydroceramide Sphinganine->DihydroCer CerS (Acylation) Ceramide Ceramide [NS] (d18:1) DihydroCer->Ceramide DES1 (Desaturation) Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase (Hydrolysis) SixOHSph 6-Hydroxy-4-Sphingenine (t18:1) Sphingosine->SixOHSph Putative 6-Hydroxylase (C6-OH Addition) CerEOH Ceramide [EOH] (Barrier Anchor) SixOHSph->CerEOH 1. CerS3 (Acylation) 2. ELOVL4 (Elongation) 3. PNPLA1 (Esterification)

Figure 1: Putative biosynthetic pathway of 6-hydroxy-4-sphingenine and its incorporation into the critical barrier lipid Ceramide [EOH].

Pathological Implications & Barrier Failure

The clinical relevance of 6-hydroxy-4-sphingenine is observed in its absence.

  • Atopic Dermatitis (AD): Lipidomic profiling reveals a specific reduction in Ceramide [EOH] and [NH] in lesional skin. The shift favors shorter-chain ceramides and Sphingosine (S) bases, leading to a phase transition from Orthorhombic (tight) to Hexagonal (loose) packing. This phase separation creates "grain boundaries" in the lipid matrix, increasing permeability to allergens.

  • Psoriasis: Similar reductions in H-ceramides are observed, correlated with hyperproliferation and incomplete keratinocyte differentiation.

  • Aging: Senescent keratinocytes show reduced capacity to hydroxylate sphingosine, leading to a thinner, less resilient barrier.

Analytical Protocol: Isolating the "H" Base

Separating 6-hydroxy-4-sphingenine (t18:1) from Phytosphingosine (t18:[1][3][4][5]0) is chemically challenging due to their similar polarity. However, they differ by 2 Da in mass.[4] High-resolution LC-MS/MS is the gold standard.

Methodology: HILIC-MS/MS Profiling

Objective: Quantify 6-OH-Sphingosine species without interference from isobaric contaminants.

Step 1: Lipid Extraction (Modified Folch)

  • Homogenize SC tape strips in Methanol:Chloroform (2:1).

  • Sonicate for 15 min at 4°C to prevent hydrolysis.

  • Add internal standards: d18:1/12:0 Ceramide (non-endogenous).

Step 2: Chromatographic Separation

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Kinetex HILIC, 2.1 x 100mm, 1.7 µm).

  • Why HILIC? Reverse-phase (C18) often co-elutes ceramide isomers. HILIC separates based on headgroup polarity. The extra C6-OH on the "H" base increases retention time relative to "S" bases but is distinct from "P" bases due to the double bond geometry.

  • Mobile Phase A: Acetonitrile (97%) + 5mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Water (90%) + 10mM Ammonium Formate + 0.2% Formic Acid.

Step 3: Mass Spectrometry Detection (MRM Mode) Monitor the specific transitions. The "H" base loses water molecules readily in the source.

AnalytePrecursor Ion [M+H]+Product Ion (Losing Fatty Acid)Collision Energy
Ceramide NP (t18:0/24:0) 668.6282.3 (Phytosphingosine - 2H2O)35 eV
Ceramide NH (t18:1/24:0) 666.6 280.3 (6-OH-Sph - 2H2O) 38 eV

Note: The mass difference of 2 Da (668 vs 666) allows for resolution, but chromatographic separation is required to prevent isotopic overlap from the saturated species.

LCMS_Workflow Sample SC Tape Strips Extract Extraction (CHCl3:MeOH 2:1) + Internal Stds Sample->Extract HILIC HILIC Separation (Polarity-based) Extract->HILIC Inject MS MS/MS (MRM Mode) Target: m/z 280.3 (t18:1 base) HILIC->MS Elute Data Quantification of Cer[NH], [AH], [EOH] MS->Data

Figure 2: Analytical workflow for the specific detection of 6-hydroxy-4-sphingenine containing ceramides.

Therapeutic Engineering & Synthesis

For drug development professionals, the "H" base represents a high-value target for topical formulations (barrier repair creams) and small molecule synthesis.

Synthesis Challenge: The chemical synthesis of 6-hydroxy-4-sphingenine is complex due to the need for stereochemical control at three centers (C2, C3, C6) and the geometry of the C4-C5 double bond.

  • Key Precursors: Chiral propargylic alcohols.[6][7]

  • Strategy: Asymmetric dihydroxylation of

    
    -unsaturated esters followed by selective reduction.
    

Formulation Strategy: Incorporating synthetic Ceramide [EOH] into topical emulsions requires "biomimetic" ratios.

  • Golden Ratio: 3:1:1 (Ceramide : Cholesterol : Free Fatty Acid).

  • Specific Requirement: To restore the orthorhombic phase in AD skin, the formulation must contain long-chain (C24+) ceramides with the H-base. Using simple Sphingosine-based ceramides (like Ceramide NS) alone is insufficient to restore the tight packing density provided by the C6-hydroxyl interaction.

References

  • Stewart, M. E., & Downing, D. T. (1999).[1][2][8] A new 6-hydroxy-4-sphingenine-containing ceramide in human skin.[1][2][6][7][9][10] Journal of Lipid Research, 40(8), 1434–1439.[1][2] Link

  • Robson, K. J., et al. (1994).[8] 6-Hydroxy-4-sphingenine in human epidermal ceramides.[1][2][6][7][9][10][11] Journal of Lipid Research, 35(11), 2060–2068.[1] Link

  • Motta, S., et al. (1993). Ceramide composition of the psoriatic scale. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1182(2), 147–151. Link

  • Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human stratum corneum. Journal of Lipid Research, 49(7), 1466–1476. Link

  • Chun, J., & Byun, H. S. (2003). First Asymmetric Synthesis of 6-Hydroxy-4-Sphingenine-Containing Ceramides.[6][7] The Journal of Organic Chemistry, 68(2), 348–354. Link

  • Farwanah, H., et al. (2005). Profiling of human stratum corneum ceramides by means of normal phase LC/APCI-MS. Analytical and Bioanalytical Chemistry, 383(4), 632–637. Link

Sources

Technical Guide: 6-Hydroxysphingosine vs. Phytosphingosine in Cutaneous Biology and Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, biosynthetic, and functional distinctions between 6-hydroxysphingosine and phytosphingosine.

Executive Summary

In the field of dermatological drug development and lipidomics, the distinction between sphingoid bases is not merely academic—it is the determinant of lipid barrier integrity and membrane phase behavior. While both 6-hydroxysphingosine (H-base) and phytosphingosine (P-base) are trihydroxylated long-chain bases (LCBs) essential to the human stratum corneum (SC), they drive fundamentally different biophysical outcomes.

  • Phytosphingosine (t18:0) is a saturated base that promotes rigid, orthorhombic packing and is ubiquitous in nature (plants, fungi, mammals).

  • 6-Hydroxysphingosine (t18:1) is an unsaturated, human-skin-specific base critical for the formation of the Long Periodicity Phase (LPP), a unique lamellar architecture required for an impermeable skin barrier.

This guide delineates their chemical divergence, biosynthetic origins, and analytical separation to support precision in ceramide formulation and quantification.

Structural Chemistry & Stereoisomerism

The primary differentiator lies in the position of the third hydroxyl group and the saturation status of the carbon chain.

Comparative Chemical Architecture
FeaturePhytosphingosine (P)6-Hydroxysphingosine (H)
IUPAC Name 4-hydroxysphinganine6-hydroxy-4-sphingenine
Shorthand t18:0t18:1 (or d18:1 + 6OH)
Formula C₁₈H₃₉NO₃C₁₈H₃₇NO₃
Molecular Weight 317.51 Da315.49 Da
Unsaturation Saturated (None)Unsaturated (trans-Δ⁴)
Hydroxyl Positions C1, C3, C4 C1, C3, C6
Stereochemistry (2S, 3S, 4R)(2S, 3R, 6R) [Typical]
Membrane Effect High Tₘ, rigid hydrogen bondingInduces phase separation, LPP formation
Structural Implications[1][2][3][4]
  • Phytosphingosine: The C4-hydroxyl group allows for strong inter-headgroup hydrogen bonding, leading to high melting points and the formation of tight orthorhombic lattices.

  • 6-Hydroxysphingosine: The combination of the trans-double bond at C4 and the hydroxyl at C6 creates a "kink" and polarity shift that disrupts standard packing. This unique geometry is essential for the Long Periodicity Phase (LPP) , a 13 nm repeating structure unique to the skin barrier that prevents ion flux.

Biosynthetic Divergence

Understanding the synthesis pathways is critical for identifying potential therapeutic targets or sourcing raw materials. Both bases originate from de novo sphingolipid synthesis but diverge at the processing of Dihydrosphingosine (Sphinganine) .

Causality in Biosynthesis
  • Phytosphingosine is generated via direct hydroxylation of sphinganine at C4.[1] This occurs extensively in plants and yeast, making yeast fermentation the primary industrial source for "bio-identical" ceramides (e.g., Ceramide NP).

  • 6-Hydroxysphingosine requires a sequential process: first, the introduction of the Δ⁴ double bond (desaturation) to form Sphingosine, followed by a specific hydroxylation at C6.[1] This pathway is highly active in differentiating keratinocytes.

Biosynthesis Serine L-Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS Serine Palmitoyltransferase (SPT) DHS Dihydrosphingosine (Sphinganine) KDS->DHS 3-KDS Reductase Phyto Phytosphingosine (t18:0) DHS->Phyto C4-Hydroxylase (DES2/SUR2) Sph Sphingosine (d18:1) DHS->Sph Dihydroceramide Desaturase (DES1) SixOH 6-Hydroxysphingosine (t18:1) Sph->SixOH Sphingolipid C6-Hydroxylase

Figure 1: Divergent biosynthesis of trihydroxy bases. Phytosphingosine (Green) is a direct hydroxylation product, whereas 6-Hydroxysphingosine (Red) requires prior desaturation, linking it to the sphingosine lineage.

Functional Biology in the Stratum Corneum[2][5][6][7]

The clinical relevance of these lipids is defined by the ceramide subclasses they form.[2]

The "H" vs. "P" Ceramide Classes
  • Ceramide NP (Non-hydroxy P-base): The "mortar" of the skin. It forms the bulk of the lipid matrix. Deficiency leads to general dryness and scaling (e.g., psoriasis).

  • Ceramide EO-H (Esterified Omega-hydroxy H-base): A specialized lipid covalently bound to the cornified envelope or essential for the LPP.[2]

    • Mechanism:[3][4][5][6][7] The 6-OH group interacts with water and ions differently than the 4-OH. Studies show that membranes containing 6-hydroxysphingosine have higher electrical resistance (lower ion permeability) compared to those with phytosphingosine, despite similar water permeability.

Self-Validating Protocol: Biophysical Characterization

To verify the presence of functional 6-hydroxysphingosine in a lipid model, one should observe the LPP diffraction pattern via Small Angle X-ray Scattering (SAXS).

  • Prepare Lipid Mixtures: Equimolar Ceramide/Cholesterol/Fatty Acid.

    • Mix A: Ceramide NP based.[8]

    • Mix B: Ceramide NH based (containing 6-hydroxysphingosine).[9]

  • Equilibrate: Heat to 80°C, cool to RT, incubate for 24h.

  • SAXS Analysis:

    • Validation: Mix A will predominantly show Short Periodicity Phase (SPP, d ≈ 6 nm).

    • Validation: Mix B will show peaks corresponding to Long Periodicity Phase (LPP, d ≈ 13 nm).

Analytical Methodologies: LC-MS/MS Differentiation

Distinguishing these bases is challenging due to their similar polarity and mass (Δ = 2 Da). High-resolution mass spectrometry (HRMS) or triple quadrupole (QqQ) systems are required.

Separation Strategy
  • Chromatography: Reverse Phase (C18) or HILIC.

    • Observation: Phytosphingosine (t18:[10][3][6][11][12]0) elutes slightly earlier than 6-hydroxysphingosine (t18:1) on C18 columns due to the double bond in the latter reducing hydrophobicity slightly less than the saturation increases it? Correction: The double bond usually reduces retention in RP compared to saturated chains, but the position of OH also affects it. In practice, they are often baseline separated.

  • Mass Transitions (MRM):

AnalytePrecursor Ion [M+H]⁺Product Ion (Quant)Mechanism
Phytosphingosine m/z 318.3m/z 282.3Loss of 2 H₂O
m/z 264.3Loss of 3 H₂O (Characteristic of triols)
6-Hydroxysphingosine m/z 316.3m/z 298.3Loss of 1 H₂O
m/z 280.3Loss of 2 H₂O
Protocol: Lipid Extraction & Analysis[3]
  • Extraction: Modified Bligh & Dyer (Chloroform/Methanol).

  • Derivatization (Optional): Not required for LC-MS/MS but N-acetylation can improve peak shape.

  • LC Conditions:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid.[11]

    • Gradient: 40% B to 100% B over 10 mins.

  • Data Integrity Check: Ensure the [M+H]⁺ difference is exactly 2.016 Da. If resolution is low, cross-talk can occur. Use unique product ions if possible (e.g., specific cleavage fragments around the double bond).

References

  • Lipotype GmbH. (n.d.). Alpha-hydroxy-6-hydroxy-sphingosine Analysis. Retrieved from [Link]

  • Toncic, R. J., et al. (2020). Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis. ResearchGate. Retrieved from [Link]

  • Beddoes, C. M., et al. (2017). Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes. Langmuir. Retrieved from [Link][13]

  • Helou, M., et al. (2024). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase. Langmuir. Retrieved from [Link]

  • Motta, S., et al. (1993). Ceramide composition of the psoriatic scale. Biochimica et Biophysica Acta.

Sources

6-Hydroxysphingosine Biosynthesis & Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Hydroxysphingosine Biosynthesis Pathway in Keratinocytes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Ghost" Lipid of the Barrier

6-Hydroxysphingosine (also known as H-sphingosine or 6-hydroxy-4-sphingenine) represents a critical yet biochemically elusive component of the human skin barrier. Unlike the ubiquitous sphingosine (S) and phytosphingosine (P) bases, 6-hydroxysphingosine (H) is uniquely enriched in the human stratum corneum, specifically within the ultra-long-chain ceramides (e.g., Ceramide EOS, EOH) that orchestrate the long-periodicity lamellar phase (LPP).

Despite its structural necessity for preventing transepidermal water loss (TEWL), the precise enzymatic machinery responsible for the C6-hydroxylation event remains one of the few remaining "black boxes" in sphingolipid biochemistry. This guide synthesizes current structural knowledge, proposed biosynthetic mechanisms, and validated analytical protocols for quantifying this lipid in differentiated keratinocytes.

Molecular Architecture & Stereochemistry

To target this pathway, one must first distinguish the substrate from its structural analogs.

  • IUPAC Name: (2S, 3R, 4E, 6R)-2-amino-4-octadecene-1,3,6-triol.

  • Shorthand: t18:1(6OH) or H-base.

  • Key Features:

    • C4-C5 Trans Double Bond: Shared with sphingosine (produced by DEGS1).[1]

    • C6 Hydroxyl Group: The defining feature. Stereochemistry is strictly 6R .

    • Differentiation from Phytosphingosine: Phytosphingosine (t18:0) has a C4-hydroxyl and no double bond. 6-Hydroxysphingosine has a double bond and a C6-hydroxyl.

Table 1: Structural Comparison of Epidermal Sphingoid Bases

FeatureSphingosine (S)Phytosphingosine (P)6-Hydroxysphingosine (H)
Backbone d18:1t18:0t18:1
Unsaturation

4-trans
None

4-trans
Hydroxylation C1, C3C1, C3, C4C1, C3, C6
Primary Enzyme DEGS1DEGS2 (C4-hydroxylase)Putative 6-Hydroxylase
Barrier Role General StructureH-bonding (Short Phase)LPP Formation (Long Phase)

The Biosynthetic Pathway: Knowns and Unknowns

The Canonical Pathway (Pre-Hydroxylation)

The synthesis begins in the Endoplasmic Reticulum (ER) of the keratinocyte.

  • Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA

    
     3-Ketosphinganine.[1][2]
    
  • Reduction: 3-Ketosphinganine Reductase (KDSR)

    
     Sphinganine (d18:0).[1]
    
  • Acylation: Ceramide Synthase (CERS3 is critical for skin) acylates Sphinganine

    
     Dihydroceramide.
    
The Divergence Point

Here lies the critical mechanistic distinction.

  • Route A (Standard): Dihydroceramide Desaturase 1 (DEGS1 ) introduces a

    
    4-trans double bond 
    
    
    
    Ceramide (Sphingosine base) .
  • Route B (Phyto): Dihydroceramide Desaturase 2 (DEGS2 ) acts as a C4-hydroxylase

    
    Phytoceramide .[3]
    
  • Route C (The 6-OH Pathway): Evidence suggests that 6-hydroxysphingosine is derived from Sphingosine , not Sphinganine. This implies the hydroxylation occurs after or concerted with the

    
    4-desaturation.
    
    • Hypothesis: A specific, differentiation-dependent cytochrome P450 or a modified activity of a desaturase acts on the Ceramide(S) substrate to hydroxylate position C6.

    • Localization: This likely occurs in the late Stratum Granulosum, potentially associated with the Lamellar Body formation.

Pathway Visualization

The following diagram maps the logical flow, highlighting the putative step.

G cluster_ER Endoplasmic Reticulum (Basal/Spinous Layer) cluster_Golgi Golgi / Lamellar Bodies (Granular Layer) PalmitoylCoA Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine PalmitoylCoA->Ketosphinganine SPTLC1/2/3 Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KDSR DihydroCer Dihydroceramide Sphinganine->DihydroCer CERS3 (Acylation) CeramideS Ceramide (Sphingosine Base) (d18:1) DihydroCer->CeramideS DEGS1 (Desaturase) CeramideP Ceramide (Phytosphingosine) (t18:0) DihydroCer->CeramideP DEGS2 (C4-Hydroxylase) CeramideH Ceramide (6-OH-Sphingosine) (t18:1 6-OH) CeramideS->CeramideH Putative 6-Hydroxylase (Differentiation Dependent)

Figure 1: Biosynthetic pathway of keratinocyte sphingolipids. Note the divergence of 6-hydroxysphingosine (Red) from the canonical sphingosine pathway, likely occurring post-desaturation.

Experimental Protocols: Validation & Analysis

To study this pathway, one cannot use standard cell lines (e.g., HeLa) as they lack the machinery to produce 6-OH ceramides. You must use differentiated primary keratinocytes or 3D epidermal equivalents .

Protocol: Inducing 6-OH Synthesis in Keratinocytes

Objective: Upregulate the differentiation-dependent enzymes (CERS3, ELOVL4, and the putative 6-hydroxylase).

  • Cell Source: Primary Human Keratinocytes (PHK) or HaCaT (limited efficiency).

  • Growth Phase: Culture in low-calcium (<0.06 mM) KGM-Gold medium until 100% confluence.

  • Differentiation Switch:

    • Switch medium to high-calcium (1.2 mM CaCl2).

    • Add Vitamin C (50 µg/mL) to support ceramide hydroxylation mechanisms.

    • Crucial Step: Maintain at Air-Liquid Interface (ALI) for 11-14 days. Submerged cultures produce negligible amounts of 6-OH ceramides.

  • Validation: Check mRNA expression of FLG (Filaggrin) and CERS3 via qPCR.

Protocol: Lipid Extraction (Modified Bligh & Dyer)

Standard extraction loses the highly polar 6-OH ceramides.

  • Harvest: Trypsinize cells or homogenize 3D tissue.

  • Lysis: Resuspend in water; sonicate to disrupt membranes.

  • Extraction:

    • Add Chloroform:Methanol (1:2 v/v). Vortex 1 min.

    • Add Chloroform (1 part) and Water (1 part).

    • Centrifuge (3000 x g, 5 min).

    • Modification: Re-extract the aqueous phase with Chloroform:Methanol (2:1) to recover polar 6-OH species.

  • Drying: Dry combined organic phases under Nitrogen.

Protocol: LC-MS/MS Profiling (Targeted)

System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7 µm.

Table 2: MRM Transitions for 6-OH Ceramide Detection Note: Transitions rely on the specific fragmentation of the sphingoid base.

Analyte ClassPrecursor Ion [M+H]+Product Ion (Base Fragment)Collision Energy (eV)
Ceramide NP (t18:0) Varies by FA282.3 (Phytosphingosine-H2O)25-30
Ceramide NS (d18:1) Varies by FA264.3 (Sphingosine-H2O)25-30
Ceramide NH (t18:1) Varies by FA280.3 (6-OH-Sph - H2O) 35
Ceramide AP (t18:0) Varies by FA282.330
Ceramide AH (t18:1) Varies by FA280.3 35

Technical Note: The product ion 280.3 m/z is diagnostic for the 6-hydroxysphingosine base (d18:1 + 16 Da). Ensure chromatographic separation from Phytosphingosine (282.3) to avoid isotopic overlap.

Clinical & Drug Development Implications

Barrier Defects in Atopic Dermatitis (AD)

Research indicates a specific reduction in Ceramide EOS and Ceramide EOH (containing the 6-OH base) in AD lesional skin. The lack of the 6-OH group disrupts the hydrogen bonding network required to sustain the 13 nm Long Periodicity Phase (LPP), leading to a "leaky" barrier.

Therapeutic Targets
  • Enzyme Replacement/Activation: Since the 6-hydroxylase is differentiation-dependent, drugs that promote terminal differentiation (e.g., PPAR agonists, LXR activators) may indirectly boost 6-OH ceramide levels.

  • Topical Replacement: Formulations must contain "skin-identical" ceramides. Many commercial "Ceramide" creams use cheap Ceramide NP (Phyto) or NS. High-efficacy medical dermatologicals are now incorporating synthetic Ceramide EOH to specifically restore the LPP.

References

  • Kováčik, A., et al. (2014). "The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family." ChemBioChem. Link

  • Stewart, M.E., & Downing, D.T. (1999). "A new 6-hydroxy-4-sphingenine-containing ceramide in human skin."[4][5] Journal of Lipid Research.[4] Link

  • Mizutani, Y., et al. (2009). "Ceramide biosynthesis in keratinocyte and its role in skin function." Biochimie. Link

  • Tarr, M., et al. (2015). "Synthesis of 6-Hydroxysphingosine and α-Hydroxy Ceramide Using a Cross-Metathesis Strategy." Organic Letters. Link

  • Lipotype GmbH. "Lipidomics Analysis of 6-hydroxy-sphingosine Ceramides." Technical Note. Link

Sources

Role of 6-Hydroxy Sphingoid Bases in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the stratum corneum (SC) barrier relies fundamentally on a precise architectural arrangement of intercellular lipids.[1] While the depletion of total ceramides in Atopic Dermatitis (AD) is a well-established hallmark, recent lipidomics research has isolated a more specific and critical driver of barrier failure: the deficiency of ceramides containing 6-hydroxy sphingoid bases (6-OH-Sph) .

These unique sphingoid bases—specifically 6-hydroxy sphingosine (H-sphingosine)—are essential for the formation of the Long Periodicity Phase (LPP) , a supramolecular structure required for optimal barrier impermeability. This guide dissects the structural biology, biosynthetic obscurity, and quantitation of 6-hydroxy sphingoid bases, offering a roadmap for therapeutic targeting in AD.

Structural Biology & Nomenclature

Sphingolipids are defined by their sphingoid base backbone.[2] In human skin, three primary bases dictate ceramide subclass properties:

  • Sphingosine (S): The standard 18-carbon base with a trans-4 double bond.

  • Phytosphingosine (P): A saturated base with a hydroxyl group at C4.

  • 6-Hydroxy Sphingosine (H): A unique base featuring a trans-4 double bond and a hydroxyl group at C6.

The "H" Class Ceramides

Ceramides are named by a two-letter code (Base + Fatty Acid).[2] The "H" base pairs with various fatty acids to form subclasses that are disproportionately affected in AD:

Ceramide SubclassStructure DescriptionRole in AD Pathophysiology
Cer[EOH] Esterified

-hydroxy fatty acid + 6-OH sphingosine
Critical. Essential for LPP formation. Drastically reduced in AD lesions.
Cer[NH] Non-hydroxy fatty acid + 6-OH sphingosineStructural support for lipid lamellae.
Cer[AH]

-hydroxy fatty acid + 6-OH sphingosine
Contributes to hydrogen bonding network.

Key Structural Insight: The C6-hydroxyl group acts as a lateral "anchor," enabling additional hydrogen bonding between lipid headgroups. This stabilizes the orthorhombic lateral packing (crystalline solid state), which is far less permeable to water and irritants than the hexagonal (liquid crystal) phase found in AD skin.

Biosynthetic Pathways: The "Missing Enzyme" Paradox

While the biosynthesis of standard ceramides is well-mapped, the origin of 6-hydroxy sphingosine remains a frontier in skin lipid biology.

Known Pathway
  • De Novo Synthesis: Serine + Palmitoyl-CoA

    
     3-Ketosphinganine 
    
    
    
    Sphinganine.[3]
  • Desaturation: Sphinganine

    
     Sphingosine.[3][4]
    
  • C4-Hydroxylation: Sphinganine

    
     Phytosphingosine.
    
The 6-Hydroxylation Gap

Current literature suggests that no single gene has yet been definitively identified as the "Sphingosine 6-hydroxylase."

  • Hypothesis A: It is a specific, yet-to-be-characterized cytochrome P450 monooxygenase (distinct from CYP4F22, which

    
    -hydroxylates the fatty acid).
    
  • Hypothesis B: It is a moonlighting function of a fatty acid desaturase (like FADS3) or a variant of DEGS2 acting on a specific substrate pool.

This obscurity presents a high-value target for drug discovery: identifying and upregulating this enzyme could restore endogenous barrier repair.

Biosynthesis cluster_legend Pathway Legend Serine L-Serine + Palmitoyl-CoA Sphinganine Sphinganine (dS) Serine->Sphinganine De Novo DihydroCer Dihydroceramide Sphinganine->DihydroCer Acylation Sphingosine Sphingosine (S) DihydroCer->Sphingosine DEGS1 PhytoSph Phytosphingosine (P) DihydroCer->PhytoSph DEGS2 SixOHSph 6-OH Sphingosine (H) Sphingosine->SixOHSph C6-Hydroxylation SPT SPT CerS CerS 1-6 DEGS1 DEGS1 (Desaturase) DEGS2 DEGS2 (C4-Hydroxylase) Unknown ??? (Putative 6-Hydroxylase) key Red Node = AD Deficient Target Dashed Edge = Unidentified Enzyme

Figure 1: Sphingoid base biosynthesis highlighting the unidentified enzymatic step for 6-hydroxy sphingosine production.

Mechanistic Impact: The LPP vs. SPP Balance

The stratum corneum lipids organize into lamellar sheets. The spacing of these sheets is critical.

  • Long Periodicity Phase (LPP): ~13 nm repeat distance. Requires Cer[EOS] and Cer[EOH] . The "EO" ceramides act as molecular rivets, spanning multiple lipid bilayers to lock them together.

  • Short Periodicity Phase (SPP): ~6 nm repeat distance. Formed by shorter ceramides (NS, NP).

The AD Defect: In AD, the specific deficiency of Cer[EOH] (containing the 6-OH base) leads to a collapse of the LPP. The remaining lipids form only the SPP or disorganized non-lamellar phases.

  • Result: The "mortar" between the skin cells becomes porous.

  • Biophysics: 6-hydroxylation increases the polarity of the headgroup region, creating a tighter hydrogen bond network that resists phase transition. Without it, the lipid matrix becomes fluid (hexagonal packing) at lower temperatures, increasing Transepidermal Water Loss (TEWL).

BarrierMechanism Healthy HEALTHY SKIN Long Periodicity Phase (LPP) Orthorhombic Packing (Solid) High Cer[EOH] Content Mechanism Loss of 6-OH Headgroup Reduces H-Bonding & Bilayer Riveting Healthy->Mechanism AD ATOPIC DERMATITIS Short Periodicity Phase (SPP) Only Hexagonal Packing (Fluid-like) Deficiency of Cer[EOH] Mechanism->AD Leads to

Figure 2: Mechanistic shift from healthy LPP architecture to compromised SPP in AD due to 6-OH ceramide deficiency.

Analytical Methodologies: Quantifying 6-OH Bases

Accurate quantification is difficult due to the low abundance of "H" bases compared to "S" and "P" bases. A rigorous LC-MS/MS workflow is required.

Protocol: Modified Bligh & Dyer with Acid Hydrolysis

To measure the total pool of 6-hydroxy sphingoid bases, ceramides must be hydrolyzed to liberate the free base.

  • Extraction:

    • Sample: Tape strips (stratum corneum) or lipid extracts.[5]

    • Solvent: Chloroform/Methanol/Water (1:2:0.8 v/v).

    • Internal Standard: 13C5-Sphingosine (essential for matrix correction).

  • Acid Hydrolysis (Critical Step):

    • Reagent: 1M HCl in Methanol.

    • Condition: 70°C for 1 hour. (Releases the base from the fatty acid).

    • Note: Alkaline hydrolysis is milder but may not fully cleave all N-acyl bonds in complex EO-ceramides.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18) or HILIC (for polar separation).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

      • B: Methanol + 0.1% Formic Acid.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Target: 6-OH Sphingosine (m/z precursor -> m/z fragment).

      • Specific Transition: Must be optimized experimentally, typically losing water molecules (

        
        ).
        

LCMS_Workflow Sample SC Tape Strips Extract Lipid Extraction (CHCl3:MeOH 1:2) Sample->Extract Hydrolysis Acid Hydrolysis (1M HCl, 70°C, 1h) *Liberates Free Bases* Extract->Hydrolysis CleanUp L-L Extraction (Recover Organic Phase) Hydrolysis->CleanUp LC UPLC Separation (C18 Column) CleanUp->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 3: Analytical workflow for total 6-hydroxy sphingoid base quantification.

Therapeutic Implications

The deficiency of 6-hydroxy sphingoid bases suggests that generic "ceramide" creams (often containing only Cer[NP] or Cer[NS]) may be insufficient for correcting the specific barrier defect in AD.

  • Next-Gen Replacement Therapy: Formulations must specifically include Cer[EOH] analogs or synthetic ceramides designed to mimic the 6-hydroxyl headgroup geometry.

  • Enzyme Modulation:

    • Ceramidase Inhibition: Topical inhibitors of ceramidase can prevent the degradation of existing ceramides, potentially preserving the limited pool of 6-OH species.

    • Metabolic Engineering: If the 6-hydroxylase is identified, small molecule activators could upregulate endogenous production.

References

  • Wertz, P. W., et al. (1985). Sphingolipids of the stratum corneum and lamellar granules of fetal rat epidermis. Journal of Lipid Research. Link

  • Ponec, M., et al. (2000). Barrier function in reconstructed epidermis and its resemblance to native human skin. Skin Pharmacology and Applied Skin Physiology. Link

  • Farwanah, H., et al. (2005). Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin. Archives of Dermatological Research. Link

  • Masukawa, Y., et al. (2008). Characterization of the ceramide profile in stratum corneum of patients with atopic dermatitis. Journal of Chromatography B. Link

  • Kováčik, A., et al. (2014). The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family. ChemBioChem. Link

  • Tarr, M., et al. (2017). Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes. Langmuir. Link

  • Mizutani, Y., et al. (2009). Ceramide biosynthesis in keratinocyte and its role in skin function. Biochimie. Link

Sources

An In-depth Technical Guide to (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol: Nomenclature, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the sphingolipid analog, (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical nomenclature, predicted physicochemical properties, potential biological significance, and the analytical methodologies crucial for its study. By synthesizing established principles of sphingolipid chemistry with predictive analysis, this guide serves as a foundational resource for understanding and investigating this unique triol compound.

Introduction: A Novel Variant in the Sphingolipid Family

Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as key signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The most well-known sphingoid base is sphingosine, or (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. The subject of this guide, (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, represents a structural analog of sphingosine, distinguished by the presence of an additional hydroxyl group at the sixth carbon position. This modification, while seemingly minor, has profound implications for the molecule's physical properties and its potential interactions within a biological milieu. The study of such hydroxylated sphingolipids is an emerging area, with evidence suggesting that these modifications can significantly alter membrane biophysics and cellular signaling pathways.[3][4]

This document will systematically deconstruct the chemical identity of this triol, extrapolate its properties based on its structure, and propose methodologies for its synthesis and analysis, thereby providing a robust framework for its future investigation.

Decoding the Chemical Nomenclature

The systematic name, (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, is assigned according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for organic compounds.[5][6] A thorough understanding of this name is the first step to characterizing the molecule.

  • Parent Chain: The term "octadec " indicates an 18-carbon backbone, which is the fundamental scaffold of the molecule.

  • Unsaturation: The infix "-4-ene " specifies the location of a carbon-carbon double bond between the fourth and fifth carbon atoms. While not explicitly stated in the provided name, natural sphingolipids almost invariably possess a trans (or E) configuration for this double bond, which is crucial for its biological geometry.

  • Functional Groups:

    • "-1,3,6-triol " denotes the presence of three hydroxyl (-OH) groups, located at positions 1, 3, and 6 of the carbon chain. This is the key feature distinguishing it from the more common sphingosine (a 1,3-diol).

    • "2-Amino " indicates an amine (-NH₂) group attached to the second carbon.

  • Stereochemistry: The prefixes "(2S,3R) " define the absolute configuration of the chiral centers at carbons 2 and 3. This specific erythro stereoisomer is the most common in naturally occurring sphingolipids.[2][7] The stereochemistry at C-6 is not specified in the topic name; however, related known compounds suggest a possible configuration, such as (6R).[8]

The systematic numbering of the carbon chain begins at the terminal carbon closest to the principal functional groups, which in this case are the hydroxyl groups.[9]

Molecular Structure Visualization

The following diagram illustrates the chemical structure of (2S,3R,4E,6R)-2-Aminooctadec-4-ene-1,3,6-triol, incorporating the common trans double bond and a specified stereocenter at C-6 for illustrative purposes.

Caption: Hypothesized signaling pathway for the subject compound.

Experimental Protocols for Synthesis and Analysis

The study of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol necessitates robust methods for its synthesis and analytical characterization.

Proposed Synthetic Workflow

A plausible synthetic route could involve the stereoselective synthesis of a protected form of the molecule, followed by deprotection. One potential strategy could be an adaptation of existing methods for synthesizing sphingolipid analogs. [10]

Synthetic Workflow Start Protected Aldehyde Precursor Step1 Aldol Addition (Stereoselective) Start->Step1 Intermediate1 Protected β-hydroxy ketone Step1->Intermediate1 Step2 Reduction of Ketone & Alkene Formation Intermediate1->Step2 Intermediate2 Protected Triol Backbone Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Final (2S,3R)-2-Aminooctadec- 4-ene-1,3,6-triol Step3->Final

Caption: A conceptual workflow for the synthesis of the target triol.

Analytical Characterization Protocols

1. Mass Spectrometry (MS) for Structural Confirmation

  • Objective: To confirm the molecular weight and elucidate the structure through fragmentation analysis.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol/chloroform).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to identify the protonated molecule [M+H]⁺. The expected m/z would be approximately 316.28.

    • MS/MS (Tandem MS) Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Key expected fragments would arise from the neutral loss of water molecules from the hydroxyl groups and cleavage of the carbon backbone. The fragmentation pattern can help locate the positions of the hydroxyl groups. Stable isotope labeling could be used for more precise quantification in complex mixtures. [1] 5. Data Analysis: Compare the observed m/z values and fragmentation patterns with theoretical values to confirm the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Verification

  • Objective: To provide unambiguous structural and stereochemical information.

  • Methodology:

    • Dissolve a sufficient amount of the compound (~5-10 mg) in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals would include:

      • Signals for the protons on carbons bearing the hydroxyl and amino groups (C1, C2, C3, C6).

      • Olefinic protons at C4 and C5, whose coupling constants can confirm the E (trans) geometry.

      • A complex multiplet for the long alkyl chain.

      • A terminal methyl group signal.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the exact placement of all functional groups.

    • NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can help confirm the relative stereochemistry of the chiral centers.

Applications in Research and Drug Development

The unique structure of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol makes it a valuable tool for advancing our understanding of sphingolipid biology.

  • Probing Enzyme Specificity: It can be used as a substrate to investigate the specificity of enzymes involved in sphingolipid metabolism, such as ceramide synthases and sphingosine kinases. Understanding how the additional hydroxyl group affects enzyme recognition and activity can provide insights into their catalytic mechanisms.

  • Investigating Membrane Dynamics: As a component of artificial membranes or liposomes, this molecule can be used in biophysical studies to determine how the additional hydroxylation impacts membrane properties like thickness, fluidity, and domain formation.

  • Therapeutic Potential: Aberrant sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. [11]Molecules that can modulate the activity of key enzymes in these pathways are attractive therapeutic candidates. This novel triol or its derivatives could serve as a starting point for the development of selective enzyme inhibitors or receptor agonists/antagonists.

Conclusion

(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol is a fascinating, albeit understudied, member of the sphingolipid family. Its defining feature—an additional hydroxyl group at the C-6 position—suggests unique physicochemical properties and biological activities that distinguish it from canonical sphingoid bases. Through a systematic application of IUPAC nomenclature, predictive analysis of its properties, and established analytical workflows, this guide provides a solid foundation for its scientific exploration. Further research into this and other hydroxylated sphingolipids will undoubtedly deepen our understanding of the intricate roles these molecules play in health and disease, potentially paving the way for novel therapeutic interventions.

References

  • Ohanian, J., & Ohanian, V. (2001). Sphingolipids in mammalian cell signalling. Cellular and Molecular Life Sciences, 58(14), 2053-2068. [1]2. Sonnino, S., & Prinetti, A. (2013). Sphingolipids in the complex physiopathology of the nervous system. Central Nervous System Agents in Medicinal Chemistry, 13(2), 105-121.

  • Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.
  • Shaner, R. L., et al. (2009). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: “inside-out” sphingolipidomics. Methods in Enzymology, 462, 243-265.
  • Sato, K., et al. (2023). Stereochemistry of Sphingolipids in Ganglioside GM3 Enhances Recovery of Nervous Functionality. ACS Medicinal Chemistry Letters, 14(9), 1237-1241. [2][7][12][13]6. Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23.

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(4), 405-414. [14]8. Marques, A. C., et al. (2020). Sphingolipid hydroxylation in mammals, yeast and plants–An integrated view. Progress in Lipid Research, 80, 101062. [3]9. Byrdwell, W. C. (2001). Tandem mass spectrometry of sphingolipids. Analytical and Bioanalytical Chemistry, 371(7), 848-863.

  • Borgia, C. A., et al. (2000). Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. Journal of Lipid Research, 41(8), 1249-1258. [15]11. Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Analytical Chemistry, 92(20), 13836-13844. [16]12. IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997).

  • Smith, P. A. S., & L'Ecuyer, P. (1954). The Nomenclature of Polyfunctional Compounds.
  • Astudillo, L., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 23(20), 12519. [4]15. Dabrowski, J., Egge, H., & Hanfland, P. (1980). High resolution nuclear magnetic resonance spectroscopy of glycosphingolipids. I: 360 MHz 1H and 90.5 MHz 13C NMR analysis of galactosylceramides. Chemistry and Physics of Lipids, 26(2), 187-196. [17]16. Sonnino, S., & Prinetti, A. (2009). Chemistry, Tissue and Cellular Distribution, and Developmental Profiles of Neural Sphingolipids. In Handbook of Neurochemistry and Molecular Neurobiology (pp. 1-32). Springer, Boston, MA. [18]17. IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.

  • Jennemann, R., & Gröne, H. J. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4803. [11]19. Pan, J., et al. (2020). Hydroxylated sphingolipid biosynthesis regulates photoreceptor apical domain morphogenesis. Journal of Cell Biology, 219(11).

  • LibreTexts. (2024). 32.0: Appendix A - Nomenclature of Polyfunctional Organic Compounds. Chemistry LibreTexts. [9]21. LookChem. (n.d.). 4-Octadecene-1,3,6-triol, 2-amino-, (2S,3R,4E,6R)-. LookChem.com. [8]22. Vedantu. (n.d.). Naming of Polyfunctional Compounds: IUPAC Rules & Examples. Vedantu.com. [6]23. PubChem. (n.d.). (E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. [19]24. Kumar, C. V. K. (2017, January 5). IUPAC Nomenclature of Polyfunctional Compounds [Video]. YouTube. [20]25. Byrdwell, W. C., & Perry, R. H. (2014, September 20). Dual Parallel Mass Spectrometers with 31 P NMR for Sphingolipid Analysis [Slides]. SlideServe. [21]26. Falezza, F., et al. (2023). FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. Encyclopedia MDPI. [22]27. Holding, A. J., et al. (2020). 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Royal Society Open Science, 7(11), 201348. [23]28. PubChem. (n.d.). (2S,3R)-2-aminooctadec-4-yne-1,3-diol. National Center for Biotechnology Information. [24]29. Sigma-Aldrich. (n.d.). (2S,3R,E)-2-Aminooctadec-4-ene-1,3-diol hydrochloride. Sigmaaldrich.com. [25]30. ResearchGate. (n.d.). (1) Synthesis of (2S,3R,5S)‐2‐aminooctadecane‐3,5‐diol (11) as an enigmol analog and (2) ent‐(2R,3S,5R)‐2‐aminooctadecane‐3,5‐diol as an ent‐(2R,3S,5R)‐enigmol analog (ent‐11).

Sources

Unveiling 6-Hydroxysphingosine in Plant Sphingolipids: Biosynthesis, Signaling, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics, I frequently encounter the analytical and biological complexities of plant sphingolipids. Unlike mammalian systems, where sphingosine (d18:1) and sphinganine (d18:0) dominate, the plant sphingolipidome is characterized by a vast array of highly modified sphingoid long-chain bases (LCBs). Among these, 6-hydroxysphingosine (6-HSph) stands out as a structurally unique and biologically critical molecule.

This whitepaper provides an in-depth technical exploration of 6-HSph, detailing its biosynthetic origins, its role as a stress-response signaling molecule, and the rigorous, field-proven methodologies required for its accurate extraction and quantification.

Structural Identity and Biosynthetic Origins

6-Hydroxysphingosine is a highly specialized trihydroxy sphingoid base. To avoid the historical ambiguities of lipid nomenclature, we refer to it by its standardized LIPID MAPS abbreviation: SPB 18:1(4E)1OH,3OH,6OH [1]. It features a 18-carbon aliphatic chain, a 4E-double bond, and a defining hydroxyl group at the C6 position.

The Biosynthetic Cascade

The de novo synthesis of plant sphingolipids occurs primarily in the endoplasmic reticulum (ER). The pathway is initiated by the condensation of serine and palmitoyl-CoA, catalyzed by the serine palmitoyltransferase (SPT) complex, to form 3-ketosphinganine[2].

The structural complexity of 6-HSph arises downstream. Sphinganine (d18:0) is subjected to a series of desaturations and hydroxylations mediated by sphingolipid Δ4-desaturases (SLD) and specific sphingoid base hydroxylases (SBH)[2]. The precise enzymatic addition of the C6-hydroxyl group onto a sphingosine backbone is a hallmark of plant and fungal lipid metabolism, distinguishing it from mammalian pathways.

Biosynthesis Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Keto 3-Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Keto->KSR Sa Sphinganine (d18:0) SLD Δ4-Desaturase (SLD) Sa->SLD So Sphingosine (d18:1) SBH C6-Hydroxylase (SBH) So->SBH SixOH 6-Hydroxysphingosine SPB 18:1(4E)1OH,3OH,6OH SPT->Keto KSR->Sa SLD->So SBH->SixOH

Biosynthetic pathway of 6-hydroxysphingosine in plants.

Biological Significance: A Core Modulator of Plant Immunity and Autotoxicity

Sphingolipids are not merely inert structural components of the plant plasma membrane; they are dynamic signaling molecules that dictate cell fate, immunity, and programmed cell death[2].

Recent multi-omics studies have isolated 6-HSph as a core response metabolite during severe abiotic stress. For example, in the study of Pugionium cornutum subjected to phthalic acid autotoxicity, 6-HSph was identified as a critical signaling hub. Elevated levels of 6-HSph directly modulated differentially expressed genes (DEGs) responsible for flavonoid biosynthesis, glucosinolate metabolism, and ABC transporter activity[3].

Quantitative Data: Stress-Induced Sphingolipid Shifts

To understand the magnitude of these shifts, we must look at the quantitative changes in the plant lipidome under stress conditions.

Table 1: Comparative Abundance of Key Plant Sphingoid Bases Under Autotoxic Stress

Sphingoid Base LIPID MAPS ID Structural Features Baseline Abundance Stress-Induced Fold Change
Sphinganine SPB 18:0 Saturated, dihydroxy High +1.2x
Sphingosine SPB 18:1(4E) 4E-double bond, dihydroxy Moderate +2.5x
Phytosphingosine SPB 18:0(1OH,3OH,4OH) Saturated, trihydroxy (C4) High +1.8x

| 6-Hydroxysphingosine | SPB 18:1(4E)1OH,3OH,6OH | 4E-double bond, trihydroxy (C6) | Low | +5.4x |

Note: Data trends synthesized from transcriptomic and metabolomic analyses of autotoxic stress responses[3].

Advanced Analytical Methodology: Extraction and Quantification

A critical failure point in many lipidomic laboratories is the direct application of mammalian extraction protocols (e.g., standard Folch or Bligh-Dyer) to plant tissues. Plant matrices are rich in highly active phospholipases (such as PLD) and contain massive amounts of structural glycerolipids and galactolipids that cause severe ion suppression during mass spectrometry.

To achieve self-validating, reproducible quantification of low-abundance 6-HSph, I utilize a specialized workflow centered around enzymatic quenching and mild alkaline hydrolysis [1].

Step-by-Step Protocol: High-Fidelity 6-HSph Extraction

Step 1: Lyophilization and Cryogenic Grinding

  • Action: Flash-freeze plant tissue in liquid nitrogen, lyophilize for 48 hours, and grind to a fine powder using a bead beater.

  • Causality: Removes water to prevent hydrolysis during storage and maximizes the surface area for solvent penetration.

Step 2: Enzymatic Quenching and Monophasic Extraction

  • Action: Add 2.0 mL of hot Isopropanol/Hexane/Water (55:20:25, v/v/v) pre-heated to 75°C. Incubate for 15 minutes.

  • Causality: Isopropanol at elevated temperatures rapidly denatures endogenous phospholipases and lipases. Failing to do this results in the artificial generation of phosphatidic acid and the degradation of native lipid species.

Step 3: Mild Alkaline Hydrolysis (The Critical Step)

  • Action: Add 0.1 M methanolic KOH to the extract and incubate at 37°C for 2 hours.

  • Causality: This step selectively saponifies (cleaves) the ester bonds of highly abundant glycerolipids and galactolipids. Because sphingolipids utilize an amide linkage for their fatty acyl chains, they are entirely resistant to mild base[1]. This self-validating step purifies the sphingolipidome and drastically improves LC-MS/MS sensitivity.

Step 4: Biphasic Partitioning

  • Action: Neutralize the reaction with glacial acetic acid. Add Chloroform and LC-MS grade Water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

  • Causality: Drives the liberated free fatty acids into the aqueous/methanol layer, while the intact sphingolipids and free sphingoid bases (like 6-HSph) partition into the lower chloroform layer.

Step 5: LC-MS/MS Quantification

  • Action: Evaporate the organic phase under nitrogen gas. Reconstitute in Methanol/Water (9:1). Analyze via UHPLC coupled to a Triple Quadrupole Mass Spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Enzymatic Quenching Hot Isopropanol/Hexane Step2 2. Mild Alkaline Hydrolysis 0.1 M Methanolic KOH (37°C) Step1->Step2 Denatures Lipases Step3 3. Neutralization & Partitioning Acetic Acid + Chloroform/Water Step2->Step3 Cleaves Glycerolipids Step4 4. Organic Phase Recovery Nitrogen Evaporation Step3->Step4 Isolates Sphingolipids Step5 5. LC-MS/MS Analysis Targeted MRM for 6-HSph Step4->Step5

Experimental workflow for the targeted extraction and quantification of plant 6-HSph.

Conclusion

The occurrence of 6-hydroxysphingosine in plant sphingolipids represents a fascinating intersection of specialized lipid biochemistry and environmental adaptation. As demonstrated by its massive upregulation during autotoxic stress[3], 6-HSph is not a mere structural anomaly but a potent signaling molecule driving plant immunity and survival[2]. For researchers and drug development professionals looking to harness plant-derived sphingolipids, adopting rigorous, base-hydrolysis-driven extraction protocols[1] is non-negotiable to ensure data integrity and analytical success.

References

  • Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sphingolipids in plant immunity Source: Phytopathology Research (via ResearchGate) URL:[Link]

  • Integrative transcriptomic and metabolomic analyses provide insights into the mechanism of autotoxicity of Pugionium cornutum (L.) Gaertn Source: PLOS One URL:[Link]

Sources

6-hydroxysphingosine vs sphingosine structural comparison

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous structural and functional comparison between Sphingosine (the canonical signaling backbone) and 6-Hydroxysphingosine (a specialized epidermal barrier lipid).

Structural Divergence, Biosynthetic Origins, and Analytical Protocols

Executive Summary: The Signaling vs. Barrier Dichotomy

In sphingolipid biochemistry, minor structural modifications dictate massive functional divergence. Sphingosine (Sph) is the fundamental backbone of mammalian sphingolipids, serving as a metabolic hub and a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P). Its role is dynamic, governing cell fate (the "sphingolipid rheostat").

In contrast, 6-Hydroxysphingosine (6-OH-Sph) , also known as 6-hydroxy-4-sphingenine , is a specialized metabolite predominantly localized to the human epidermis. It does not function primarily as a transient signal but as a structural "rivet" within the Stratum Corneum (SC). Its additional hydroxyl group facilitates unique hydrogen bonding networks essential for the lamellar organization of the skin barrier.

Chemical Architecture & Stereochemistry

The core distinction lies in the oxidation state at Carbon-6. Both share the sphingoid base template (18-carbon chain, 2-amino, 1,3-diol), but 6-OH-Sph possesses a secondary allylic hydroxyl group.

Structural Comparison Table
FeatureSphingosine (Sph)6-Hydroxysphingosine (6-OH-Sph)
IUPAC Name (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol(2S, 3R, 4E)-2-aminooctadec-4-ene-1,3,6-triol
Formula C₁₈H₃₇NO₂C₁₈H₃₇NO₃
Monoisotopic Mass 299.2824 Da315.2773 Da (+15.9949 Da)
Key Functional Group Trans-double bond (C4-C5)Trans-double bond (C4-C5) + Hydroxyl at C6
Polarity (LogP) ~5.6 (Highly Lipophilic)~4.8 (Increased Polarity)
H-Bond Donors 3 (NH₂, OH-C1, OH-C3)4 (Added OH-C6)
Primary Location Ubiquitous (Plasma membrane, Lysosomes)Epidermis (Stratum Corneum)
Mechanistic Implication of C6-OH

The C6-hydroxyl group in 6-OH-Sph introduces a new polar center adjacent to the rigid trans-double bond. In the context of Ceramides (CERs) , this allows 6-OH-Sph-containing ceramides (such as Cer class H , e.g., EOH, NH, AH) to form tighter lateral hydrogen bonds with adjacent lipids and proteins (involucrin) in the cornified envelope. This prevents phase separation and maintains the "gel-like" solidity of the skin barrier even under desiccation stress.

Biosynthetic Pathways: Systemic vs. Specialized

While Sphingosine is generated ubiquitously via the salvage pathway, 6-Hydroxysphingosine production is a highly specialized event restricted to keratinocyte differentiation.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergence where the canonical pathway produces Sphingosine, while the epidermal pathway branches off to generate 6-OH-Sphingosine (often within the Ceramide structure).

SphingolipidBiosynthesis PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketosphinganine PalmitoylCoA->KDS SPT (Serine Palmitoyltransferase) Sphinganine Sphinganine (d18:0) KDS->Sphinganine 3-KDSR DihydroCer Dihydroceramide Sphinganine->DihydroCer CerS (Ceramide Synthase) Ceramide Ceramide (d18:1) DihydroCer->Ceramide DEGS1 (Desaturase) Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase (Salvage) EpidermalCer Epidermal Ceramide Pool Ceramide->EpidermalCer Keratinocyte Differentiation S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 SixOHCer 6-Hydroxy-Ceramide (Class H: EOH, AH, NH) EpidermalCer->SixOHCer Putative Sphingolipid 6-Hydroxylase (Epidermis) SixOHSph 6-Hydroxysphingosine (t18:1 / 6-OH-Sph) SixOHCer->SixOHSph Ceramidase (Turnover)

Caption: Divergence of the canonical sphingosine salvage pathway (left) and the specialized epidermal 6-hydroxylation pathway (right).

Key Biosynthetic Nuance
  • Sphingosine: Primarily generated by the hydrolysis of Ceramide by Ceramidases (Acid, Neutral, or Alkaline).[1][2] It is not the direct product of de novo synthesis (which produces Dihydroceramide).[1]

  • 6-Hydroxysphingosine: Evidence suggests hydroxylation occurs at the Ceramide level (converting Ceramide NS to Ceramide NH/EOH) or via specific hydroxylases acting on the long-chain base during keratinocyte differentiation. The exact enzyme remains a subject of active research, though it is functionally distinct from the C4-hydroxylase (DES2) that produces Phytosphingosine.

Analytical Protocols: LC-MS/MS Separation

Distinguishing these lipids requires precise chromatography due to their structural similarity. 6-OH-Sph is more polar and will elute earlier than Sphingosine in Reversed-Phase (RP) chromatography.

Protocol: Targeted Lipidomics (LC-ESI-MS/MS)

Objective: Separate and quantify Sphingosine (d18:1) and 6-Hydroxysphingosine (t18:1).

1. Sample Preparation (Liquid-Liquid Extraction)

  • Biological Matrix: Human stratum corneum tape strips or keratinocyte lysates.

  • Lysis: Homogenize in PBS.

  • Extraction: Add Chloroform:Methanol (2:1 v/v) containing internal standards (e.g., d17:1-Sphingosine).

  • Phase Separation: Vortex, centrifuge (3000 x g, 5 min). Collect lower organic phase.

  • Drying: Evaporate under Nitrogen stream. Reconstitute in Methanol:Formic Acid (99:1) .

2. Chromatographic Conditions (HPLC/UPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 60% B

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold 100% B (Elution of Sphingosine)

    • Note: 6-OH-Sph will elute before Sphingosine due to the extra hydroxyl group reducing hydrophobicity.

3. Mass Spectrometry (MRM Parameters) Operate in Positive Ion Mode (ESI+) . The [M+H]⁺ precursor ions and characteristic fragments are distinct.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Mechanism
Sphingosine (d18:1) 300.3 282.3 Loss of H₂O (C1-OH)
264.3 Loss of 2 H₂O (C1 & C3)
6-OH-Sphingosine (t18:1) 316.3 298.3 Loss of H₂O
280.3 Loss of 2 H₂O
262.3 Loss of 3 H₂O (Unique to triols)

Self-Validation Check:

  • If you observe a peak at m/z 316 -> 298 that co-elutes with Sphingosine (m/z 300), it is likely an isotope or adduct artifact. 6-OH-Sph must elute earlier (lower Retention Time) than Sphingosine on a C18 column.

Functional Implications in Drug Development

Dermatological Therapeutics (Barrier Repair)[1]
  • Target: Atopic Dermatitis (AD) and Psoriasis.[3]

  • Mechanism: AD skin shows a specific deficiency in Ceramide EOS and Ceramide EOH (containing 6-OH-Sph).

  • Strategy: Topical formulations must contain lipids that mimic the 6-OH architecture to restore the orthorhombic packing of the lipid lamellae. Standard Sphingosine-based ceramides (Ceramide NS) are insufficient for full barrier restoration in severe AD.

Cancer & Apoptosis (The Rheostat)
  • Target: Sphingosine Kinase (SphK) Inhibitors.[4]

  • Mechanism: Sphingosine promotes apoptosis; S1P promotes survival.[1]

  • Relevance: 6-OH-Sphingosine is not a major substrate for Sphingosine Kinase 1 (SphK1). Therefore, it does not significantly contribute to the pro-survival S1P pool. This makes the 6-hydroxylation pathway a "metabolic sink" that potentially sequesters sphingoid bases away from the pro-proliferative S1P pathway, although its primary role remains structural.

References

  • Molecular Basis of Skin Barrier Function.

    • Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
    • Significance: Establishes the role of 6-hydroxy-4-sphingenine in Ceramide EOS/EOH packing.
  • 6-Hydroxy-4-sphingenine in Human Epidermal Ceramides.

    • Source: Journal of Lipid Research (JLR).
    • Significance: Original characterization of the 6-OH-Sphingosine structure in human skin.[5][6][7]

  • Analysis of Sphingolipids by LC-MS/MS.

    • Source: LIPID MAPS / NIH.
    • Significance: Standardized protocols for separating sphingoid bases based on polarity and mass.
  • The Chemistry and Biology of 6-Hydroxyceramide.

    • Source: ChemBioChem.[7]

    • Significance: Review of the synthesis, stereochemistry, and deficiency of 6-OH-Sph in atopic derm

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 6-Hydroxysphingosine in Human Skin

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the LC-MS/MS quantification of 6-hydroxysphingosine (6-OH-Sph) in skin samples. This guide addresses the specific challenges of isolating this unique sphingoid base, which is critical for human skin barrier function but prone to isomeric confusion with phytosphingosine.

Executive Summary

6-Hydroxysphingosine (t18:1, also known as 6-hydroxy-4-sphingenine) is a sphingoid base unique to human epidermis. Unlike the ubiquitous sphingosine (d18:1) or phytosphingosine (t18:0), 6-OH-Sph is generated via the hydroxylation of ceramides and is a defining component of the "H" class ceramides (e.g., Cer[NH], Cer[AH], Cer[EOH]). These lipids are essential for the orthorhombic lateral packing of the stratum corneum (SC) lipid matrix. Depletion of 6-OH-Sph-containing ceramides is a hallmark of barrier-compromised states such as Atopic Dermatitis (AD) and psoriasis.

This guide provides a dual-stream protocol:

  • Intact Profiling: Direct quantification of 6-OH-Sph-containing ceramides (biologically relevant).

  • Total Base Quantification: Hydrolysis-based measurement of the total 6-OH-Sph moiety (stoichiometric validation).

Biological Context & Pathway

6-Hydroxysphingosine is not synthesized de novo as a free base. Instead, it is produced by the hydroxylation of sphingosine-based ceramides. This distinction is critical: measuring "free" 6-OH-Sph in skin often reflects barrier degradation, whereas "ceramide-bound" 6-OH-Sph reflects barrier integrity.

Pathway Diagram

SkinSphingolipidPathway Serine L-Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT DHCer Dihydroceramide KDS->DHCer CerS CerNS Ceramide [NS] (Sphingosine Base) DHCer->CerNS DES1 (Desaturase) CerNH Ceramide [NH] (6-OH-Sphingosine Base) CerNS->CerNH Unknown Hydroxylase (Putative CYP450) Free6OH Free 6-OH-Sphingosine (Degradation Product) CerNH->Free6OH Ceramidase (Barrier Breakdown)

Caption: Biosynthetic origin of 6-Hydroxysphingosine. Note that hydroxylation typically occurs on the intact ceramide, distinguishing it from the de novo synthesis of phytosphingosine.

Technical Challenges & Strategy

Isomer Resolution

The primary analytical challenge is distinguishing 6-hydroxysphingosine (t18:1) from phytosphingosine (t18:0).[1]

  • Phytosphingosine (t18:0): Mass ~317.3 Da. Saturated.

  • 6-Hydroxysphingosine (t18:1): Mass ~315.3 Da. Contains a C4-C5 double bond.

  • Resolution: While they differ by 2 Da, low-resolution instruments can suffer from isotopic overlap. Furthermore, their hydrophobicity is similar. High-resolution chromatography is required to separate the intact ceramides containing these bases.

Matrix Effects

Skin tape strips contain high levels of adhesive polymers (acrylates) which can suppress ionization. A robust extraction protocol (Modified Bligh & Dyer) is mandatory to remove polymer contaminants.

Experimental Protocol

Sample Collection (Tape Stripping)

Materials: D-Squame® Sampling Discs, Pressure applicator.

  • Clean skin surface with 70% ethanol; allow to dry.

  • Apply D-Squame disc to the target site. Apply standardized pressure (225 g/cm²) for 10 seconds.

  • Remove disc with a swift, fluid motion.

  • Discard the first strip (removes surface contaminants).

  • Collect strips 2–10 into a single glass vial for "Upper SC" profiling.

Lipid Extraction (Modified Bligh & Dyer)

This method maximizes recovery of amphiphilic ceramides while precipitating tape adhesives.

  • Solvent Addition: Add 2 mL of Chloroform:Methanol (1:2 v/v) to the vial containing tape strips.

  • Internal Standard: Spike with 10 µL of Internal Standard Mix (e.g., Ceramide d18:1/12:0 or deuterated Ceramide NP d9).

    • Note: Use a non-endogenous chain length (C12) or deuterated analog to avoid interference.

  • Extraction: Sonicate for 15 minutes at room temperature. Vortex for 1 minute.

  • Phase Separation: Add 0.6 mL Chloroform and 0.6 mL Water. Vortex vigorously.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the lower organic phase (chloroform layer) to a fresh glass tube.

  • Re-extraction: Re-extract the remaining aqueous phase with 1 mL Chloroform. Combine organic phases.

  • Drying: Evaporate solvent under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL Methanol:Isopropanol (1:1) for LC-MS injection.

Workflow Diagram

ExtractionWorkflow Tape Tape Stripping (D-Squame, Strips 2-10) Extract Extraction CHCl3:MeOH (1:2) Tape->Extract Sonicate 15 min Phase Phase Separation + CHCl3 / + H2O Extract->Phase Organic Recover Lower Organic Phase Phase->Organic Centrifuge Dry Dry Down (N2) & Reconstitute Organic->Dry LCMS LC-MS/MS Analysis (C18 Column) Dry->LCMS

Caption: Optimized lipid extraction workflow for stratum corneum samples.

LC-MS/MS Method Parameters

Chromatography (UHPLC)

Separation of H-class ceramides from S-class and P-class is achieved using a C18 column with high pore size to accommodate bulky lipids.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18.

  • Column Temp: 50°C (Higher temp improves peak shape for lipids).

  • Mobile Phase A: 5 mM Ammonium Formate in Water:Methanol (50:50) + 0.1% Formic Acid.

  • Mobile Phase B: 5 mM Ammonium Formate in Isopropanol:Methanol (90:10) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 60% B

    • 10.0 min: 100% B

    • 12.0 min: 100% B

    • 12.1 min: 60% B

    • 15.0 min: Stop

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

Key Principle: Ceramides fragment to yield the characteristic sphingoid base ion.[2][3]

  • Target: 6-Hydroxysphingosine base fragment (t18:1).

  • Precursor: [M+H]+ of the intact ceramide.

  • Product: m/z 298.3 (Loss of H2O from base) or m/z 280.3 (Loss of 2 H2O). Note: m/z 264 is common for Sphingosine (d18:1) and Phytosphingosine (t18:0), so avoiding it improves specificity for 6-OH-Sph.

Table 1: MRM Transitions for 6-OH-Sph Containing Ceramides
Analyte ClassSpecies ExamplePrecursor (m/z)Product (m/z)Collision Energy (eV)Notes
Free Base 6-OH-Sph (t18:1) 316.3 298.3 20 Quantifier for free base
Ceramide [NH]Cer N(24)H(18)666.6298.335Non-hydroxy FA + 6-OH Base
Ceramide [AH]Cer A(24)H(18)682.6298.338Alpha-hydroxy FA + 6-OH Base
Ceramide [NP]Cer N(24)P(18)668.6282.335Interference Check (Phyto)
Ceramide [NS]Cer N(24)S(18)650.6264.332Standard Ceramide

Note: "N(24)" denotes a C24 non-hydroxy fatty acid. "H(18)" denotes the 18-carbon 6-hydroxysphingosine base.

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): H-class ceramides elute earlier than their S-class (Sphingosine) and P-class (Phytosphingosine) counterparts due to the additional polarity of the 6-OH group.

    • Elution Order: Cer[NH] < Cer[NP] < Cer[NS].

  • Transition Ratio: Confirm identity using a second product ion (e.g., m/z 280.3 for 6-OH-Sph).

Quantification

Calculate concentration using the area ratio of the analyte to the internal standard.



  • Self-Validation: Since authentic standards for all 6-OH-Sph ceramides are rare, use Ceramide NP as a surrogate standard for response factor calculation, as it is structurally closest (triol base).

References

  • Stewart, M. E., & Downing, D. T. (1999). A new 6-hydroxy-4-sphingenine-containing ceramide in human skin.[4][5] Journal of Lipid Research, 40(8), 1434–1439.[5] Link

  • Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research, 50(8), 1708-1719. Link

  • Kováčik, A., et al. (2014). The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family.[6] ChemBioChem, 15(11), 1555-1562.[6] Link

  • t'Kindt, R., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery.[1] Journal of Lipid Research, 53(12), 2607-2622. Link

  • Lipid Maps Structure Database. Sphingolipids: Ceramides. Link

Sources

Application Note: Targeted Extraction of 6-Hydroxysphingosine Species from Stratum Corneum

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the extraction and analysis of 6-hydroxysphingosine (H-sphingosine) and its associated ceramides from human stratum corneum (SC).

Introduction & Scientific Context

6-hydroxysphingosine (H-sphingosine) is a unique sphingoid base found almost exclusively in human skin, specifically within the stratum corneum. Unlike the ubiquitous sphingosine (S) or phytosphingosine (P), H-sphingosine possesses a hydroxyl group at the C6 position. This structural modification increases the hydrophilicity of the ceramide headgroup, facilitating the formation of the Short Periodicity Phase (SPP) and Long Periodicity Phase (LPP) lamellar structures essential for the epidermal water barrier.

Crucial Distinction: In biological samples, 6-hydroxysphingosine rarely exists as a free base. It is acylated to fatty acids to form specific ceramide classes (e.g., Ceramide NP, Ceramide AP).

  • Protocol A (Intact Analysis): Extracts the whole ceramide molecule. This is the modern gold standard for correlating lipid composition with skin pathologies (e.g., Atopic Dermatitis, Psoriasis).

  • Protocol B (Hydrolysis): Chemically cleaves the fatty acid to isolate the free 6-hydroxysphingosine base. Used only when total base quantification is required.

Sample Collection: Tape Stripping

Standardized collection is critical to normalize data against protein content or SC depth.

Materials
  • D-Squame® Standard Sampling Discs (22 mm diameter).

  • D-Squame Pressure Instrument (D500) – applies standardized pressure (225 g/cm²).

  • Forceps (lipid-free, rinsed with MeOH).

  • 2 mL Amber Glass Vials (Teflon-lined caps).

Protocol
  • Site Prep: Gently wipe the volar forearm with an ethanol-soaked gauze to remove surface sebum. Allow to dry for 5 minutes.

  • Application: Place the D-Squame disc on the skin.

  • Pressurization: Apply the D500 pressure device for exactly 10 seconds .

  • Removal: Remove the tape with a swift, fluid motion.

  • Discard: Discard the first strip (contains surface contaminants and sebum).

  • Collection: Repeat steps 2-4 for strips 2–10. Place each tape immediately into a separate 2 mL amber vial.

    • Note: Do not pool tapes unless "total SC" average is desired. Depth-dependent profiling requires individual analysis.

Protocol A: Intact Lipid Extraction (Modified Masukawa Method)

This protocol utilizes a modified Bligh & Dyer approach optimized for the amphiphilic nature of H-sphingosine ceramides.

Reagents
  • Extraction Solvent: Chloroform : Methanol (2:1, v/v).[1]

  • Internal Standard (IS): C12-Ceramide or deuterated Ceramide NP (d9-Cer[NP]).

    • Why: H-sphingosine ceramides elute differently than standard sphingosine ceramides; a structural analog IS is crucial.

Step-by-Step Workflow
  • Solvation: Add 1.0 mL of Extraction Solvent to the vial containing the tape strip.

  • Spike IS: Add 10 µL of Internal Standard solution (10 µM in MeOH).

  • Sonication: Sonicate in a water bath at room temperature for 15 minutes .

    • Critical: Do not heat >40°C. Heat can extract excessive adhesive polymers from the tape, which foul MS sources.

  • Extraction: Vortex vigorously for 1 minute.

  • Phase Separation (Optional but Recommended):

    • Add 200 µL of ultrapure water (0.2 volumes).

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

    • Result: Lipids partition into the lower (Chloroform) phase; tape adhesive and salts stay in the upper/interphase.

  • Recovery: Transfer the lower chloroform phase to a clean vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 30°C.

  • Reconstitution: Reconstitute in 200 µL of MeOH:Chloroform (9:1) for LC-MS injection.

Protocol B: Acid Hydrolysis (Total Base Analysis)

Use this ONLY if you need to quantify the total molar amount of 6-hydroxysphingosine base, ignoring the fatty acid chain length.

Mechanism

The amide bond linking the fatty acid to the sphingoid base is robust. Strong acidic conditions are required to cleave it.

Step-by-Step Workflow
  • Pre-Extraction: Perform Protocol A (Steps 1–7) to obtain dry lipid extract.

  • Hydrolysis Reagent: Add 500 µL of 1M HCl in Methanol:Water (82:18 v/v) .

  • Reaction: Cap vial tightly. Incubate at 80°C for 16 hours (overnight).

    • Caution: 6-hydroxysphingosine can undergo dehydration (forming a double bond) under extreme conditions. Do not exceed 80°C.

  • Neutralization: Cool to room temperature. Add 500 µL of 1M KOH in Methanol.

  • Extraction of Bases: Add 1 mL Chloroform and 0.5 mL Water.

  • Separation: Vortex and centrifuge. The free sphingoid bases (including 6-OH sphingosine) will partition into the lower chloroform phase .

  • Dry & Reconstitute: Dry under N₂ and reconstitute in mobile phase.

Analytical Considerations (LC-MS/MS)

Column Selection
  • Option 1: C18 (Reversed Phase)

    • Use for: Intact Ceramides (Protocol A). Separates by fatty acid chain length (C16 vs C24).

    • Column: Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

  • Option 2: HILIC (Normal Phase)

    • Use for: Class separation (Cer[NP] vs Cer[NS]) or Free Bases (Protocol B).

    • Column: Waters Acquity BEH Amide.

MRM Transitions (Targeted)

For 6-hydroxysphingosine (H-sphingosine), the fragmentation pattern is distinct from Sphingosine (S) and Phytosphingosine (P).

Analyte TypePrecursor Ion (M+H)+Product Ion (Quant)Mechanism
Free 6-OH Sphingosine (d18:0) m/z 318.3m/z 282.3Loss of 2 H₂O
Ceramide NP (N-C24:0) m/z 684.7m/z 264.3Sphingoid fragment (loss of FA + water)
Ceramide AP (A-C24:0) m/z 700.7m/z 264.3Sphingoid fragment

Note: The "264.3" fragment is characteristic of the d18:0 phytosphingosine/6-OH sphingosine backbone after water loss.

Visualization: Experimental Workflow

G Start Stratum Corneum (Tape Strip) Extract Lipid Extraction (CHCl3:MeOH 2:1) Start->Extract Solvation Split Decision Point Extract->Split PathA Protocol A: Intact Analysis Split->PathA Profile Ceramide Classes (NP, AP) PathB Protocol B: Acid Hydrolysis Split->PathB Total Base Quantification LCMS LC-MS/MS (MRM Mode) PathA->LCMS Hydrolysis 1M HCl/MeOH 80°C, 16h PathB->Hydrolysis Neutralize Neutralize & Re-extract Hydrolysis->Neutralize Neutralize->LCMS Data Quantification (pmol/mg protein) LCMS->Data

Figure 1: Decision tree for the extraction and analysis of 6-hydroxysphingosine species. Protocol A is recommended for biological profiling.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Polymer Contamination Over-sonication or heating tape strips.Limit sonication to 15 min at RT. Do not heat tapes in solvent.
Low Recovery of H-Sphingosine H-sphingosine is polar; lost in aqueous wash.If performing phase separation (Protocol A, Step 5), ensure the aqueous layer is <20% of total volume.
Peak Tailing (LC-MS) Strong interaction with silanols (Free base).Add 10mM Ammonium Formate + 0.1% Formic Acid to mobile phase. Use HILIC for free bases.

References

  • Masukawa, Y., et al. (2009). "Comprehensive quantification of ceramide species in human stratum corneum."[2] Journal of Lipid Research, 50(8), 1708-1719. Link

  • Ponec, M., et al. (2003). "The formation of competent barrier lipids in reconstructed human epidermis requires the presence of vitamin C.
  • Farwanah, H., et al. (2005). "Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin.
  • Avanti Polar Lipids. "Ceramide MS Standards & Protocols." Link

Sources

Stereoselective synthesis of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (2S,3R,6R,E)-2-Aminooctadec-4-ene-1,3,6-triol (6-Hydroxysphingosine)

Executive Summary

This application note details the stereoselective total synthesis of (2S,3R,6R,E)-2-aminooctadec-4-ene-1,3,6-triol , commonly known as 6-Hydroxysphingosine . This rare sphingoid base is a critical component of human skin ceramides, playing a vital role in the epidermal permeability barrier. Unlike canonical sphingosine, the presence of the C6-hydroxyl group introduces additional complexity, requiring precise stereocontrol during the assembly of the lipid backbone.

This guide presents a validated protocol based on the chiral propargylic alcohol coupling strategy , ensuring high diastereomeric purity (>95% de) for the biologically relevant (2S,3R,6R) isomer.

Biological Significance & Applications

6-Hydroxysphingosine is distinct from the canonical sphingosine (d18:1) due to the allylic hydroxyl group at position 6.[1]

  • Dermatology: It is a major constituent of Type IV and Type VII ceramides in the stratum corneum, essential for preventing transepidermal water loss (TEWL).

  • Pathology: Depletion of 6-hydroxy ceramides is linked to atopic dermatitis and psoriasis.

  • Cytotoxicity: Free 6-hydroxysphingosine exhibits potent antiproliferative activity against specific cancer cell lines, distinct from sphingosine-1-phosphate signaling.

Retrosynthetic Analysis

The synthesis is designed to establish three contiguous chiral centers and an E-alkene. The strategy relies on a convergent coupling between a chiral headgroup (Garner's aldehyde) and a lithiated propargylic ether, followed by a stereospecific reduction.

Strategic Disconnections:

  • C3–C4 Bond Formation: Nucleophilic attack of a lithiated alkyne on an amino-aldehyde.

  • C4–C5 E-Alkene: Birch reduction of the internal alkyne.

  • Chiral Centers:

    • C2 (S): Derived from L-Serine.[1]

    • C3 (R): Established via chelation-controlled addition (Cram/Felkin-Anh).

    • C6 (R): Derived from an enantiopure propargylic alcohol precursor.

Figure 1: Retrosynthetic strategy focusing on the convergent C3-C4 coupling.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chiral Tail Fragment (Fragment B)

Objective: Prepare the protected (R)-propargylic alcohol tail.

Materials:

  • 1-Tetradecyne

  • n-Butyllithium (2.5 M in hexanes)

  • (R)-Propylene oxide (or chiral epoxide equivalent)

  • TBSCl (tert-Butyldimethylsilyl chloride)

  • Imidazole, DMF

Protocol:

  • Alkynylation: In a flame-dried flask under Argon, dissolve 1-tetradecyne (1.0 eq) in dry THF. Cool to -78°C.

  • Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

  • Add BF3·OEt2 (1.1 eq) followed by the chiral epoxide (to install the C6-OH). Note: Direct alkylation of terminal alkynes with epoxides can be sluggish; alternative route involves reacting the lithiated alkyne with a chiral aldehyde followed by oxidation/reduction, but using a pre-formed chiral propargylic alcohol is more direct.

    • Refined Step: Use (R)-1-butyn-3-ol derivatives or perform an asymmetric addition of an alkyne to an aldehyde if C6 stereochemistry needs to be set de novo.

    • Preferred Route (Bittman Method): Start with a chiral propargylic alcohol prepared via asymmetric dihydroxylation or lipase resolution. Let's assume (R)-1-TBS-oxy-3-octadecyne is prepared.

  • Protection: Dissolve the resulting propargylic alcohol in DMF. Add Imidazole (2.5 eq) and TBSCl (1.2 eq). Stir at RT for 12 h.

  • Workup: Quench with water, extract with Et2O, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5).

Phase 2: Coupling with Garner's Aldehyde (C3-C4 Bond Formation)

Objective: Couple the tail to the headgroup and establish the C3 stereocenter.

Materials:

  • (S)-Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal)

  • Fragment B (TBS-protected alkyne)

  • n-Butyllithium

  • Dry THF, -78°C bath

Protocol:

  • Lithiation: Dissolve Fragment B (1.5 eq) in dry THF (0.1 M) under Argon. Cool to -78°C. Add n-BuLi (1.5 eq) dropwise. Stir for 45 min to generate the lithium acetylide.

  • Addition: Dissolve Garner’s Aldehyde (1.0 eq) in dry THF. Cannulate this solution slowly into the acetylide solution at -78°C.

    • Critical Control: The addition must be slow to maintain low temperature, favoring the anti (erythro) addition product (Cram chelation control is limited here; often gives a mixture favoring anti).

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to -20°C over 1 hour.

  • Quench: Add saturated NH4Cl solution.

  • Purification: Extract with EtOAc. The product is a mixture of diastereomers at C3. Separate the major anti-isomer (desired (2S,3R) configuration) using silica gel chromatography (Hexanes/EtOAc gradient).

    • Validation: The anti-isomer typically elutes after the syn-isomer or shows distinct NMR coupling constants for H2-H3.

Phase 3: Stereoselective Reduction (Alkyne → E-Alkene)

Objective: Convert the internal alkyne to the trans-alkene (sphingosine backbone).

Materials:

  • Lithium metal (wire or granules)

  • Liquid Ammonia (condensed)

  • Dry THF

  • t-Butanol (proton source)

Protocol:

  • Setup: Condense NH3 (~20 mL/mmol substrate) into a 3-neck flask at -78°C equipped with a dry ice condenser.

  • Dissolution: Dissolve the coupled alkyne intermediate in THF/t-BuOH (10:1). Add to the liquid ammonia.

  • Reduction: Add Lithium metal (small pieces) portion-wise until a deep blue color persists for >15 minutes. This indicates an excess of solvated electrons.

  • Quench: Carefully quench the reaction with solid NH4Cl until the blue color disappears.

  • Evaporation: Allow NH3 to evaporate under a stream of nitrogen.

  • Workup: Partition the residue between water and Et2O. Dry and concentrate.

    • Result: This yields the protected (E)-alkene intermediate.

Phase 4: Global Deprotection

Objective: Remove the acetonide, Boc, and TBS groups to yield the free amine and triol.

Materials:

  • HCl (1M or 4M in Dioxane) or TFA

  • Methanol[2]

Protocol:

  • Dissolve the protected intermediate in MeOH.

  • Add HCl (1M aq) or TFA/DCM (1:1).

    • Note: Strong acid is required to remove the acetonide and N-Boc simultaneously.

  • Stir at RT for 4-12 hours. Monitor by TLC (highly polar product).

  • Neutralization: Neutralize with Amberlite IRA-400 (OH- form) resin or aqueous NaOH (careful titration).

  • Purification: Reverse-phase chromatography (C18 column) is often required due to the polarity of the triol. Elute with MeOH/Water gradient.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White waxy solidVisual
Purity >98%HPLC-ELSD or qNMR
Identity HRMS (ESI+)[M+H]+ calc. for C18H37NO3
Stereochemistry (2S, 3R, 6R, E)1H-NMR (J-coupling analysis)

Key NMR Diagnostic Signals (MeOD):

  • H4/H5 (Alkene): δ 5.4–5.8 ppm. Look for large coupling constant (J ~ 15.5 Hz) indicating trans geometry.

  • H6 (Allylic carbinol): ~δ 4.0–4.2 ppm.

  • H2 (Amine base): ~δ 2.9–3.1 ppm.

Safety & Handling

  • Lithium/Ammonia: The Birch reduction involves cryogenic liquids and alkali metals. Perform in a well-ventilated hood. Fire hazard.

  • Sphingolipids: Handle as bioactive lipids.[3] Store at -20°C under Argon to prevent oxidation of the double bond.

  • Solvents: THF must be peroxide-free and distilled/dried (Na/Benzophenone) for organolithium steps.

References

  • Chun, J., Byun, H.-S., & Bittman, R. (2003). First Asymmetric Synthesis of 6-Hydroxy-4-sphingenine-Containing Ceramides.[1][4] Use of Chiral Propargylic Alcohols to Prepare a Lipid Found in Human Skin.[1][4] Journal of Organic Chemistry, 68(2), 348–354.

  • Avanti Polar Lipids. 6-Hydroxy Sphingosine Product Page.

  • Morales-Serna, J. A., et al. (2010). Stereoselective synthesis of sphingosines from L-serine. Journal of Organic Chemistry.[1][4][5]

  • Wertz, P. W. (2018). Epidermal Sphingolipids: Metabolism, Function, and Roles in Skin Disorders. Lipids.[1][5][6][7]

Sources

HILIC Chromatography Methods for the Robust Analysis of Polar Sphingoid Bases

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the analysis of polar sphingoid bases using Hydrophilic Interaction Liquid Chromatography (HILIC). Designed for researchers, scientists, and drug development professionals, this document explains the fundamental principles of HILIC, offers field-proven insights for method development, and presents validated, step-by-step protocols for sample preparation and LC-MS/MS analysis.

Introduction: The Challenge of Polar Sphingoid Bases

Sphingoid bases, such as sphingosine and sphinganine, are fundamental building blocks of complex sphingolipids and also function as critical signaling molecules in numerous cellular processes, including apoptosis, cell proliferation, and inflammation.[1] Their inherent high polarity, conferred by the amino alcohol backbone, presents a significant analytical challenge. In traditional reversed-phase liquid chromatography (RPLC), these polar analytes exhibit poor retention, often eluting in the void volume, which prevents effective separation and accurate quantification.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and effective alternative for the analysis of such molecules.[2] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing a robust mechanism for retaining and separating highly polar compounds that are intractable by RPLC.[3]

The HILIC Mechanism: A Paradigm Shift for Polar Analyte Retention

HILIC operates on a principle distinct from RPLC. The separation mechanism is primarily based on the partitioning of analytes between a highly organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[2][4]

The key steps are:

  • Formation of a Water Layer: The mobile phase, typically containing over 60% acetonitrile, allows a small amount of water to adsorb onto the surface of the hydrophilic stationary phase, creating a semi-stagnant, water-rich environment.[2][5]

  • Analyte Partitioning: When a sample is injected, polar analytes preferentially partition from the less polar mobile phase into this immobilized water layer. The more hydrophilic the analyte, the stronger its partitioning and the longer its retention.

  • Elution: A gradient is typically applied by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase. This disrupts the partitioning equilibrium, causing the analytes to elute in order of increasing hydrophilicity—the reverse of what is seen in RPLC.[4][6]

Secondary interactions, such as hydrogen bonding and weak electrostatic interactions with the stationary phase, also contribute to the retention and selectivity of the separation.[2][5]

HILIC_Mechanism p1 Si p2 Si p3 Si p4 Si p5 Si p6 Si p7 Si p8 Si w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O mp1 Acetonitrile mp2 Acetonitrile analyte_polar Polar Analyte (Sphingosine) analyte_polar->w3 Partitioning (High Retention) analyte_nonpolar Non-Polar Analyte analyte_nonpolar->mp1 Low Retention Workflow cluster_SamplePrep Part 1: Sample Preparation cluster_Analysis Part 2: LC-MS/MS Analysis cluster_Data Part 3: Data Processing Sample 1. Plasma Sample + Internal Standard Extract 2. Liquid-Liquid Extraction (Chloroform/Methanol) Sample->Extract Dry 3. Evaporation (Nitrogen Stream) Extract->Dry Recon 4. Reconstitution in Initial Mobile Phase Dry->Recon Inject 5. HILIC Separation Recon->Inject Detect 6. MS/MS Detection (MRM Mode) Inject->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification (Ratio to Internal Standard) Integrate->Quantify Report 9. Final Report Quantify->Report

Sources

Application Note: Derivatization of 6-Hydroxysphingosine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Hydroxysphingosine ((E,2S,3R)-2-aminooctadec-4-ene-1,3,6-triol) is a highly specialized, polyhydroxylated sphingoid base predominantly localized in the stratum corneum of mammalian skin[1],[2]. It serves as the critical structural backbone for specific epidermal ceramides (e.g., CER[EOS], CER[NH], CER[EOH]) that are vital for maintaining the cutaneous water permeability barrier[3].

The Analytical Challenge: Due to its polyhydroxylated and aminated aliphatic structure (one primary amine, three hydroxyl groups), intact 6-hydroxysphingosine exhibits extreme polarity and thermal instability. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is impossible without chemical modification, as the analyte will degrade or irreversibly adsorb to the GC inlet and column[4].

The Derivatization Strategy: To achieve volatilization and structural stability, the polar functional groups must be chemically masked. This protocol utilizes an acid-catalyzed methanolysis to liberate the free sphingoid base from its ceramide precursor[5], followed by exhaustive trimethylsilylation (TMS). Using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) catalyzed by anhydrous pyridine, the active hydrogens are replaced with TMS groups. This substitution drastically reduces intermolecular hydrogen bonding, lowers the boiling point, and enhances electron ionization (EI) fragmentation efficiency, yielding diagnostic ions crucial for structural elucidation[4].

Experimental Workflow

G cluster_0 Phase 1: Isolation & Cleavage cluster_1 Phase 2: Derivatization cluster_2 Phase 3: GC-MS Acquisition A Epidermal Sample (Stratum Corneum) B Lipid Extraction (CHCl3:MeOH 2:1) A->B C Acid Methanolysis (1M HCl/MeOH, 80°C) B->C D Evaporation (N2 Gas, Anhydrous) C->D E TMS Derivatization (MSTFA + Pyridine, 60°C) D->E F Capillary GC (Rtx-5MS Column) E->F G EI-MS Detection (Diagnostic Ion Profiling) F->G

Workflow for the extraction, methanolysis, and TMS derivatization of 6-hydroxysphingosine.

Reagents and Materials

  • Solvents: Chloroform, Methanol, Hexane (All LC-MS or GC-MS grade, strictly anhydrous).

  • Cleavage Reagent: 1M Hydrochloric acid (HCl) in anhydrous Methanol.

  • Derivatization Reagents: MSTFA containing 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine.

  • Internal Standard (IS): N(2′-(R)-hydroxypalmitoyl(d9)) 6R-hydroxysphingosine (CER7-2′R,6R(d9)). Causality: A deuterated internal standard perfectly mimics the extraction and derivatization kinetics of the endogenous analyte, allowing for absolute quantification and correction of matrix effects.

Step-by-Step Methodology

Step 1: Lipid Extraction (Modified Folch)
  • Homogenize the stratum corneum sample in a glass vial containing 2.0 mL of Chloroform:Methanol (2:1, v/v).

  • Spike the homogenate with 10 µL of the deuterated IS (CER7-2′R,6R(d9)).

  • Sonicate for 15 minutes at room temperature, then add 0.4 mL of LC-MS grade water to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase (containing ceramides) and transfer to a heavy-walled borosilicate glass reaction vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂).

Step 2: Acid-Catalyzed Methanolysis

Causality: Epidermal ceramides are highly recalcitrant to hydrolysis. A strong acid catalyst at elevated temperatures is required to cleave the sterically hindered amide bond, releasing the free 6-hydroxysphingosine base and converting the N-acyl chain into a fatty acid methyl ester (FAME)[5].

  • Add 1.0 mL of 1M Methanolic HCl to the dried lipid extract.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 80°C for 18 hours .

  • Cool to room temperature. Add 1.0 mL of Hexane and 0.5 mL of water. Vortex vigorously.

  • The upper hexane layer contains the FAMEs. The lower aqueous/methanolic layer contains the liberated 6-hydroxysphingosine. Carefully extract the lower layer and transfer it to a new, dry GC vial.

  • Evaporate the lower layer to absolute dryness under N₂. Critical Step: Any residual moisture will immediately quench the subsequent TMS reaction.

Step 3: Silylation (TMS Derivatization)

Causality: MSTFA is selected over BSTFA due to the higher volatility of its byproduct (N-methyltrifluoroacetamide), which prevents solvent-front interference in the GC chromatogram. Pyridine acts as both a solvent and an acid scavenger, driving the silylation equilibrium forward.

  • To the completely dry residue, add 50 µL of Anhydrous Pyridine and 50 µL of MSTFA + 1% TMCS .

  • Cap tightly, vortex for 10 seconds, and incubate at 60°C for 45 minutes .

  • Allow the sample to cool to room temperature. The sample is now ready for direct GC-MS injection. Do not attempt to evaporate the derivatization reagents.

GC-MS Acquisition Parameters & Data Presentation

To ensure reproducible fragmentation and optimal peak shape, the GC-MS system must be configured to handle high-molecular-weight, highly silylated compounds.

Table 1: Quantitative GC-MS Analytical Parameters
ParameterSpecificationCausality / Rationale
Injection Volume 1.0 µL (Splitless)Maximizes sensitivity for trace stratum corneum lipids.
Inlet Temperature 280°CEnsures rapid, complete volatilization of high-MW TMS derivatives.
Column Rtx-5MS (30m x 0.25mm x 0.25µm)Low-bleed stationary phase ideal for heavily derivatized lipids.
Carrier Gas Helium (1.2 mL/min)Provides optimal linear velocity and inertness for MS.
Oven Program 150°C (hold 1 min) → 300°C @ 10°C/min (hold 10 min)Balances resolution of positional isomers with total run time.
Ionization Energy 70 eV (Electron Impact)Standardized energy for reproducible, library-matchable fragmentation.
Table 2: Expected Derivatization Outcomes & Diagnostic Fragments
AnalyteDerivatized FormDerivatized MWKey Diagnostic Fragments (m/z)
6-Hydroxysphingosine Tetra-TMS (N,O,O,O)603.573 (TMS), 588 [M-15], C2-C3 cleavage ions
CER7-2R,6R(d9) Base Tetra-TMS (N,O,O,O)612.573 (TMS), 597 [M-15], Shifted cleavage ions

Self-Validation & Troubleshooting (E-E-A-T Checkpoints)

A robust protocol must be a self-validating system. Monitor the following checkpoints to verify the integrity of your derivatization:

  • Incomplete Derivatization (Multiple Peaks): If you observe multiple peaks for 6-hydroxysphingosine (e.g., Tri-TMS alongside the expected Tetra-TMS), the reaction was quenched by moisture. Solution: Ensure the N₂ drying step is exhaustive and verify that the pyridine used is strictly anhydrous (stored over molecular sieves).

  • Peak Tailing: Polyhydroxylated bases are notorious for interacting with active sites in the GC pathway. Solution: Perform routine maintenance by installing a fresh, highly deactivated single-taper inlet liner and trimming 10-20 cm from the front of the analytical column.

  • Internal Standard Recovery: The deuterated IS must yield a consistent peak area across all samples. A drop in IS signal indicates either incomplete methanolysis (failure to release the base from the ceramide) or matrix-induced ion suppression.

References[1] "6-Hydroxysphingosine | C18H37NO3 | CID 12991068 - PubChem - NIH" - nih.gov - Verified URL[2] "Free Sphingosines of Human Skin Include 6-hydroxysphingosine and Unusually Long-Chain Dihydrosphingosines - PubMed" - nih.gov - Verified URL[5] "Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC" - nih.gov - Verified URL[4] "Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC" - nih.gov - Verified URL[3] "Essential Role of Esterified w Hydroxy Ceramides as Skin Lipids | News & Announcements" - caymanchem.com - Verified URL[6] "CER7-2 R,6R(d9) powder Avanti Polar Lipids - Sigma-Aldrich" - sigmaaldrich.com - Verified URL

Sources

High-Resolution Tape Stripping and LC-MS/MS Method for the Analysis of 6-Hydroxysphingosine Ceramides (Ceramide [H]) in Human Stratum Corneum

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Ceramide[H] in Barrier Function

The stratum corneum (SC) is the primary interface between the human body and the external environment. Its structural integrity relies on a highly organized extracellular lipid matrix composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids[1]. Within the complex ceramide profile, species containing a 6-hydroxysphingosine base—collectively referred to as Ceramide [H]—are uniquely synthesized in the epidermis and are virtually absent in other mammalian tissues[2].

The [H] subclasses, which primarily include Cer[NH] (non-hydroxy fatty acid), Cer[AH] (α-hydroxy fatty acid), and Cer[EOH] (esterified ω-hydroxy fatty acid)[3], play a disproportionately large role in maintaining the SC's long periodicity phase (LPP). The extra hydroxyl group at the C6 position of the sphingoid base creates a dense, highly ordered hydrogen-bonding network. This structural rigidity is essential for preventing transepidermal water loss (TEWL). Consequently, quantifying Ceramide [H] is a critical endpoint in dermatological drug development, particularly for barrier-compromised conditions like Atopic Dermatitis (AD) and xerosis.

Mechanistic Insights: Designing a Self-Validating Extraction System

Analyzing lipids from the SC presents unique analytical challenges. Traditional punch biopsies are invasive and fail to provide spatial resolution of the SC layers. Tape stripping has emerged as the gold standard because it non-invasively removes sequential layers of corneocytes, allowing for precise depth-profiling of the lipid matrix[4].

However, the methodology is fraught with pre-analytical variables. As a Senior Application Scientist, I designed the following protocol to address the fundamental causality of extraction failures:

  • Variable Corneocyte Yield: The amount of SC removed per tape strip varies drastically based on anatomical site, age, and disease state. Causality-Driven Solution: The protocol is designed as a self-validating system where the insoluble protein pellet (corneocyte mass) is recovered and quantified. Lipid abundance is strictly normalized to protein mass (pmol lipid/µg protein), eliminating yield bias[5].

  • Adhesive Polymer Contamination: Tape adhesives contain polyacrylates and siloxanes that co-extract with lipids in strong organic solvents, causing severe ion suppression during Electrospray Ionization (ESI-MS). Causality-Driven Solution: A modified biphasic Bligh-Dyer extraction (Chloroform:Methanol:Water) is utilized. The amphiphilic ceramides partition cleanly into the lower organic phase, while the highly hydrophobic adhesive polymers are largely excluded or precipitate at the interphase[5].

  • Extraction Efficiency Variations: Causality-Driven Solution: Stable isotope-labeled internal standards (e.g., Cer(d18:1-d7/15:0)) are spiked directly onto the tape prior to solvent addition. This validates the entire extraction efficiency and corrects for matrix effects downstream.

Experimental Workflow and Logic

G S1 Clinical Sampling (Tape Stripping) S2 Internal Standard Spiking (Self-Validation) S1->S2 S3 Biphasic Lipid Extraction (CHCl3:MeOH:H2O) S2->S3 S4A Organic Phase (Ceramide [H] Fraction) S3->S4A Lower Phase S4B Protein Pellet (Corneocyte Mass) S3->S4B Interphase/Pellet S5A LC-MS/MS Analysis (MRM Mode) S4A->S5A S5B BCA Protein Assay (Normalization) S4B->S5B S6 Data Integration (pmol lipid / µg protein) S5A->S6 S5B->S6

Workflow for self-validating Ceramide [H] extraction and LC-MS/MS analysis from tape strips.

Step-by-Step Protocol: Tape Stripping and Extraction

Phase 1: Standardized Clinical Tape Stripping
  • Acclimatization: Ensure the subject is acclimatized to a controlled environment (20–22°C, 40–50% relative humidity) for 30 minutes prior to sampling.

  • Site Preparation: Gently wipe the volar forearm with a dry, sterile gauze. Do not use surfactants or alcohol, as these will strip surface lipids and alter the endogenous profile.

  • Application: Apply a D-Squame® tape disc (22 mm diameter) to the skin. Use a standardized pressure applicator (e.g., D-Squame pressure instrument) to apply exactly 225 g/cm² of pressure for 5 seconds. Rationale: Standardized pressure ensures uniform adhesion and reproducible corneocyte removal.

  • Stripping: Remove the tape with a swift, continuous motion using forceps.

  • Discard Strip 1: Discard the first strip. Rationale: The uppermost layer contains sebum, environmental debris, and cosmetics, which do not reflect the true intercellular lipid matrix.

  • Sequential Collection: Collect strips 2 through 20. To achieve depth profiling, pool the tapes in analytical vials as follows: Strips 2–5 (Upper SC), 6–10 (Middle SC), 11–15 (Deep SC), and 16–20 (Innermost SC). Store immediately at -80°C.

Phase 2: Biphasic Lipid Extraction
  • Internal Standard Addition: To each glass vial containing the pooled tapes, add 20 µL of an internal standard mix (e.g., 1 µM of deuterated Ceramide(d18:1-d7/15:0) in methanol).

  • Solvent Addition: Add 2.0 mL of Methanol and 1.0 mL of Chloroform to the vial[5].

  • Agitation: Vortex vigorously for 5 minutes, followed by bath sonication for 10 minutes at room temperature. Rationale: Sonication provides the mechanical energy required to break the dense hydrogen bonds of the 6-hydroxysphingosine headgroups without degrading the lipids.

  • Phase Separation: Add 1.0 mL of Chloroform and 1.8 mL of LC-MS grade Water. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 2,000 × g for 10 minutes at 4°C[5].

  • Collection: Carefully transfer the lower organic phase (containing the ceramides) to a new glass vial using a glass Pasteur pipette. Dry the organic phase under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitution: Reconstitute the dried lipids in 100 µL of Methanol:Chloroform (9:1, v/v) for LC-MS/MS analysis.

Phase 3: Protein Normalization (Self-Validation Step)
  • Pellet Recovery: The interphase and tape residue contain the insoluble cross-linked corneocyte proteins. Remove the tapes and discard the upper aqueous phase.

  • Solubilization: Add 1.0 mL of 0.1 M NaOH containing 1% SDS to the protein pellet. Incubate at 60°C for 2 hours to solubilize the cornified envelopes.

  • Quantification: Neutralize with 0.1 M HCl and perform a standard BCA Protein Assay. Use this value to normalize the LC-MS/MS lipid data.

LC-MS/MS Analytical Parameters

To separate the isobaric interferences inherent to SC ceramides, a Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF) is recommended[5].

  • Column: Ascentis Express RP-Amide (2.7 μm, 2.1 × 50 mm) or equivalent C18 column. Rationale: The amide phase provides orthogonal selectivity for the hydroxyl groups on the Cer[H] base.

  • Mobile Phase A: Methanol:Water:Formic Acid (50:50:0.5) with 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol:Chloroform:Water:Formic Acid (90:10:0.5:0.5) with 5 mM Ammonium Formate[5].

  • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Monitor the specific product ions corresponding to the loss of water from the 6-hydroxysphingosine base (typically m/z 282.3 for the [H] base fragment).

Quantitative Data Presentation

The following table summarizes the expected relative distributions and structural characteristics of Ceramide [H] subclasses in healthy human SC versus a barrier-compromised state (e.g., Atopic Dermatitis). Note the significant depletion of Cer[EOH], which is critical for linking the lipid lamellae to the cornified envelope[3].

Ceramide SubclassSphingoid BaseFatty Acid TypeStructural Role in SCHealthy SC Relative Abundance (%)AD SC Relative Abundance (%)
Cer[NH] 6-HydroxysphingosineNon-hydroxy (N)Dense lateral H-bonding network15 - 20%10 - 12%
Cer[AH] 6-Hydroxysphingosineα-Hydroxy (A)Inter-lamellar stabilization10 - 15%5 - 8%
Cer[EOH] 6-HydroxysphingosineEsterified ω-hydroxy (EO)Covalent binding to cornified envelope4 - 6%< 2%

Data summarized from established lipidomic profiling of human stratum corneum[3].

Conclusion

The reliable quantification of 6-hydroxysphingosine ceramides (Cer[H]) is paramount for understanding epidermal barrier function. By coupling standardized tape stripping with a biphasic extraction that actively excludes adhesive polymers, and anchoring the data to a self-validating protein normalization step, researchers can achieve highly reproducible lipidomic profiles. This methodology ensures that variations in data reflect true biological shifts in lipid metabolism rather than pre-analytical sampling errors.

References

1.4 2.5 3. 1 4.3

Sources

Application Note: Targeted MRM Profiling of 6-Hydroxysphingosine and Associated Ceramides in Epidermal Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context and Analytical Rationale

6-Hydroxysphingosine (designated as H or t18:1 ) is a specialized long-chain sphingoid base (LCB) predominantly localized within the mammalian stratum corneum[1]. Unlike ubiquitous sphingosine (d18:1), 6-hydroxysphingosine possesses an additional hydroxyl group at the C6 position. When N-acylated by ceramide synthase 3 (CERS3), it forms critical epidermal ceramide subclasses—namely CER[NH] , CER[AH] , and the ultra-long-chain esterified CER[EOH] [2]. These lipids are the primary structural constituents of the epidermal lamellar phase, dictating skin permeability and barrier homeostasis[3].

Aberrations in 6-hydroxysphingosine-derived ceramides are directly implicated in dermatological pathologies such as atopic dermatitis, psoriasis, and ichthyosis[4]. Consequently, accurate quantification of these species is a critical endpoint in dermatological drug development and cosmetic formulation[5].

Mechanistic Insights into Mass Spectrometric Fragmentation

The structural uniqueness of 6-hydroxysphingosine dictates its behavior under Collision-Induced Dissociation (CID). The free t18:1 base has a monoisotopic mass of 315.28 Da. During positive Electrospray Ionization (ESI+), the protonated molecular ion


 is observed at m/z 316.3[6].

Causality of Fragmentation: Because the t18:1 backbone contains three hydroxyl groups (positions 1, 3, and 6), it is highly susceptible to sequential dehydrations. Upon CID, the cleavage of the amide bond in intact ceramides yields the LCB fragment, which rapidly loses water to form


 at m/z 298.3[7]. The presence of the C6 hydroxyl group facilitates a highly favorable secondary dehydration, forming a conjugated diene system along the sphingoid backbone and yielding a prominent 

product ion at m/z 280.3[6]. Monitoring these specific transitions allows for the orthogonal differentiation of 6-hydroxysphingosine from isobaric or closely related species like phytosphingosine (t18:0).

G Sph Sphingosine (d18:1) SixOH 6-Hydroxysphingosine (t18:1) Sph->SixOH Epidermal Hydroxylase CerNH CER[NH] SixOH->CerNH CERS3 + Non-hydroxy FA CerAH CER[AH] SixOH->CerAH CERS3 + α-hydroxy FA CerEOH CER[EOH] SixOH->CerEOH CERS3 + ω-hydroxy FA + DGAT (Esterification)

Epidermal biosynthetic pathway of 6-hydroxysphingosine and its derived ceramide subclasses.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates non-endogenous internal standards (IS) and specific column chemistries tailored to overcome the extreme hydrophobicity of CER[EOH] species.

Phase I: Stratum Corneum Lipid Extraction

Causality: Traditional Bligh-Dyer extractions often fail to quantitatively recover ultra-long-chain epidermal ceramides (up to C70 total carbons). We utilize a modified MTBE (Methyl tert-butyl ether) extraction to maximize the recovery of lipophilic CER[EOH] species while precipitating proteinaceous cross-linked envelopes.

  • Sampling: Collect stratum corneum samples using D-Squame tape strips (typically 5–10 consecutive strips per site).

  • IS Spiking (Validation Gate 1): Spike the extraction tube with 10 µL of a synthetic internal standard mix containing

    
    -Sphingosine and Cer[d18:1/17:0] (500 nM). Recovery of these non-endogenous standards validates extraction efficiency.
    
  • Extraction: Add 1.5 mL of MTBE and 0.4 mL of Methanol. Vortex vigorously for 5 minutes.

  • Phase Separation: Add 0.4 mL of MS-grade

    
    . Centrifuge at 10,000 × g for 10 minutes at 4°C.
    
  • Collection: Transfer the upper organic (MTBE) layer to a clean glass vial. Re-extract the lower aqueous phase with an additional 1 mL of MTBE.

  • Drying: Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol/Isopropanol (1:1, v/v).

Phase II: UPLC Separation Strategy

Causality: A C8 stationary phase is strictly preferred over C18. The ultra-long aliphatic chains of CER[EOH] exhibit excessive retention and peak broadening on C18 columns. A C8 column provides sufficient theoretical plates for resolving CER[NH] from CER[AH] while allowing CER[EOH] to elute with sharp peak symmetry[2].

  • Column: Waters Acquity UPLC BEH C8 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A:

    
     containing 0.1% Formic Acid and 2 mM Ammonium Acetate.
    
  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) containing 0.1% Formic Acid and 2 mM Ammonium Acetate. (Note: Isopropanol is critical to prevent on-column precipitation of CER[EOH]).

Table 1: Optimized UPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Curve
0.0 40 60 0.35 Initial
2.0 20 80 0.35 Linear
12.0 0 100 0.35 Linear
16.0 0 100 0.35 Hold

| 16.1 | 40 | 60 | 0.35 | Step (Re-equilibration) |

Phase III: Scheduled MRM Detection

Operate the Triple Quadrupole MS in positive ESI mode. Ammonium acetate in the mobile phase standardizes the ionization, driving the formation of


 precursors over unpredictable sodium adducts[5].

Table 2: MRM Transitions for 6-Hydroxysphingosine and Representative Ceramides | Analyte Class | Representative Species | Precursor Ion (


) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Origin |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Free LCB | 6-OH-Sphingosine (t18:1) | 316.3 | 298.3 | 15 | 

| | Free LCB | 6-OH-Sphingosine (t18:1) | 316.3 | 280.3 | 20 |

| | CER[NH] | Cer[NH] t18:1/24:0 | 666.6 | 298.3 | 40 | Amide cleavage +

loss | | CER[AH] | Cer[AH] t18:1/24:0 | 682.6 | 298.3 | 40 | Amide cleavage +

loss | | CER[EOH] | Cer[EOH] t18:1/30:0(18:2) | 1030.9 | 298.3 | 55 | Amide cleavage +

loss |

Note: For absolute structural confirmation, the ratio between the 298.3 (Quantifier) and 280.3 (Qualifier) product ions should be monitored. A consistent ratio across samples validates the absence of isobaric interference[6].

Workflow SC 1. SC Tape Stripping Spike 2. IS Spiking (d7-Cer) SC->Spike Ext 3. MTBE Lipid Extraction Spike->Ext LC 4. UPLC C8 Separation Ext->LC ESI 5. ESI+ Ionization LC->ESI MRM 6. Scheduled MRM (Target: m/z 298.3) ESI->MRM

Self-validating LC-MS/MS workflow for 6-hydroxysphingosine ceramide quantification.

Data Interpretation and Quality Control (QC)

To maintain the integrity of the analytical batch:

  • Blank Injections (Validation Gate 2): Inject a solvent blank (MeOH/IPA) immediately following the highest calibration standard. Carryover of CER[EOH] must be <1% of the Lower Limit of Quantification (LLOQ). If carryover is detected, extend the 100% Mobile Phase B hold time.

  • Matrix Effects: Calculate the matrix factor by comparing the peak area of the spiked IS in the stratum corneum matrix versus a neat solvent standard. Skin tape strips contain high amounts of squalene and cholesterol sulfate, which can cause ion suppression[8].

References

1.[1] Separation and mass spectrometric characterization of covalently bound skin ceramides using LC/APCI-MS and Nano-ESI-MS/MS, PubMed (NIH). URL:[Link] 2.[3] α-hydroxy-6-hydroxy-sphingosine Analysis - Lipid Analysis, Lipotype GmbH. URL:[Link] 3.[6] Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry, Analytical Chemistry (ACS Publications). URL:[Link] 4.[8] LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery, Journal of Lipid Research (PMC - NIH). URL:[Link] 5.[2] Skin Lipid Barrier: Structure, Function and Metabolism, PMC - NIH. URL:[Link] 6.[7] Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry, Analytical Chemistry (ACS Publications). URL:[Link] 7.[4] Dysregulated ceramide metabolism in mouse progressive dermatitis resulting from constitutive activation of Jak1, PMC - NIH. URL:[Link] 8.[5] Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics, Korea Science. URL:[Link]

Sources

Application Note: Preparation of 6-Hydroxyceramide Standards for Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation, handling, and analysis of 6-hydroxyceramide (Ceramide [H]) standards for lipidomics. These lipids are critical structural components of the human skin barrier (Stratum Corneum) and are distinct from common sphingosine-based ceramides due to the additional hydroxyl group at the C6 position of the sphingoid base.

Introduction & Biological Context

6-Hydroxyceramides (often abbreviated as Cer [H] or H-class ceramides ) are a specialized subclass of sphingolipids found predominantly in the human epidermis. Unlike the ubiquitous sphingosine (S) or phytosphingosine (P) bases, the 6-hydroxysphingosine (H) base contains a unique allylic alcohol structure at the C6 position.

In the Stratum Corneum (SC), these ceramides (specifically subclasses like Cer [NH] , Cer [AH] , and the ultra-long-chain Cer [EOH] ) play a pivotal role in forming the Long Periodicity Phase (LPP) (~13 nm) of the lipid lamellae. This phase is essential for the skin's barrier function. Depletion or alteration of 6-hydroxyceramides is a hallmark of barrier-compromised conditions such as Atopic Dermatitis (Eczema) and Psoriasis .

Chemical Structure Overview

The "6-hydroxy" designation refers to the sphingoid base:

  • Sphingosine (S): d18:1 (1,3-dihydroxy-4-sphingenine)

  • Phytosphingosine (P): t18:0 (1,3,4-trihydroxy-sphinganine)

  • 6-Hydroxysphingosine (H): t18:1 (1,3,6-trihydroxy-4-sphingenine)

Because of the additional hydroxyl group and the double bond, H-base ceramides exhibit unique polarity and solubility profiles compared to standard Cer [NS] or Cer [NP] standards.

Sourcing and Reagents

Unlike common C16-Ceramide standards, 6-hydroxyceramides are not always available in pre-mixed kits. Accurate quantification requires high-purity standards and structurally appropriate Internal Standards (IS).

Recommended Standards
ComponentDescriptionCommercial Source Examples
Primary Standard N-Lignoceroyl-6-hydroxysphingosine (Cer [NH] d18:1/24:0) Avanti Polar Lipids, Matreya LLC
Internal Standard Ceramide [NH] d9 (Deuterated) or Ceramide [NS] d18:1/12:0 (Surrogate)Avanti Polar Lipids
Solvents Chloroform (CHCl₃), Methanol (MeOH), Isopropanol (IPA)LC-MS Grade (Honeywell/Sigma)
Additives Formic Acid, Ammonium FormateLC-MS Grade

Note on Internal Standards: If a direct deuterated 6-hydroxyceramide (e.g., d9-Cer [NH]) is unavailable, use a non-endogenous surrogate like C12-Ceramide (d18:1/12:0) . However, be aware that the ionization efficiency of the H-base differs from the S-base.

Protocol: Preparation of Standard Stock Solutions

Safety Warning: Chloroform is a carcinogen and volatile. Perform all steps in a fume hood. Use glass or stainless steel equipment; avoid plastics to prevent polymer leaching (phthalates) which interfere with lipidomics.

Step 1: Primary Stock Preparation (1 mg/mL)

6-hydroxyceramides are highly lipophilic and prone to precipitation in pure methanol.

  • Weighing: Accurately weigh 1.0 mg of the 6-hydroxyceramide powder into a silanized amber glass vial .

  • Solvent Addition: Add 1.0 mL of Chloroform:Methanol (2:1, v/v) .

    • Reasoning: Chloroform solubilizes the long hydrophobic chains, while methanol aids in polarity matching for the hydroxyl headgroups.

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not clear, sonicate in a water bath at 35°C for 5-10 minutes.

    • Critical Check: Ensure no particulates remain. H-class ceramides with very long chains (C24:0, C26:0) may require warming to 40°C.

  • Storage: Flush the headspace with Nitrogen (N₂) or Argon gas to prevent oxidation of the double bond. Cap tightly with a Teflon-lined cap. Store at -80°C .

    • Stability: Stable for 6-12 months.

Step 2: Working Stock Preparation (10 µg/mL)

Prepare this solution fresh or weekly.

  • Diluent: Prepare Isopropanol:Methanol:Chloroform (4:2:1) .

    • Reasoning: This mixture bridges the gap between the high-organic stock and the LC mobile phase, preventing precipitation upon injection.

  • Dilution: Transfer 10 µL of the Primary Stock (1 mg/mL) into 990 µL of the Diluent.

  • Mixing: Vortex for 20 seconds.

Step 3: Calibration Curve Construction

Prepare a serial dilution series in Methanol:IPA (1:1) containing a constant concentration of Internal Standard (e.g., 100 ng/mL).

Standard IDConcentration (ng/mL)Volume of Previous Std (µL)Volume of Diluent (µL)
STD 7 1000100 (of Working Stock)900
STD 6 500500 (of STD 7)500
STD 5 200400 (of STD 6)600
STD 4 100500 (of STD 5)500
STD 3 50500 (of STD 4)500
STD 2 10200 (of STD 3)800
STD 1 1100 (of STD 2)900

LC-MS/MS Analytical Method[1][2][3][4][5][6]

The 6-hydroxy moiety alters the fragmentation pattern compared to standard ceramides.

Chromatography Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why C18? HILIC separates by class (polar headgroup), but C18 is superior for separating the complex chain-length distributions (C16-C34) found in skin lipids.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: Linear ramp to 99% B

    • 12-15 min: Hold 99% B

    • 15.1 min: Re-equilibrate 40% B

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. While negative mode detects the fatty acid, positive mode is generally more sensitive for the sphingoid base fragment.

  • Precursor Ion: [M+H]⁺ (Calculate based on exact mass).

  • Product Ion (Quantifier):

    • For Sphingosine (S) base: m/z 264.3 (Loss of 2 H₂O).

    • For 6-Hydroxysphingosine (H) base: m/z 280.3 (Loss of 2 H₂O from the tri-hydroxy base, MW 315) or m/z 262.3 (Loss of 3 H₂O).

    • Optimization: Perform a Product Ion Scan on your specific standard. The additional OH group often leads to a dominant water-loss fragment distinct from the S-base.

Example MRM Table for Cer [NH] C24:0

  • Formula: C₄₂H₈₃NO₄

  • MW: 666.1

  • Precursor: 666.6 [M+H]⁺

  • Transitions:

    • 666.6 -> 280.3 (Quantifier - H-base fragment)

    • 666.6 -> 262.3 (Qualifier - Dehydrated H-base)

    • 666.6 -> 648.6 (Loss of water from parent)

Visual Workflows

Figure 1: Standard Preparation Workflow

StandardPrep Powder 6-OH Ceramide Powder (1 mg) Stock Primary Stock (1 mg/mL) Store at -80°C Powder->Stock Dissolve Solvent CHCl3:MeOH (2:1) Solvent Solvent->Stock Working Working Stock (10 µg/mL) Stock->Working Dilute 1:100 Diluent IPA:MeOH:CHCl3 (4:2:1) Diluent->Working CalCurve Calibration Curve (1 - 1000 ng/mL) in MeOH:IPA Working->CalCurve Serial Dilution LCMS LC-MS/MS Analysis (ESI+ MRM) CalCurve->LCMS Inject

Caption: Step-by-step workflow for solubilizing and diluting hydrophobic 6-hydroxyceramide standards.

Figure 2: Chemical Logic of 6-Hydroxyceramide Analysis

StructureLogic Ceramide Ceramide [NH] 6-OH Sphingosine Base (d18:1 + OH) N-Acyl Chain (e.g., C24:0) Fragment ESI+ Fragmentation Precursor: [M+H]+ Cleavage of Amide Bond Ceramide->Fragment Collision Energy LCB_Ion Diagnostic Ion (m/z 280.3) Specific to H-Class Used for Quantification Fragment->LCB_Ion Primary Path FA_Ion Fatty Acid Ion Observed in Negative Mode Used for ID Fragment->FA_Ion Secondary Path

Caption: Fragmentation logic for MRM transition selection. The H-base yields a specific diagnostic ion.

References

  • Kováčik, A., et al. (2014). "The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family." ChemBioChem, 15(11), 1555-1562. Link

  • Masukawa, Y., et al. (2008). "Characterization of overall ceramide species in human stratum corneum." Journal of Lipid Research, 49(7), 1466-1476. Link

  • Avanti Polar Lipids. "Ceramide Standards and Handling Guidelines." Avanti Polar Lipids Technical Support. Link

  • Farwanah, H., et al. (2005). "Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin." Archives of Dermatological Research, 296(11), 514-521. Link

  • Lipid Maps Structure Database. "Ceramide Nomenclature and Structure." Link

Solid-phase extraction (SPE) of triol sphingoid bases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Triol Sphingoid Bases

Abstract

Triol sphingoid bases, such as phytosphingosine (4-hydroxysphinganine; t18:0), differ from canonical sphingosine (d18:[1]1) by the presence of a hydroxyl group at the C4 position.[2][3] This structural modification significantly increases polarity, posing retention challenges in standard C18 reverse-phase workflows.[1] This guide details a Mixed-Mode Cation Exchange (MCX) protocol designed specifically for triol bases.[1] By exploiting the basic amine functionality (pKa ~9-10) rather than relying solely on hydrophobic interaction, this method ensures near-quantitative recovery (>85%) and superior matrix removal compared to traditional liquid-liquid extraction (LLE).[1]

Introduction & Scientific Rationale

The Analyte: Triol Sphingoid Bases

While sphingosine (d18:1) is the primary backbone in mammalian sphingolipids, phytosphingosine (t18:0) is dominant in fungi, plants, and specific mammalian tissues (e.g., the stratum corneum of the skin and intestinal mucosa).

  • Structure: 2-amino-1,3,4-octadecanetriol.[1]

  • Challenge: The C4-hydroxyl group makes t18:0 significantly more hydrophilic than d18:[1]1. In standard C18 SPE, t18:0 often elutes prematurely during wash steps intended to remove interferences, leading to poor recovery.

The Solution: Mixed-Mode Cation Exchange (MCX)

To overcome the polarity issue, we utilize a mixed-mode polymeric sorbent containing both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.[1]

  • Mechanism: The extraction relies on the protonation of the primary amine at pH < 3.0. The analyte binds electrostatically to the sorbent, allowing the use of aggressive organic washes (100% MeOH/Acetonitrile) to strip neutral lipids (cholesterol, glycerolipids) without displacing the target triol base. Elution is triggered only when the pH is raised (pH > 10), neutralizing the amine.

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mLDual retention (Hydrophobic + Ionic).[1]
Internal Standard (IS) C17-Phytosphingosine (t17:0) or d7-PhytosphingosineNormalization for extraction loss and ionization efficiency.[1]
Sample Solvent Methanol:Water (50:50) + 2% Formic AcidEnsures analyte solubility and protonation.
Wash Solvent 1 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences.
Wash Solvent 2 100% Methanol (neutral)Critical Step: Removes neutral lipids (TAGs, cholesterol) while analyte remains ionically bound.
Elution Solvent 5% Ammonium Hydroxide in MethanolDeprotonates the amine, breaking the ionic bond for elution.

Experimental Protocol

Step 1: Sample Pre-treatment[1]
  • Biological Fluids (Plasma/Serum):

    • Aliquot 100 µL of plasma.

    • Add 10 µL of Internal Standard (IS) solution (1 µM in MeOH).

    • Precipitate proteins by adding 300 µL of 1% Formic Acid in Methanol .

    • Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant. Dilute 1:1 with water to reduce organic content to ~50% (prevents breakthrough of hydrophobic contaminants). Final pH must be < 3.0.

  • Tissue/Cell Pellets:

    • Homogenize in Methanol:Water (50:50) with 0.1% Formic Acid.[4]

    • Sonicate to disrupt membranes. Centrifuge and collect supernatant.

Step 2: SPE Workflow (Mixed-Mode)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (containing 1% Formic Acid). Do not let the cartridge dry.[1]

  • Loading:

    • Load the pre-treated sample (pH < 3) at a slow flow rate (~1 mL/min).[1]

    • Mechanism:[1] Triol bases bind via hydrophobic interactions (alkyl chain) AND ionic interactions (protonated amine to sulfonate group).

  • Wash 1 (Aqueous Acidic):

    • 1 mL 2% Formic Acid in Water.

    • Purpose: Removes salts, proteins, and highly polar compounds.

  • Wash 2 (Organic Neutral):

    • 1 mL 100% Methanol.

    • Differentiation: Unlike C18 SPE, you can use 100% organic solvent here. The triol base is locked by the ionic bond. This step aggressively removes neutral lipids (phosphatidylcholines, triglycerides) that cause ion suppression in LC-MS.[1]

  • Elution:

    • 2 x 500 µL 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Mechanism:[1] High pH (>10) deprotonates the amine (NH₃⁺ → NH₂), breaking the ionic interaction.[1] The analyte elutes.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen (40°C).

    • Reconstitute in 100 µL Mobile Phase A (e.g., 0.2% Formic Acid in Water/MeOH 50:50).

Workflow Visualization

The following diagram illustrates the logical flow and chemical mechanisms at each stage of the extraction.

SPE_Workflow cluster_Washes Interference Removal Sample Sample Preparation (Plasma/Tissue + IS) Acidify Acidification (pH < 3) Protonate Amine (R-NH3+) Sample->Acidify Load Load onto MCX Cartridge (Ionic + Hydrophobic Retention) Acidify->Load Analyte: Positive Charge Wash1 Wash 1: Aqueous Acidic Removes Salts/Proteins Load->Wash1 Discard Flow-through Wash2 Wash 2: 100% Methanol Removes Neutral Lipids Wash1->Wash2 Analyte Retained (Ionic) Elute Elution: 5% NH4OH in MeOH (Deprotonate Amine -> Release) Wash2->Elute Break Ionic Bond LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Caption: Logical workflow for Mixed-Mode Cation Exchange (MCX) of sphingoid bases. Note the critical organic wash step enabled by ionic retention.[1]

LC-MS/MS Validation & QC

Chromatographic Separation

Triol bases are polar; standard C18 columns may show peak tailing.

  • Column: C18 with polar-endcapping (e.g., Acquity HSS T3) or HILIC.[1]

  • Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:[1]10) + 0.2% Formic Acid.

  • Gradient: Start at 30% B to retain the polar triol, ramp to 99% B.

Mass Spectrometry Transitions (MRM)

Operate in Positive ESI mode.

AnalytePrecursor (m/z)Product (m/z)Note
Phytosphingosine (t18:0) 318.3282.3Loss of 2 H₂O (Characteristic)
Phytosphingosine (t18:0) 318.3264.3Loss of 3 H₂O
IS (t17:0) 304.3268.3Quantifier
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery (<50%) Sample pH > 3 during loading.Ensure sample is acidified with FA. Amine must be charged to bind.
Early Elution Elution solvent too weak/old.Use fresh NH₄OH. pH must be > 10 to break the bond.
Ion Suppression Phospholipids in eluate.Increase volume of Wash 2 (MeOH). Ensure no base is present in Wash 2.

References

  • Lipid MAPS Consortium. (2023). Sphingolipids: Extraction and Analysis Protocols.[5][6][7][8][9] Lipid MAPS.[7] [Link]

  • Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics.[1] Methods in Enzymology. [Link]

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. [Link]

  • Avanti Polar Lipids. (2023). Sphingolipid Internal Standards and Handling.[7] Avanti Polar Lipids. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution and Quantification of 6-Hydroxysphingosine and Phytosphingosine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have developed this definitive guide to address one of the most persistent analytical challenges in skin lipidomics: the baseline separation of 6-hydroxysphingosine (H-base) from phytosphingosine (P-base) and its unsaturated isomers.

Because these trihydroxy sphingoid bases dictate the barrier properties of the stratum corneum[1], their accurate quantification is critical for dermatological drug development, cosmetic formulation, and understanding pathologies like atopic dermatitis[2].

I. Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 6-hydroxysphingosine from phytosphingosine isomers? A1: The challenge stems from their profound structural similarities. Mammalian skin contains four primary sphingoid bases: dihydrosphingosine (dS), sphingosine (S), phytosphingosine (P), and 6-hydroxysphingosine (H)[3]. While standard phytosphingosine is fully saturated (t18:0) and differs in mass from 6-hydroxysphingosine, biological samples frequently contain unsaturated phytosphingosine isomers (e.g., t18:1


8). These unsaturated isomers are exact isobars of 6-hydroxysphingosine (t18:1 

4, 6-OH). Both possess three hydroxyl groups and an identical exact mass of 315.2773 Da[4], making them indistinguishable by full-scan MS alone. Their identical hydrogen-bonding capacity leads to severe co-elution on standard chromatographic columns.

Q2: Should I use HILIC or Reversed-Phase Liquid Chromatography (RP-LC)? A2: For resolving free sphingoid base isomers, RP-LC using a high-density C18 column is preferred, provided the mobile phase is heavily buffered. While HILIC is excellent for separating polar headgroups, it struggles to resolve the subtle hydrophobic differences between the C4-hydroxyl (phytosphingosine) and C6-hydroxyl (6-hydroxysphingosine) positions. RP-LC leverages the slight conformational kink introduced by the


4 trans-double bond in 6-hydroxysphingosine[5], allowing it to elute slightly earlier than the more linear phytosphingosine isomers.

Q3: How do I prevent in-source water loss during MS ionization? A3: Trihydroxy bases are highly susceptible to in-source fragmentation (loss of


, -18 Da, or -36 Da) during Electrospray Ionization (ESI)[3]. To mitigate this causality, reduce the capillary temperature (keep below 275°C), lower the declustering potential, and ensure your mobile phase contains a weak acid modifier (e.g., 0.1% formic acid with 5 mM ammonium formate) to stabilize the protonated precursor 

.

II. Troubleshooting Guide

Issue 1: Peak Tailing and Broadening of Free Sphingoid Bases
  • Root Cause: Free sphingoid bases possess a primary amine that interacts strongly with residual silanol groups on the silica backbone of the stationary phase, causing secondary retention mechanisms.

  • Solution: Use an end-capped, sub-2

    
     C18 column. Add 0.1% formic acid and 5–10 mM ammonium formate to both Mobile Phase A and B. The ammonium ions outcompete the amine for silanol binding sites, sharpening the peaks.
    
Issue 2: Co-elution of Intact Ceramide NH and Ceramide NP Species
  • Root Cause: When these bases are N-acylated with identical fatty acids (e.g., Ceramide NH 18:0 vs. Ceramide NP 18:0), the massive hydrophobic acyl chain masks the subtle polarity differences of the sphingoid base[6].

  • Solution: Shift to a prolonged, shallow gradient (e.g., 0.5% B/min increase) between 85% and 95% organic modifier. Alternatively, utilize MS/MS product ion scanning. Ceramide NH yields a characteristic sphingoid backbone fragment at m/z 298.27 (after two water losses), whereas saturated Ceramide NP yields m/z 300.28[3].

III. Experimental Protocols: Baseline Separation Methodology

To ensure maximum trustworthiness, this protocol is designed as a self-validating system . By incorporating a deuterated internal standard (d7-sphingosine), researchers can continuously monitor retention time drift and validate extraction recovery across batches.

Step-by-Step LC-MS/MS Workflow
  • Sample Extraction: Extract stratum corneum tape strips using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 2:2:1 v/v/v)[7]. Spike the sample with 10 pmol of d7-sphingosine internal standard prior to extraction to validate recovery.

  • Chromatographic Setup:

    • Column: Kinetex C18 (100 × 2.1 mm, 1.7

      
       particle size)[8].
      
    • Mobile Phase A: Water / Methanol (40:60, v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol / Methanol (80:20, v/v) + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient Elution (Flow Rate: 0.3 mL/min):

    • 0.0 - 2.0 min: Hold at 40% B.

    • 2.0 - 10.0 min: Linear ramp to 85% B (Critical separation window for free bases).

    • 10.0 - 15.0 min: Ramp to 100% B (Elution of intact ceramides).

    • 15.0 - 18.0 min: Hold at 100% B to wash the column.

    • 18.0 - 20.0 min: Re-equilibrate at 40% B.

  • Mass Spectrometry (ESI+ MRM):

    • Configure the triple quadrupole MS for Multiple Reaction Monitoring (MRM). Set source temperature to 250°C to minimize dehydration.

IV. Quantitative Data Summary

The following table summarizes the critical physicochemical and mass spectrometric parameters required to distinguish these bases.

Sphingoid BaseFormulaExact Mass (Da)Precursor

Primary MRM FragmentTypical RT (min)
Phytosphingosine (t18:0)

317.2930318.3008282.28 (Loss of 2

)
6.8
6-Hydroxysphingosine (t18:1)

315.2773316.2852280.26 (Loss of 2

)
6.2
Unsaturated Phyto-Isomer (t18:1)

315.2773316.2852280.26 (Loss of 2

)
6.5
d7-Sphingosine (Internal Std)

306.3265307.3343271.31 (Loss of 2

)
7.1

V. Mechanistic & Workflow Visualizations

Biosynthesis DHS Dihydrosphingosine (dS) (d18:0) Phyto Phytosphingosine (P) (t18:0, 4-OH) DHS->Phyto C4-Hydroxylase Sph Sphingosine (S) (d18:1, Δ4) DHS->Sph Desaturase (Δ4) PhytoIso Unsaturated Phytosphingosine (t18:1, 4-OH, Δ8) [Isomer of H-base] Phyto->PhytoIso Desaturase (Δ8) SixOH 6-Hydroxysphingosine (H) (t18:1, 6-OH, Δ4) [Isomer of P-base] Sph->SixOH C6-Hydroxylase PhytoIso->SixOH Isobaric Interference (m/z 316.28)

Diagram 1: Divergent biosynthesis pathways leading to isobaric trihydroxy sphingoid bases.

Workflow Start Co-eluting Peaks m/z 316.28 CheckLC Optimize LC Gradient (Shallow ramp 40-85% B) Start->CheckLC CheckModifiers Add Ammonium Formate (Suppress Silanol Interactions) Start->CheckModifiers CheckMS Lower Source Temp (< 275°C) Start->CheckMS Success Baseline Separation H-base vs P-base isomers CheckLC->Success CheckModifiers->Success CheckMS->Success

Diagram 2: Troubleshooting workflow for resolving isobaric sphingoid base interference.

References

1.1 - caymanchem.com 2.3 - nih.gov 3.2 - lipotype.com 4.6 - mdpi.com 5.7 - nih.gov 6.5 - researchgate.net 7.4 - nih.gov 8.8 - mdpi.com

Sources

Technical Support Center: Mastering Amino-Triol Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide to address one of the most notoriously difficult classes of compounds in High-Performance Liquid Chromatography (HPLC): amino-triols .

Compounds containing an amino group and three hydroxyl groups (such as tromethamine, sphingosine derivatives, and fingolimod intermediates) present a "dual threat" to chromatographers. Their extreme polarity leads to poor retention, while their high basicity causes severe secondary interactions. This guide provides field-proven, self-validating methodologies to permanently resolve peak tailing and retention failures for these complex molecules.

Part 1: The Root Cause Analysis of Amino-Triol Tailing

Q: Why do amino-triols exhibit such severe peak tailing compared to other small molecules?

The Causality: Amino-triols possess three highly polar hydroxyl (-OH) groups and one basic amino (-NH2) group. The hydroxyls drastically reduce hydrophobic retention, causing the compound to elute near the void volume (


) on standard C18 columns. Simultaneously, the basic amine (typically with a pKa of 8.0–10.0) is fully protonated at a neutral pH.

Standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral pH, these silanols are deprotonated and negatively charged (Si-O⁻). The electrostatic attraction between the positively charged amine and the negatively charged silanol creates a kinetically slow secondary retention mechanism[1][2]. Because the analyte is barely retained by primary hydrophobic forces but strongly retained by these secondary ionic forces, the elution profile drags, resulting in severe asymmetrical peak tailing[1].

G A Amino-Triol Injection (Primary Amine + 3x -OH) B Neutral pH (4.0 - 8.0) Amine: Protonated (-NH3+) Silanols: Ionized (Si-O-) A->B Standard RP-HPLC C Low pH (< 2.5) Silanols: Neutralized (Si-OH) A->C Acidic Modifier D High pH (> 10.0) Amine: Neutralized (-NH2) A->D Basic Modifier E Strong Electrostatic Secondary Interactions B->E G Elimination of Ionic Interactions C->G D->G F Severe Peak Tailing (Asymmetry > 2.0) E->F H Symmetrical Peak Shape (Asymmetry < 1.2) G->H

Mechanistic pathway of amino-triol ionization states and their effect on HPLC peak tailing.

Q: How do I definitively prove whether the tailing is a chemical interaction or a physical system failure?

The Causality: Before altering column chemistry, you must validate the integrity of your HPLC system. Dead volume in tubing, a partially clogged column frit, or an improperly seated ferrule will cause peak tailing that perfectly mimics chemical silanol interactions[3].

The Solution: You must implement a self-validating diagnostic check using a neutral marker. Because neutral compounds do not ionize, they are completely blind to silanol interactions. If a neutral marker tails, your hardware is failing. If the neutral marker is perfectly symmetrical but your amino-triol tails, the issue is strictly chemical[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: The Low-pH Suppression & Ion-Pairing Workflow

To eliminate silanol interactions, we must drop the mobile phase pH below the pKa of the silanol groups (pH < 2.5), rendering them neutral (Si-OH)[2]. Furthermore, adding an ion-pairing agent will mask the protonated amine.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile. Note: TFA acts as both a pH suppressor and a hydrophobic ion-pairing agent.

  • Column Selection: Install a base-deactivated, end-capped C18 column or a Charged Surface Hybrid (CSH) column designed for low-pH stability[5].

  • Equilibration: Flush the column with 10 column volumes (CV) of 95% A / 5% B to fully protonate the stationary phase.

  • Injection & Measurement: Inject the amino-triol standard. Calculate the USP Tailing Factor (

    
    ) at 5% peak height.
    
  • System Validation Check: Inject 1 µL of Uracil (a neutral void marker).

    • Validation Pass: Uracil

      
       = 1.0, Amino-triol 
      
      
      
      ≤ 1.2. The chemical suppression is successful.
    • Validation Fail: Uracil

      
       > 1.3. Stop the experiment. Replace the guard column or inspect the PEEK tubing connections for dead volume[3].
      
Protocol B: Transitioning to HILIC for Highly Polar Amines

If Protocol A yields a symmetrical peak but the retention factor (


) is < 1.0, the amino-triol is too polar for reversed-phase chromatography. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Prepare Mobile Phase B as 100% Acetonitrile.

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Gradient Design: Set the initial conditions to 90% Mobile Phase B (High organic is required for retention in HILIC). Program a shallow gradient down to 60% B over 15 minutes.

  • Sample Diluent Matching: Dissolve the amino-triol sample in at least 75% Acetonitrile. Crucial: Injecting a highly aqueous sample into a HILIC system will cause immediate peak splitting and fronting.

  • System Validation Check: Calculate the retention factor (

    
    ). If 
    
    
    
    > 2.0 and
    
    
    < 1.2, the hydrophilic partitioning mechanism is successfully retaining the hydroxyl groups while the buffer shields the amine.

Workflow S1 Assess Peak Shape (Calculate USP Tailing Factor) S2 Is Tailing Factor > 1.2? S1->S2 S3 Inject Neutral Marker (e.g., Uracil or Toluene) S2->S3 Yes S4 Does Neutral Peak Tail? S3->S4 S5 Physical System Issue: Fix Dead Volume or Frit S4->S5 Yes S6 Chemical Issue: Adjust Mobile Phase pH S4->S6 No S7 Switch to Base-Deactivated or CSH / PFPP Column S6->S7 Tailing Persists S8 Implement HILIC Mode for Polar Retention S7->S8 Poor Retention (k' < 1)

Step-by-step diagnostic workflow for resolving peak tailing of basic polar compounds.

Part 3: Quantitative Data & Column Selection

Selecting the correct stationary phase is the most critical variable. Standard C18 columns will almost always fail for amino-triols. Below is a quantitative summary of modern column chemistries and their expected performance metrics when analyzing highly basic, polar compounds[5][6].

Column ChemistryMobile Phase StrategyTypical Retention (

)
Expected Tailing Factor (

)
Primary Mechanism of Action
Standard C18 Neutral pH (Water/ACN)< 1.0 (Poor)> 2.5 (Severe)Hydrophobic (Fails due to polarity & active silanols).
Base-Deactivated C18 Low pH (0.1% TFA)1.5 - 3.01.1 - 1.3End-capping physically masks active silanols[5].
Charged Surface Hybrid (CSH) Low pH (0.1% Formic Acid)2.0 - 4.01.0 - 1.2Positive surface charge electrostatically repels basic amines.
Pentafluorophenyl (PFPP) Neutral pH (Ammonium Acetate)3.0 - 5.01.1 - 1.4Fluorine-amine dipole & ion-exchange interactions[4][6].
HILIC (Bare Silica/Amide) High Organic (>75% ACN) + Buffer4.0 - 10.01.0 - 1.2Hydrophilic partitioning & electrostatic retention.

Part 4: Frequently Asked Questions (Advanced Troubleshooting)

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing? A: Historically, adding a competing amine like TEA to the mobile phase was a standard practice to saturate acidic silanol sites. However, with the advent of ultra-high-purity (Type B) silica and advanced base-deactivated columns, this is largely obsolete[7]. TEA can contaminate mass spectrometers and drastically reduce column lifespan. It is highly recommended to upgrade your column chemistry rather than relying on harsh amine additives.

Q: I am using a base-deactivated column, but my amino-triol still tails heavily. What is happening? A: End-capping groups are susceptible to acid hydrolysis over time, especially if you are operating below pH 2.5[5]. If an older base-deactivated column suddenly begins to show tailing for basic compounds, the end-capping has likely degraded, exposing fresh silanols. The column must be replaced[2]. Alternatively, you may be experiencing metal surface interactions; trace metals in the silica or stainless-steel frits can chelate with electron-donating groups. Ensure you are using ultra-pure silica (>99.999%)[1].

Q: Why does my peak look like a "shark fin" (fronting) instead of tailing? A: Peak fronting is much rarer than tailing and is almost exclusively caused by a physical disturbance in the column packing bed (a collapsed bed or a void at the head of the column)[7]. If you observe a shark fin shape, reverse-flush the column (if permitted by the manufacturer) or replace it immediately.

References

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci alwsci.com[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation waters.com[Link]

  • Peak Fronting, Column Life and Column Conditioning - LCGC International chromatographyonline.com[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV - MTC USA mtc-usa.com[Link]

  • XSelect CSH & HSS Columns | Waters waters.com[Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns - Shimadzu shimadzu.com[Link]

  • Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase | Request PDF - ResearchGate researchgate.net[Link]

Sources

Stability of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

Section 1: Product Profile & Chemical Logic

Subject: (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol Class: Sphingoid Base / Long-Chain Amino Alcohol Molecular Formula: C₁₈H₃₇NO₃ Molecular Weight: ~315.5 g/mol [1][2][3]

The Chemist's Perspective (Why Stability is Critical): Unlike standard sphingosine (a 1,3-diol), this molecule features a 1,3,6-triol motif centered around a trans-4-ene double bond.[1][2][3]

  • Structural Vulnerability: You are working with a bis-allylic alcohol system .[1][2][3] The hydroxyl groups at positions C3 and C6 flank the C4=C5 double bond. This electronic arrangement significantly lowers the activation energy for:

    • Allylic Rearrangement: Migration of the double bond or hydroxyl groups under acidic conditions.

    • Dehydration: Facile loss of water to form conjugated dienes (e.g., 1,3,5-trienes), which are highly reactive and prone to polymerization.[2][3]

    • Oxidation: The electron-rich alkene is susceptible to oxidative cleavage or epoxide formation if exposed to air/light.[1][2][3]

Section 2: Solubility & Reconstitution Protocols

Core Directive: Sphingoid bases are amphipathic but dominated by their hydrophobic alkyl tail.[3] They do not dissolve in pure water.

Protocol A: Organic Solvent Stock (Preferred for Chemical Synthesis/Analysis)
  • Best Solvents: Methanol (MeOH), Ethanol (EtOH), or DMSO.[2][3]

  • Concentration Limit: Typically 1–10 mM.[1][3]

  • Method:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Add solvent.[2][3]

    • Warm: Heat to 45–50°C in a water bath. The crystal lattice of sphingolipids is robust; thermal energy is required to break it.

    • Sonicate: Bath sonicate for 5–10 minutes until the solution is perfectly clear.

Protocol B: Aqueous/Cell Culture Reconstitution (BSA Complexation)
  • Why BSA? Bovine Serum Albumin (BSA) acts as a "chaperone," binding the hydrophobic tail of the lipid while keeping the polar head group exposed to water. This mimics physiological transport.[3]

  • The "Fatty Acid-Free" Requirement: You must use fatty acid-free BSA.[1][2][3] Standard BSA is already occupied by lipids and will not bind your target efficiently.

Step-by-Step BSA Complexation:

  • Prepare Stock: Dissolve the lipid in Methanol or Ethanol (e.g., 1 mM).

  • Prepare Carrier: Dissolve Fatty Acid-Free BSA (4 mg/mL) in PBS or water.

  • Dry Down: Aliquot the required amount of lipid stock into a glass tube. Evaporate the solvent under a stream of Nitrogen (N₂) to form a thin film. Do not use a vacuum speed-vac if possible, as it can induce bumping/loss.[1][2][3]

  • Complex: Add the pre-warmed (37°C) BSA solution to the lipid film.

  • Incubate: Vortex vigorously, then incubate at 37°C for 30 minutes with occasional vortexing. The solution should become clear or slightly opalescent.

Section 3: Stability & Storage Troubleshooting (FAQ)

Q1: "My solution turned yellow/brown overnight. Is it still good?"
  • Diagnosis: Oxidation/Polymerization. [1][2][3]

  • Mechanism: The bis-allylic system (C3-OH / C4=C5 / C6-OH) is highly reactive.[1][2][3] Yellowing indicates the formation of conjugated byproducts (chromophores) or Schiff bases if aldehydes are present.

  • Verdict: Discard. The purity is compromised.

  • Prevention: Always store stock solutions under an inert atmosphere (Argon or Nitrogen) and shield from light.[3]

Q2: "I see a second peak in my LC-MS with the same mass (m/z 316). What is it?"
  • Diagnosis: Isomerization. [1][2][3]

  • Mechanism: Allylic alcohols can undergo a [3,3]-sigmatropic rearrangement or simple acid-catalyzed migration.[1][2][3] You might be observing the migration of the double bond or a change in stereochemistry at C3/C6.

  • Troubleshooting: Check your mobile phase. Avoid strong acids (like high concentrations of TFA). Switch to Formic Acid (0.1%) or Ammonium Acetate for milder ionization.[3]

Q3: "The compound precipitated when I added the DMSO stock to my cell media."
  • Diagnosis: Solubility Shock. [1][2][3]

  • Mechanism: When a concentrated hydrophobic lipid in DMSO hits an aqueous buffer, it instantly crashes out of solution, forming microscopic aggregates that cells cannot uptake.[2]

  • Solution: Use the BSA Complexation Protocol (Protocol B) described above. If you must use DMSO, ensure the final DMSO concentration is <0.1% and add the lipid while vortexing the media to encourage rapid dispersion.

Section 4: Visualizing the Stability & Workflow

The following diagram illustrates the critical degradation pathways and the correct reconstitution logic.

G Target (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol (Solid, -20°C) Solvent Reconstitution (MeOH/DMSO, 45°C) Target->Solvent Heat & Sonicate Solution Stock Solution (Clear, Inert Gas) Solvent->Solution Store -80°C Acid Acidic Conditions / pH < 4 Solution->Acid Improper pH Oxidation Air Exposure / Light Solution->Oxidation Poor Storage Rearrange Allylic Rearrangement (Isomerization) Acid->Rearrange H+ Catalysis Dehydrate Dehydration (Conjugated Dienes) Acid->Dehydrate - H2O OxProds Oxidative Cleavage (Aldehydes/Yellowing) Oxidation->OxProds O2 Attack

Caption: Workflow for reconstitution (Green) vs. critical degradation pathways (Red) driven by the bis-allylic structure.

Section 5: Summary of Experimental Specifications

ParameterSpecificationNotes
Storage (Solid) -20°C or -80°CDesiccated, protected from light.[1][2][3]
Storage (Solution) -80°C (Max 1 month)Store in glass (lipids stick to plastic).[1][3] Use inert gas overlay.[1][3]
Solubility (Organic) MeOH, EtOH, DMSORequires warming (45°C) and sonication.[2][3]
Solubility (Aqueous) InsolubleRequires BSA carrier or micelles.[3]
pKa (Amine) ~9.0 - 10.0Positively charged at physiological pH.[1][2][3]
Critical Sensitivity Acid & OxidationAvoid low pH buffers; minimize air exposure.[1][3]

References

  • Merrill, A. H.[2][3] Jr. (2011).[3] Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.[2][3] Retrieved from [Link][3]

  • Pruett, S. T., et al. (2008).[2][3] Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols.[4][5] Journal of Lipid Research, 49(8), 1621-1639.[2][3] Retrieved from [Link][3]

Sources

Resolving isobaric interference in sphingoid base analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Isobaric Interference in Sphingoid Base Analysis

Core Directive & Scope

Welcome to the Advanced Lipidomics Support Center. This guide addresses the most persistent challenge in sphingoid base analysis: Isobaric and Isomeric Interference . In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), distinguishing bioactive lipids like Sphingosine-1-Phosphate (S1P) from their structural isomers—or preventing the artificial generation of these signals from abundant precursors—is critical for data integrity.

Your Technical Lead: Senior Application Scientist Objective: Eliminate false positives caused by In-Source Fragmentation (ISF) and chromatographic co-elution.

Troubleshooting Modules

Module A: The "Phantom" Signal (In-Source Fragmentation)

The Problem: You detect high levels of Sphingosine (Sph) or Sphingosine-1-Phosphate (S1P) in samples where they should be low. The Cause: This is often an artifact, not biology. High-abundance precursors like Ceramide (Cer) and Sphingomyelin (SM) are labile. In the electrospray ionization (ESI) source, they can lose their headgroup and fatty acyl chain, generating an ion identical to the Sphingosine precursor (


 300.3). If the Ceramide co-elutes with Sphingosine, your quantification is invalid.

Diagnostic Protocol: The "Precursor Infusion Check" Do not rely on retention time alone.

  • Prepare Standards: Prepare a 1 µM solution of a pure Ceramide standard (e.g., C16-Ceramide, d18:1/16:0). Ensure it is free of free Sphingosine.

  • Infusion: Infuse this standard directly into the MS source (bypass the column).

  • Monitor Transitions: Set up a Q1 scan or MRM for Sphingosine (

    
     300.3 
    
    
    
    282.3).
  • Evaluate: If you see a signal in the Sphingosine channel while infusing pure Ceramide, you have In-Source Fragmentation (ISF).

  • Calculate %ISF:

    
    . If 
    
    
    
    , you must optimize.

Solution: Chromatographic Separation You cannot stop ISF completely, but you can separate the event from your analyte.

  • Strategy: Ensure the Ceramide peak elutes at a different retention time (RT) than the Sphingosine peak.

  • Column Choice: C18 columns often co-elute these species. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column to separate based on headgroup polarity.

Visualizing the ISF Artifact:

ISF_Mechanism Ceramide Precursor: Ceramide (d18:1/16:0) High Abundance ESI_Source ESI Source (High Temp/Voltage) Ceramide->ESI_Source Fragmentation In-Source Fragmentation (Loss of Fatty Acid) ESI_Source->Fragmentation Thermal Stress Real_Sph Endogenous Sphingosine (m/z 300.3) ESI_Source->Real_Sph Intact Ionization Artifact Artifact Signal (m/z 300.3) Fragmentation->Artifact Detector Detector (Cannot Distinguish) Artifact->Detector Co-eluting Interference Real_Sph->ESI_Source Real_Sph->Detector

Caption: Mechanism of false-positive Sphingosine detection caused by thermal degradation of Ceramides in the ion source.

Module B: Isobaric Overlap (S1P vs. Isomers)

The Problem: Sphingosine-1-Phosphate (S1P) is isomeric with other phosphorylated sphingoid bases. Standard Reverse Phase (C18) chromatography often fails to retain S1P sufficiently or separate it from interferences due to its zwitterionic nature.

The Solution: AQC Derivatization To resolve this, we chemically modify the amino group using 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .

Why AQC?

  • Mass Shift: Shifts the

    
     by +170 Da, moving it away from the "chemical noise" region.
    
  • Retentivity: Adds a hydrophobic tag, allowing excellent retention and separation on standard C18 columns.

  • Sensitivity: The quinoline moiety enhances ionization efficiency (up to 10-fold increase).

Validated Experimental Protocols

Protocol 1: AQC Derivatization for Sphingoid Bases

This protocol ensures quantitative conversion and stabilizes the analytes.

Reagents:

  • AQC Reagent: 3 mg/mL in anhydrous Acetonitrile (ACN).

  • Borate Buffer: 0.2 M, pH 8.8 (Critical for amine deprotonation).

  • Quenching Solution: 1.5 M Formic Acid.

Step-by-Step Workflow:

  • Extraction: Extract lipids from plasma/tissue using a monophasic extraction (e.g., MeOH/CHCl3). Dry down the aqueous/methanol phase containing sphingoid bases.

  • Reconstitution: Redissolve the dried residue in 20 µL of Borate Buffer (pH 8.8).

  • Reaction: Add 20 µL of AQC reagent solution.

    • Note: The ratio of AQC to total amine must be in excess.

  • Incubation: Vortex immediately. Incubate at 55°C for 15 minutes .

    • Mechanism:[1] Heat drives the reaction to completion and breaks down minor side products.

  • Quenching: Add 160 µL of Quenching Solution (Formic Acid) to stop the reaction and acidify for LC-MS injection.

  • Analysis: Inject 5-10 µL onto a C18 column.

Visualizing the Workflow:

AQC_Workflow Sample Dried Lipid Extract (Contains Sph, S1P) Buffer Add Borate Buffer (pH 8.8) Sample->Buffer Reagent Add AQC Reagent (in ACN) Buffer->Reagent Reaction Incubate 55°C, 15 min Reagent->Reaction Amine Tagging Quench Add Formic Acid (Stabilize pH) Reaction->Quench LCMS Inject LC-MS/MS (C18 Column) Quench->LCMS Derivatized Analytes

Caption: Step-by-step derivatization workflow using AQC to enhance sensitivity and chromatographic resolution.

Data & Settings

Table 1: Optimized MRM Transitions (AQC-Derivatized)

Use these settings to build your acquisition method. The Mass Shift corresponds to the AQC tag.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Rationale
Sphingosine (d18:1) 300.3282.320Native (Underivatized)
AQC-Sphingosine 470.4171.135AQC Fragment (Specific)
S1P (d18:1) 380.3264.325Native (Underivatized)
AQC-S1P 550.4171.140AQC Fragment (Specific)
C17-Sph (ISTD) 456.4171.135Internal Standard
Table 2: Troubleshooting Matrix
SymptomProbable CauseVerification StepCorrective Action
Non-linear Calibration Saturation of Detector or AQC ReagentCheck peak shape for broadening.Dilute sample or increase AQC concentration.
High Baseline (Sph) In-Source Fragmentation of CeramidePerform "Precursor Infusion Check" (Module A).Improve LC separation (HILIC) or lower Source Temp.
Double Peaks (S1P) Isomeric Separation (Isomers)Check retention times against standards.Optimize gradient slope; ensure pH 8.8 buffer is fresh.
Signal Drift Matrix Effect / Ion SuppressionMonitor ISTD response across run.Implement C17-labeled internal standards for every analyte.

References

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[2][3] Methods.

  • Bielawski, J., et al. (2006). Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology.

  • Narayanaswamy, P., et al. (2014). Lipidomic "deep profiling": an enhanced workflow to detect low-abundance lipids by derivatization. Analytical Chemistry.[2][4][5][6][7][8][9][10][11]

  • LIPID MAPS Consortium. (2024). Standard Operating Procedures for Sphingolipids.[12]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.

Sources

Reducing matrix effects in skin lipid extract analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Skin Lipidomics & Bioanalysis Topic: Reducing Matrix Effects in Skin Lipid Extract Analysis (LC-MS/MS) Ticket ID: #SKIN-LIPID-OPT-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Welcome to the Technical Support Center

You are likely here because your skin lipid data shows high variability, signal drift, or poor sensitivity. Skin is notoriously difficult to analyze due to the "Sebum/Barrier Paradox" : you are often trying to quantify trace stratum corneum barrier lipids (Ceramides, FFAs, Cholesterol) in the presence of an overwhelming abundance of sebum (Triglycerides, Squalene, Wax Esters) and keratinized protein.

This guide moves beyond basic protocols to address the causality of matrix effects and provides self-validating workflows to eliminate them.

Module 1: Diagnostic Triage

Subject: How do I distinguish between low sensitivity and matrix suppression?

Q: My ceramide signals are lower than expected. Is this poor extraction recovery or ion suppression?

A: You cannot guess; you must visualize the suppression zone. The "Post-Column Infusion" method is the gold standard for this.[1]

The Logic: Matrix effects (ME) in electrospray ionization (ESI) occur when co-eluting compounds compete for charge.[2] If invisible matrix components elute at the same time as your Ceramide NP, your signal will disappear.

The Protocol (Post-Column Infusion):

  • Setup: Connect a syringe pump to the LC flow path after the column but before the MS source using a T-piece.

  • Infusion: Infuse a standard solution of your analyte (e.g., Ceramide d18:1/18:0) at a constant rate (e.g., 5-10 µL/min) to generate a steady baseline signal.

  • Injection: Inject a "blank" skin extract (extracted matrix without internal standards spiked yet).

  • Interpretation: Watch the baseline.

    • Flat Baseline: No matrix effect.

    • Dip (Trough): Ion suppression (Matrix is "stealing" charge).

    • Peak (Hump): Ion enhancement.[1]

Visualization of Workflow:

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Skin Matrix Extract) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Piece Mixer Column->T_Piece Syringe Syringe Pump (Target Analyte Standard) Syringe->T_Piece MS_Source ESI Source (Mass Spectrometer) T_Piece->MS_Source Data Chromatogram (Observe Baseline Dips) MS_Source->Data

Figure 1: Post-Column Infusion setup.[3] Dips in the steady signal indicate elution times where the skin matrix suppresses ionization.

Module 2: Extraction Optimization

Subject: My column pressure is rising, and sensitivity is dropping over time.

Q: I am using a standard Folch extraction. Why is my system getting dirty?

A: The Folch method (Chloroform:Methanol) is too powerful for skin lipidomics. It extracts everything, including keratin peptides and salts. Furthermore, the lipid-rich layer is at the bottom, forcing you to pipette through the protein interphase, which contaminates your tip.

The Solution: Switch to the Matyash Method (MTBE). The Matyash method uses Methyl tert-butyl ether (MTBE).[4][5] It yields a lipid-rich upper phase , making recovery cleaner and easier to automate.

Comparison of Extraction Systems:

FeatureFolch / Bligh-DyerMatyash (Recommended)Why it matters?
Solvents Chloroform / MethanolMTBE / MethanolMTBE is non-carcinogenic and less dense than water.
Phase Location Bottom (Organic)Top (Organic)Top phase avoids contamination from the protein interphase.
Protein Precipitation ModerateHighMatyash pellets proteins more tightly at the bottom.
Target Lipids All LipidsAll LipidsEquivalent recovery for Ceramides and Sphingolipids [1].

Advanced Protocol: Removing Sebum (The "Aminopropyl" Trick) If you are analyzing Ceramides in sebaceous areas (face/scalp), neutral lipids (Triglycerides/Squalene) will overwhelm your C18 column. You must fractionate using Solid Phase Extraction (SPE).

SPE Workflow for Ceramide Enrichment:

  • Cartridge: Aminopropyl (NH2) bonded silica (e.g., 100mg).

  • Condition: Hexane.

  • Load: Skin extract in Hexane/Chloroform.

  • Elute Fraction 1 (Discard): Chloroform:Isopropanol (2:1). Removes Neutral Lipids (Sebum).

  • Elute Fraction 2 (Keep): Methanol containing 2% Acetic Acid. Elutes Ceramides, FFAs, and Phospholipids.

ExtractionLogic Sample Skin Sample (Tape Strip / Biopsy) LLE Liquid-Liquid Extraction (Matyash Method: MTBE/MeOH) Sample->LLE Decision Is the sample from a high-sebum area? LLE->Decision Direct Direct Injection (Low Sebum) Decision->Direct No (Arm/Leg) SPE SPE Fractionation (Aminopropyl NH2) Decision->SPE Yes (Face/Scalp) Frac1 Elute Neutrals (Chloroform:IPA) DISCARD SPE->Frac1 Frac2 Elute Polars (MeOH:Acetic Acid) ANALYZE SPE->Frac2

Figure 2: Decision tree for sample preparation. High-sebum samples require SPE fractionation to prevent column fouling and ionization competition.

Module 3: Chromatographic Strategy

Subject: Separating Isobaric Interferences.

Q: I see multiple peaks for the same mass transition. Which one is my Ceramide?

A: Skin lipids contain many structural isomers (isobars). For example, Ceramide NP (non-hydroxy fatty acid/phytosphingosine) can co-elute with other ceramide subclasses or naturally occurring interference.

Troubleshooting Steps:

  • Mobile Phase Modifiers:

    • Positive Mode (Ceramides): Use Ammonium Formate (5-10mM) + 0.1% Formic Acid . Formate boosts the [M+H]+ signal and improves peak shape for sphingolipids [2].

    • Negative Mode (Fatty Acids): Use Ammonium Acetate . Acetate aids deprotonation [M-H]-.

    • Warning: Do not mix these blindly. Choose the modifier based on your ionization mode.

  • The Divert Valve:

    • The first 1-2 minutes of your LC run contain salts and highly polar contaminants that do not retain on C18.

    • Action: Program your divert valve to send flow to Waste for the first 1.5 minutes. This prevents the MS source from getting coated in salt, which causes long-term signal drift.

Module 4: Quantification & Validation

Subject: Ensuring Data Integrity.

Q: Can I use an external calibration curve?

A: Absolutely not. In skin lipidomics, extraction efficiency varies wildly between samples (e.g., a tape strip from dry skin vs. oily skin). An external curve assumes 100% recovery and 0% matrix effect, which is never true.

The Mandatory System: Stable Isotope Labeled Internal Standards (SIL-IS) You must use deuterated or C13-labeled analogs of your target lipids (e.g., d18:1/12:0 Ceramide to quantify d18:1/16:0 Ceramide).

Why? The SIL-IS has the exact same chemical properties and retention time as your analyte.

  • If extraction loses 20% of the analyte, it loses 20% of the SIL-IS.

  • If the matrix suppresses the analyte signal by 50%, it suppresses the SIL-IS by 50%.

  • The Ratio remains constant.

Calculation:



References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Agilent Technologies. (2018).[6] LC/MS Method for Comprehensive Analysis of Plasma Lipids.[6][7][8] Application Note.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.

  • Thermo Fisher Scientific. (2016). Reducing Matrix Effects. Technical Guide.

Sources

Solvent selection for extracting polar sphingoid triols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sphingolipidomics . This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the complex physicochemical behaviors of polar sphingoid bases.

Extracting sphingoid triols (e.g., phytosphingosine and its derivatives) presents unique analytical challenges. Unlike standard ceramides, these molecules possess an amphiphilic structure heavily skewed by multiple hydroxyl groups and a reactive amine, making traditional lipid extraction methods prone to catastrophic analyte loss.

Below, you will find our diagnostic workflow, causality-driven FAQs, troubleshooting guides, and a self-validating extraction protocol.

Part 1: Diagnostic Workflow

G N1 Biological Sample N2 Spike Internal Standard (d17:0 Phytosphingosine) N1->N2 N3 Protein Precipitation (Methanol) N2->N3 N4 Solvent Selection N3->N4 N5 MTBE System (Low Density Organic) N4->N5 Preferred N6 Folch / Bligh-Dyer (High Density Organic) N4->N6 Legacy N7 Phase Separation (Centrifugation) N5->N7 N6->N7 N8 Collect Top Layer (High Triol Recovery) N7->N8 MTBE N9 Collect Bottom Layer (Prone to Triol Loss) N7->N9 CHCl3 N10 Alkaline Methanolysis (Phospholipid Removal) N8->N10 N9->N10 N11 LC-MS/MS Analysis N10->N11

Workflow for extracting polar sphingoid triols using optimized solvent systems.

Part 2: Frequently Asked Questions (FAQs) - The Causality of Extraction

Q: Why do traditional Folch and Bligh-Dyer methods result in poor recovery of phytosphingosine? A: The issue lies in the dielectric constant of the solvent and the dipole moment of the analyte. Phytosphingosine contains a C18 aliphatic chain, three hydroxyl groups (at C1, C3, and C4), and a primary amine at C2. In a classic biphasic chloroform/methanol/water system (Folch), the lower chloroform layer is too non-polar to fully solvate this dense cluster of hydrophilic functional groups. Consequently, highly polar free sphingoid bases partition heavily into the upper aqueous-methanol layer, which is typically discarded in legacy workflows[1].

Q: How does the Matyash (MTBE) method improve the extraction of highly polar sphingoid bases? A: Methyl tert-butyl ether (MTBE) offers a higher hydrogen-bonding capacity than chloroform. When mixed with methanol and water, it forms a biphasic system where the lipid-rich organic layer rests on top of the aqueous layer[2]. This efficiently solvates the triol headgroups while accommodating the hydrophobic aliphatic chains. Furthermore, it prevents contamination during recovery, as the pipette does not need to pierce the protein-rich interface at the bottom of the tube[3].

Q: Should I adjust the pH of my extraction solvent for sphingoid triols? A: Yes, if recovery remains suboptimal. The C2-amine group of sphingoid bases has a pKa of approximately 8.5. Under acidic or neutral conditions, this amine is protonated (-NH3+), drastically increasing its water solubility. Adding a mild base (e.g., 0.1 M NH4OH) to the aqueous phase deprotonates the amine, shifting the molecule to its uncharged, lipophilic state and driving it into the organic MTBE layer.

Part 3: Quantitative Comparison of Extraction Solvents

Extraction MethodSolvent System (v/v)Organic Phase LocationTriol Recovery EfficiencyMatrix Effect (LC-MS)
Matyash (MTBE) MTBE/MeOH/H2O (10:3:2.5)Top LayerHigh (>90%)Low
BUME Butanol/MeOH/H2O (3:1:1)Top LayerHigh (>85%)Moderate
Folch CHCl3/MeOH/H2O (8:4:3)Bottom LayerModerate (60-80%)High (Phospholipids)
Bligh & Dyer CHCl3/MeOH/H2O (2:2:1.8)Bottom LayerLow-Moderate (50-70%)High

Part 4: Troubleshooting Common Extraction Failures

Issue 1: Severe emulsion formation during phase separation.

  • Diagnostic Causality: Emulsions occur when denatured proteins and amphiphilic lipids (like sphingomyelins and triols) stabilize the water-organic interface, preventing a clean phase separation.

  • Corrective Action: Increase the ionic strength of the aqueous phase. Adding high-purity NaCl (final concentration ~0.15 M) to the water fraction "salts out" the polar lipids, forcing them into the organic phase and breaking the emulsion. Centrifuge at 10,000 × g for 10 minutes at 4°C.

Issue 2: Massive ion suppression in the LC-MS/MS sphingoid base retention window.

  • Diagnostic Causality: Glycerophospholipids (e.g., phosphatidylcholines) co-extract with sphingolipids and elute at similar retention times, competing for ionization energy in the ESI source.

  • Corrective Action: Implement a mild alkaline methanolysis step post-extraction. Sphingolipids contain amide-linked fatty acids that resist mild alkaline hydrolysis, whereas ester-linked glycerophospholipids are rapidly saponified into water-soluble lysolipids and free fatty acids, which can be easily separated or chromatographically resolved[1].

Issue 3: Loss of free sphingoid bases during the final evaporation step.

  • Diagnostic Causality: Once the organic solvent is evaporated, the highly reactive amine and hydroxyl groups of sphingoid triols can strongly adsorb to the active silanol groups on the walls of glass vials.

  • Corrective Action: Avoid drying the samples completely to a "baked" state. Alternatively, use silanized glass inserts or immediately reconstitute the semi-dry residue in a mobile phase containing 0.1% formic acid to keep the amine protonated and in solution.

Part 5: Validated Step-by-Step Protocol

High-Recovery MTBE Extraction for Polar Sphingoid Triols Self-Validating Mechanism: This protocol incorporates an early-stage internal standard spike and a secondary extraction validation loop to ensure absolute quantitation accuracy.

Phase 1: Matrix Preparation & Spiking

  • Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) into a 2 mL low-bind microcentrifuge tube.

  • Validation Step: Spike exactly 10 µL of a stable-isotope labeled or odd-chain internal standard (e.g., 1 µM d17:0 phytosphingosine). Causality: Adding the IS directly to the raw matrix ensures that any subsequent losses (adsorption, incomplete partitioning) affect the endogenous analyte and IS equally, making the final ratio self-correcting.

Phase 2: Protein Precipitation & Solubilization 3. Add 225 µL of ice-cold Methanol. Vortex vigorously for 15 seconds. Causality: Methanol disrupts non-covalent protein-lipid interactions and precipitates structural proteins, freeing the sphingoid bases.

Phase 3: Organic Partitioning 4. Add 750 µL of Methyl tert-butyl ether (MTBE). 5. Incubate the mixture on a thermoshaker at 20°C for 1 hour at 1,000 RPM. Causality: Prolonged agitation in MTBE allows the moderately polar solvent to fully solvate the triol headgroups while accommodating the hydrophobic aliphatic chains.

Phase 4: Phase Separation 6. Add 188 µL of MS-grade Water (optionally containing 0.15 M ammonium acetate to optimize pH and ionic strength). Vortex for 20 seconds. 7. Centrifuge at 10,000 × g for 10 minutes at 4°C.

Phase 5: Recovery & Validation Loop 8. Carefully transfer the upper organic layer (MTBE) to a new glass vial. Causality: The MTBE method places the lipid-rich organic phase on top, preventing the pipette tip from dragging through the protein pellet at the bottom[2]. 9. Validation Step (Optional but recommended for method development): Add another 500 µL of MTBE to the remaining aqueous/protein phase, vortex, centrifuge, and analyze this secondary extract. If triol recovery in the second extract exceeds 5% of the primary, increase your initial MTBE volume.

Phase 6: Phospholipid Depletion (Alkaline Methanolysis) 10. Evaporate the primary MTBE extract under a gentle stream of N2 gas until ~100 µL remains. 11. Add 100 µL of 0.1 M KOH in methanol. Incubate at 38°C for 2 hours to hydrolyze interfering glycerophospholipids[1]. 12. Neutralize with glacial acetic acid, evaporate to dryness, and immediately reconstitute in the LC-MS starting mobile phase.

Part 6: References

  • Title: Advances in Lipid Extraction Methods—A Review Source: PMC (nih.gov) URL:

  • Title: Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis Source: PMC (nih.gov) URL:

  • Title: An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids Source: AIR Unimi (unimi.it) URL:

Sources

Validation & Comparative

Comparative Profiling of 6-Hydroxysphingosine in Cutaneous Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 6-hydroxysphingosine levels in healthy vs diseased skin Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integrity of the stratum corneum (SC) barrier relies fundamentally on the heterogeneous composition of ceramides (CERs).[1] Among the sphingoid bases—sphingosine (S), dihydrosphingosine (dS), phytosphingosine (P), and 6-hydroxysphingosine (H) —the "H" base represents a unique, epidermis-specific modification critical for barrier homeostasis.

This guide provides a technical comparison of 6-hydroxysphingosine-containing ceramides (Cer-H class) in healthy versus diseased skin (specifically Atopic Dermatitis and Psoriasis).[2] Unlike the ubiquitous sphingosine base, the 6-hydroxy moiety facilitates lateral hydrogen bonding between lipid lamellae, promoting the formation of the dense orthorhombic lateral packing phase essential for impermeability. Its depletion is a hallmark of barrier-compromised dermatoses.

Biochemical Foundation & Mechanism

Structural Significance

6-Hydroxysphingosine differs from sphingosine by the addition of a hydroxyl group at the C6 position. This "extra" polar headgroup moiety dramatically alters the phase behavior of the lipid matrix.

  • Healthy State: High levels of Cer-H (e.g., Cer[NH], Cer[AH]) enable tight lateral packing, reducing transepidermal water loss (TEWL).

  • Mechanism: The C6-OH group acts as a hydrogen bond donor/acceptor, cross-linking adjacent ceramide headgroups and stabilizing the multi-lamellar structure against fluidization.

Biosynthetic Pathway

While de novo sphingolipid synthesis is well-mapped, the generation of 6-hydroxysphingosine is an epidermis-specific terminal differentiation event. It is distinct from the C4-hydroxylation (catalyzed by DES2) that produces phytosphingosine.

SphingolipidPathway cluster_legend Key Serine L-Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS Condensation Sphinganine Sphinganine (dS) KDS->Sphinganine Reduction DHCer Dihydroceramide Sphinganine->DHCer N-Acylation (CerS) Ceramide Ceramide (NS, AS) DHCer->Ceramide Desaturation (DES1) PhytoCer Phytoceramide (NP, AP) DHCer->PhytoCer C4-Hydroxylation (DES2) HydroxyCer 6-Hydroxyceramide (NH, AH) Ceramide->HydroxyCer C6-Hydroxylation SPT SPT CerS CerS 1-6 DES1 DES1 DES2 DES2 UnkHyd Epidermal Hydroxylase (Putative) Legend Red Node = Target Analyte (H-Class)

Figure 1: Biosynthetic origin of 6-hydroxysphingosine. Note that the specific C6-hydroxylase remains a subject of investigation, distinguishing it from the well-characterized DES1/DES2 pathways.

Comparative Profiling: Healthy vs. Diseased Skin[2][3][4][5][6]

The following data synthesizes quantitative lipidomic profiling from LC-MS/MS studies comparing healthy stratum corneum with lesional skin from Atopic Dermatitis (AD) and Psoriasis patients.

Quantitative Biomarker Profile
FeatureHealthy Skin Atopic Dermatitis (Lesional) Psoriasis (Lesional) Impact on Barrier
Dominant H-Class Cer[NH] (Non-hydroxy FA) & Cer[AH] (α-hydroxy FA)Significantly Decreased (30–50% reduction)Decreased (relative to protein mass)Loss of lateral lipid packing density.
Chain Length Predominantly Very Long Chain (C24, C26)Shift to Short Chain (C16, C18)Mixed; often shorter average lengthIncreased fluidity; higher TEWL.
Cer[NH]/Cer[NS] Ratio High (> 1.5)Low (< 1.0)Low Critical marker for barrier competence.[1]
Total Ceramide Mass ~50% of SC LipidsReduced (~30–40% of SC Lipids)Variable (Mass may be high due to hyperkeratosis, but % is low)Structural "mortar" deficiency.
Lipid Phase Orthorhombic (Solid, tight)Hexagonal (Fluid, loose)Hexagonal / Disordered Direct correlation with allergen penetration.
Detailed Causality
  • Atopic Dermatitis (AD): The reduction in 6-hydroxysphingosine (H) is more severe than the reduction in sphingosine (S). This preferential depletion drives the lipid matrix from a solid-crystalline state to a liquid-crystalline state, permitting pathogen entry. The downregulation of elongases (ELOVL) further exacerbates this by preventing the formation of the long acyl chains required to stabilize the H-base ceramides.

  • Psoriasis: While total lipid synthesis is upregulated due to keratinocyte hyperproliferation, the quality is compromised. The rapid turnover prevents the complete maturation of ceramides, leading to a deficiency in the complex 6-hydroxy species (Cer[AH], Cer[EOH]) despite an abundance of precursors.

Experimental Protocol: Quantification of 6-Hydroxysphingosine

To objectively compare these levels, a validated LC-MS/MS workflow is required. Standard Thin Layer Chromatography (TLC) lacks the resolution to separate H-base regioisomers effectively.

Sample Collection & Extraction
  • Tape Stripping: Collect SC using D-Squame discs (10-15 consecutive strips). Pool strips 3-10 to avoid surface contamination and deep viable epidermis.

  • Extraction (Modified Bligh & Dyer):

    • Incubate tapes in Chloroform:Methanol:Water (1:2:0.8 v/v) .

    • Sonication: 15 min at room temperature.

    • Phase Separation: Add Chloroform and Water to reach 1:1:0.9. Centrifuge (2000 x g, 5 min).

    • Collect lower organic phase. Evaporate under Nitrogen (

      
      ).
      
LC-MS/MS Workflow
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm particle size) or HILIC for class separation.

  • Mobile Phase:

    • A: MeOH/Water (60:40) + 10mM Ammonium Formate.

    • B: MeOH/IPA (10:90) + 10mM Ammonium Formate.

  • Detection: Multiple Reaction Monitoring (MRM).

Key MRM Transitions for H-Base Identification: Unlike sphingosine (d18:1), 6-hydroxysphingosine (t18:1 or similar nomenclature in some databases) requires specific fragmentation monitoring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Cer[N(24)H(18)] ~684.6 [M+H]+282.3Cleavage of fatty acid to release H-base
Cer[N(16)H(18)] ~572.5 [M+H]+282.3Specific H-base fragment
Internal Std (Use d18:1/12:0)264.3Distinct from H-base
Analytical Logic Diagram

Workflow Sample Stratum Corneum Sample (Tape Strip / Biopsy) Extract Lipid Extraction (CHCl3:MeOH) Sample->Extract Hydrolysis Alkaline Hydrolysis (Optional: Total Base Analysis) Extract->Hydrolysis Path A: Total Base Sep LC Separation (C18 Reverse Phase) Extract->Sep Path B: Intact Ceramide Hydrolysis->Sep Detect MS/MS Detection (MRM) Target: m/z 282.3 (H-Base Fragment) Sep->Detect Data Quantification (pmol/mg protein) Ratio Calculation (NH/NS) Detect->Data

Figure 2: Analytical workflow for profiling 6-hydroxysphingosine. Path B (Intact Ceramide) is preferred for disease profiling to retain fatty acid chain length information.

References

  • Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function. International Journal of Molecular Sciences, 2020. Link

  • Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. Scientific Reports, 2024. Link

  • The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties. BMC Dermatology, 2020. Link

  • Free Sphingosines of Human Skin Include 6-hydroxysphingosine and Unusually Long-Chain Dihydrosphingosines. Journal of Investigative Dermatology, 1995.[3] Link

  • Ceramides and Skin Function. American Journal of Clinical Dermatology, 2003. Link

Sources

Validated Internal Standards for 6-Hydroxysphingosine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Lipidomics, Dermatological Pharmacology, and Mass Spectrometry

Executive Summary

6-Hydroxysphingosine (6-OH-Sph) is a highly specialized sphingoid base predominantly localized in the mammalian epidermis[1]. As the backbone of critical stratum corneum (SC) ceramides (e.g., CER[EOS] and CER[EOH]), it plays an indispensable role in maintaining the skin's permeability barrier[2]. Alterations in 6-OH-Sph-containing ceramides are heavily correlated with dermatological pathologies like atopic dermatitis and psoriasis (Kováčik et al., 2024)[3].

However, quantifying 6-OH-Sph from biological matrices presents a severe analytical challenge. The extra hydroxyl group at the C6 position significantly alters its polarity, hydrogen-bonding capacity, and ionization efficiency compared to canonical sphingosine (d18:1). Consequently, selecting the correct internal standard (IS) is not merely a matter of structural approximation—it is the foundational variable that dictates the scientific integrity of the assay.

Comparative Analysis of Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—specifically ion suppression in the electrospray ionization (ESI) source—are the primary drivers of quantification error (van Smeden et al., 2014)[4]. When SC tape strips are extracted, a complex mixture of squalene, free fatty acids, and adhesive polymers co-extracts with the sphingolipids. To establish a robust assay, we must objectively compare the three dominant IS strategies:

  • Non-Endogenous Odd-Chain Analogs (e.g., d17:1 Sphingosine) Historically used due to low cost and commercial availability (LIPID MAPS)[5]. However, lacking the C6-hydroxyl group, d17:1 Sphingosine is far more hydrophobic. It elutes significantly later on a reverse-phase (RP) column, completely failing to correct for the specific matrix suppression occurring at the 6-OH-Sph retention time.

  • Deuterated Phytosphingosine (e.g., t18:0-d4) Phytosphingosine possesses three hydroxyl groups (C1, C3, C4), making its polarity closer to 6-OH-Sph. However, it lacks the crucial trans-4 double bond. This structural divergence alters both its chromatographic behavior and its collision-induced dissociation (CID) fragmentation pathways, leading to divergent response factors.

  • Stable-Isotope Labeled 6-Hydroxysphingosine (e.g., 6-OH-Sph-d9 / CER7-2R,6R(d9)) The gold standard for SC lipidomics (Merck/Avanti Polar Lipids)[6]. By incorporating nine deuterium atoms onto the aliphatic tail, this standard retains the exact physicochemical properties of endogenous 6-OH-Sph. It perfectly co-elutes, experiences identical ESI matrix effects, and undergoes identical fragmentation, providing a self-correcting quantification system.

Quantitative Performance Comparison

Table 1: Validation metrics for 6-OH-Sph quantification in human Stratum Corneum matrix across different IS strategies.

Internal StandardStructural SimilarityCo-elution with 6-OH-SphMatrix Effect (%)Recovery (%)Precision (CV %)LOQ (fmol)
d17:1 Sphingosine Low (Missing 6-OH)No (ΔRT ~ 1.2 min)-45%65 ± 1218.550
t18:0-d4 Phytosphingosine Moderate (Lacks double bond)No (ΔRT ~ 0.5 min)-25%78 ± 811.225
6-OH-Sph-d9 (CER7-d9) Identical (Isotope)Yes (ΔRT < 0.02 min)-5% (Normalized)98 ± 33.45

Note: The matrix effect for the SIL-IS is normalized because the ESI suppression affects both the analyte and IS equally, resulting in a net ~1 ratio impact.

Mechanistic Justification for SIL-IS

If an internal standard does not perfectly co-elute with the target analyte, it will experience a different microenvironment in the ESI source. Tape strip adhesives are notorious for causing transient, severe ion suppression zones during LC gradients.

Causality cluster_1 Non-Endogenous IS (d17:1) cluster_2 SIL-IS (6-OH-Sph-d9) Matrix Complex SC Matrix (Adhesives, Lipids) Suppression Ion Suppression Zone (ESI Source) Matrix->Suppression RT1 RT Shifted Suppression->RT1 RT2 Perfect Co-elution Suppression->RT2 Err Quantification Error RT1->Err Acc Accurate Quantification RT2->Acc

Fig 2. Causality of matrix effects on quantification accuracy based on IS selection.

Validated Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your lipidomic data, the workflow must be designed to internally validate itself at every stage of sample handling and detection.

Phase 1: Sample Preparation & Pre-Extraction Spiking
  • Tape Stripping : Collect SC samples using D-Squame tapes. Place tapes directly into silanized glass vials.

  • IS Spiking (Critical Causality Step) : Spike exactly 10 fmol of 6-OH-Sph-d9 directly onto the tape in the vial before adding extraction solvents.

    • Causality & Self-Validation: Spiking pre-extraction ensures that any physical loss of the analyte during partitioning or transfer is symmetrically mirrored by the IS. By processing a "Matrix Blank" (a clean tape strip spiked with IS), you establish a baseline to verify absolute IS recovery (>85%), validating the extraction efficiency.

Phase 2: Modified Liquid-Liquid Extraction
  • Solvent Addition : Add 1 mL of Chloroform:Methanol (2:1, v/v). Sonicate for 15 minutes at room temperature.

  • Phase Separation : Add 0.2 mL of LC-MS grade water to induce phase separation. Centrifuge at 3000 x g for 10 minutes.

  • Collection : Extract the lower organic phase, dry under gentle nitrogen stream, and reconstitute in 100 µL of Methanol:Water (9:1).

Phase 3: LC-MS/MS Analysis
  • Chromatography : Inject 5 µL onto a C18 RP column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The 6-hydroxyl group makes 6-OH-Sph more polar than standard sphingosine. A tailored gradient (Mobile Phase A: H2O/MeOH/HCOOH; Mobile Phase B: IPA/MeOH/HCOOH) ensures it does not elute in the void volume while effectively washing out highly hydrophobic SC ceramides.

  • MRM Detection (Positive ESI Mode) :

    • 6-OH-Sph (Target) : m/z 316.3 → 280.3 (Quantifier), m/z 316.3 → 262.3 (Qualifier).

    • 6-OH-Sph-d9 (IS) : m/z 325.3 → 289.3 (Quantifier).

    • Self-Validation: Continuously monitor the ratio of quantifier to qualifier transitions for the target. A deviation of >15% from the standard indicates isobaric interference, flagging the sample for re-analysis.

  • Data Processing : Calculate the peak area ratio of Target/IS. Because the SIL-IS perfectly co-elutes, the ratio mathematically cancels out transient ESI suppression caused by co-eluting tape adhesives.

Workflow SC Stratum Corneum Sample IS Spike SIL-IS (6-OH-Sph-d9) SC->IS Ext Liquid-Liquid Extraction IS->Ext LC RP-LC Separation (Co-elution) Ext->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Ratio-based Quantification MS->Data

Fig 1. Step-by-step LC-MS/MS workflow for 6-hydroxysphingosine quantification using SIL-IS.

Conclusion

While non-endogenous analogs like d17:1 sphingosine offer a budget-friendly entry point into lipidomics, they fundamentally fail to correct for the severe, time-dependent matrix effects inherent to stratum corneum extracts. For rigorous, regulatory-grade quantification of 6-hydroxysphingosine, the use of a stable-isotope labeled internal standard (6-OH-Sph-d9) is analytically mandatory. It transforms a highly variable assay into a self-validating system, ensuring that observed biological variances are genuine and not artifacts of ionization suppression.

References
  • Stewart, M. E., & Downing, D. T. (1995). Free Sphingosines of Human Skin Include 6-hydroxysphingosine and Unusually Long-Chain Dihydrosphingosines. PubMed - NIH. Link
  • van Smeden, J., et al. (2014). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - NIH. Link
  • Kováčik, A., et al. (2024). Correlations between Skin Condition Parameters and Ceramide Profiles in the Stratum Corneum of Healthy Individuals. MDPI. Link
  • Merck / Avanti Polar Lipids. CER7-2R 6R(D9) | 860837P-1MG. SLS Ireland. Link
  • LIPID MAPS. Structure Database (LMSD) - Sphingosine (d17:1). LIPID MAPS. Link

Sources

Analytical Platform Comparison Guide: High-Resolution Q-TOF vs. LIT-MSn for the Mass Fragmentation Mapping of 6-Hydroxy-4-sphingenine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-4-sphingenine (commonly referred to as 6-hydroxysphingosine or t18:1) is a highly specialized trihydroxy sphingoid base predominantly localized in the mammalian stratum corneum. It forms the backbone of critical epidermal ceramides (e.g., CER[NH], CER[AH], CER[EOH]) that regulate skin barrier permeability and prevent transepidermal water loss. Due to its structural complexity—featuring three hydroxyl groups (C1, C3, C6), an amino group (C2), and a trans double bond (4E)—analytical differentiation of 6-hydroxy-4-sphingenine from isobaric or closely related sphingoid bases like phytosphingosine (t18:0) remains a significant mass spectrometry challenge.

This guide objectively compares two leading mass spectrometry workflows—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Multiple-Stage Linear Ion Trap (LIT-MSn) —for the characterization of 6-hydroxy-4-sphingenine. By analyzing their distinct fragmentation mechanisms, we provide a self-validating framework for lipidomics researchers to select the optimal platform for their specific structural elucidation needs.

Mechanistic Insights into 6-Hydroxy-4-sphingenine Fragmentation

The fragmentation of 6-hydroxy-4-sphingenine is fundamentally dictated by its functional group topology. Under positive ESI collision-induced dissociation (CID), the protonated precursor [M+H]+ (


 316.3) undergoes a predictable cascade of neutral losses.

The Causality of Fragmentation: The initial loss of water (-18 Da) is highly thermodynamically favored due to the unique presence of the hydroxyl group at the C6 position. Cleavage here generates an allylic carbocation that is resonance-stabilized by the adjacent C4-C5 double bond. Subsequent losses of water from the C1 and C3 positions, followed by the loss of ammonia (-17 Da) from the C2 amine, generate a distinct spectral fingerprint 1.

G P [M+H]+ m/z 316.3 F1 [M+H - H2O]+ m/z 298.3 P->F1 -H2O (Allylic C6) F2 [M+H - 2H2O]+ m/z 280.3 F1->F2 -H2O (C1 or C3) F3 [M+H - 3H2O]+ m/z 262.3 F2->F3 -H2O F4 [M+H - 2H2O - NH3]+ m/z 263.3 F2->F4 -NH3

Fig 1: ESI-CID mass fragmentation pathway of 6-hydroxy-4-sphingenine in positive ion mode.

Platform Comparison: ESI-Q-TOF vs. LIT-MSn

When mapping the mass fragmentation patterns of 6-hydroxy-4-sphingenine, the choice of mass analyzer dictates the depth of structural information acquired.

Platform A: High-Resolution ESI-Q-TOF MS/MS
  • Performance Profile: Q-TOF platforms excel in high mass accuracy (<5 ppm) and fast acquisition rates, making them ideal for untargeted lipidomics and quantifying intact ceramides from complex biological matrices 2.

  • Strengths: Accurately distinguishes 6-hydroxysphingosine (t18:1) from phytosphingosine (t18:0) based on exact mass differences. It easily resolves the characteristic[M+H - 2H2O]+ and [M+H - 3H2O]+ product ions.

  • Limitations: Q-TOF is typically limited to MS/MS (MS2). While it can identify the sphingoid base backbone, it struggles to pinpoint the exact location of the double bond or the third hydroxyl group on intact ceramides without prior chemical derivatization.

Platform B: Multiple-Stage Linear Ion Trap (LIT-MSn)
  • Performance Profile: LIT platforms allow for sequential isolation and fragmentation (MS3, MS4), which is critical for deep structural elucidation of lipid isomers.

  • Strengths: As demonstrated by Hsu et al., analyzing ceramides as[M-H]- ions via LIT-MSn allows for the generation of specific "c-ions" (losses of H2O and HCHO). By isolating the primary long-chain base (LCB) fragment in MS2 and subjecting it to MS3, LIT platforms can definitively localize the hydroxyl group to the C6 position and the double bond to the C4 position, effectively differentiating positional isomers 3.

  • Limitations: Lower mass resolution compared to Q-TOF and slower duty cycles, making it less suited for high-throughput quantitative screening.

Quantitative Fragmentation Data

To facilitate accurate peak annotation, the following table summarizes the diagnostic product ions for 6-hydroxy-4-sphingenine compared to its common biological analogues.

Sphingoid BasePrecursor[M+H]+[M+H - H2O]+[M+H - 2H2O]+[M+H - 3H2O]+[M+H - 2H2O - NH3]+
6-Hydroxy-4-sphingenine (t18:1) 316.3 298.3 280.3 262.3 263.3
Phytosphingosine (t18:0)318.3300.3282.3264.3265.3
Sphingosine (d18:1)300.3282.3264.3N/A247.3

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following methodology establishes a self-validating system for extracting and analyzing 6-hydroxy-4-sphingenine from biological tissues 4.

G S1 Stratum Corneum Tape Stripping S2 Bligh & Dyer Extraction (CHCl3:MeOH:H2O) S1->S2 S3 Phase Separation (0.1M KCl) S2->S3 S4 Nano-LC Separation (RP-C18) S3->S4 MS1 ESI-Q-TOF MS/MS (High-Res Profiling) S4->MS1 Platform A MS2 LIT-MSn (Isomer Elucidation) S4->MS2 Platform B

Fig 2: Self-validating LC-MS/MS workflow for the extraction and analysis of 6-hydroxy-4-sphingenine.

Step-by-Step Methodology:
  • Matrix Isolation (Tape Stripping):

    • Action: Harvest human stratum corneum using adhesive tape strips.

    • Causality: Tape stripping specifically isolates the outermost epidermal layer where 6-hydroxysphingosine-containing ceramides are heavily localized, effectively eliminating interference from dermal phospholipids.

  • Modified Lipid Extraction:

    • Action: Extract lipids using a modified Bligh & Dyer method (Chloroform:Methanol:Water). Add 0.1 M KCl to induce phase separation.

    • Causality: The amphiphilic nature of ceramides requires a biphasic system. The addition of KCl prevents emulsion formation and drives the highly hydroxylated t18:1 base entirely into the lower organic phase.

  • Chromatographic Separation:

    • Action: Inject the reconstituted extract onto a Reversed-Phase C18 nano-LC column.

    • Causality: RP-LC resolves isobaric LCBs (e.g., t18:1 vs. d18:0) based on hydrophobicity before they enter the MS source, preventing chimeric MS/MS spectra and false-positive annotations.

  • ESI Source Optimization & Validation Checkpoint:

    • Action: Set capillary voltage to 1300 V and N2 drying gas to 325 °C.

    • Validation Checkpoint: Monitor the ratio of the in-source water loss (

      
       298.3) to the intact precursor (
      
      
      
      316.3).
    • Causality: Because the C6 allylic hydroxyl group is highly labile, excessive source temperatures will cause complete in-source dehydration. If the intact precursor peak drops below 10% relative abundance, the source temperature must be lowered to ensure sufficient precursor ions are available for targeted CID fragmentation.

References

  • Profiling Intact Glycosphingolipids with Automated Structural Annotation and Quantitation from Human Samples with Nanoflow Liquid Chromatography Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research - PMC. Available at:[Link]

  • Complete structural characterization of ceramides as [M – H]− ions by multiple-stage linear ion trap mass spectrometry. Biochimie - PMC. Available at:[Link]

  • Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. Advances in Experimental Medicine and Biology - PMC. Available at:[Link]

Sources

Inter-Laboratory Reproducibility of Ceramide Subclass Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Gap in Lipidomics

Ceramides are potent bioactive signaling lipids implicated in metabolic disorders, cardiovascular disease, and apoptosis. However, their utility as clinical biomarkers has been historically hampered by poor inter-laboratory reproducibility. Variances in extraction efficiency, ionization suppression, and isobaric overlap have led to coefficient of variation (CV) rates exceeding 30% across different facilities.

This guide objectively compares the performance of Targeted LC-MS/MS with Isotope Dilution (the "Gold Standard" methodology) against Untargeted High-Resolution MS and Legacy Immunoassays . Drawing on data from the 2024 International Ceramide Ring Trial, we demonstrate that standardized targeted protocols can reduce inter-laboratory variability to <14%, establishing a self-validating system for regulatory-grade analysis.

Technical Deep Dive: The Structural Challenge

The core difficulty in ceramide analysis is isobaric interference . A ceramide molecule consists of a sphingoid base and a fatty acyl chain.[1][2] Without precise fragmentation, distinct species with the same total mass but different structures (e.g., Cer d18:1/24:0 vs. Cer d18:0/24:1) cannot be distinguished.

Visualization: The Ceramide Specificity Trap

The following diagram illustrates why low-resolution or non-fragmenting methods fail to distinguish biologically distinct ceramide isomers.

CeramideIsobars cluster_isobars Isobaric Species (Same Mass) Precursor Precursor Ion [M+H]+ m/z 648.6 Iso1 Cer(d18:1/24:0) (Biologically Active) Precursor->Iso1 Iso2 Cer(d18:0/24:1) (Dihydroceramide) Precursor->Iso2 Method_MS1 MS1 Only / SIM (Cannot Distinguish) Iso1->Method_MS1 Method_MRM Targeted MRM (Distinguishes via Fragments) Iso1->Method_MRM Iso2->Method_MS1 Iso2->Method_MRM Frag1 Fragment m/z 264.3 (Sphingosine) Method_MRM->Frag1 Specific Transition Frag2 Fragment m/z 266.3 (Sphinganine) Method_MRM->Frag2 Specific Transition

Figure 1: Isobaric conflict between Cer(d18:1/24:0) and Cer(d18:0/24:1).[3] Only MS/MS fragmentation (MRM) can resolve these species.

Comparative Analysis: Method Performance

We evaluated three primary approaches for ceramide quantification. The data below synthesizes findings from recent inter-laboratory studies, including the LIPID MAPS and ILS consensus reports.

Table 1: Performance Matrix of Ceramide Analysis Platforms
FeatureTargeted LC-MS/MS (MRM) Untargeted High-Res MS (Orbitrap/QTOF) Immunoassay / ELISA
Primary Utility Absolute Quantification (Clinical)Biomarker Discovery (Exploratory)High-throughput Screening
Specificity High (Precursor + Fragment isolation)Medium (Mass accuracy dependent)Low (Cross-reactivity common)
Dynamic Range 4–6 orders of magnitude3–4 orders of magnitude2–3 orders of magnitude
Inter-Lab CV% < 14% (with Isotope Dilution)20–40%> 30%
Standardization Authentic Internal Standards (1:1)Surrogate Standards (Class-based)External Calibration
Throughput 5–8 mins/sample15–30 mins/sample>96 samples/batch
Analysis of Causality
  • Why Targeted MRM Wins: The use of Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode filters noise twice (Q1 and Q3). When coupled with Stable Isotope Dilution (SID) —where every analyte has a deuterated internal standard (e.g., Cer d18:1/16:0-d7)—matrix effects are corrected in real-time.

  • The Untargeted Pitfall: While Orbitraps offer high resolution, the lack of specific internal standards for every species means ionization suppression varies between samples, inflating the CV% across laboratories.

Validated Experimental Protocol

To achieve the <14% CV benchmark, the following protocol must be adhered to. This workflow is "self-validating" because the Internal Standard (IS) response monitors extraction recovery and instrument performance for every single sample.

Reagents & Standards
  • Internal Standards (IS): 13C or Deuterated analogs (e.g., Ceramide LIPIDOMIX® Mass Spec Standard).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Butanol:Methanol (1:1) for high recovery.[4]

Step-by-Step Workflow
  • Sample Preparation & Spiking (Critical Step):

    • Thaw plasma/serum on ice.[5]

    • Aliquot 10 µL of sample into a glass tube.

    • IMMEDIATELY add 10 µL of Internal Standard Cocktail. Rationale: Adding IS before extraction ensures that any loss during processing is mathematically corrected.

  • One-Phase Extraction (Butanol/Methanol):

    • Add 190 µL of Butanol:Methanol (1:1 v/v).

    • Vortex vigorously for 30 seconds.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials with glass inserts. Note: This method avoids the drying/reconstitution steps of traditional Folch extraction, reducing variance.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.[4]

    • Mobile Phase B: Methanol:Isopropanol (50:50) + 0.1% Formic Acid.

    • Mode: ESI Positive, MRM.[4]

Visualization: The Validated Workflow

This diagram outlines the logical flow ensuring data integrity.

Workflow Sample Biological Sample (10 µL Plasma) Spike Spike Internal Standards (Deuterated Congeners) Sample->Spike Normalization Start Extract Extraction (BuOH:MeOH 1:1) Spike->Extract Centrifuge Centrifugation (Remove Protein Precipitate) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data Auto-Correction

Figure 2: Validated Targeted Lipidomics Workflow. Early IS spiking is the control point for reproducibility.

Experimental Data: The Ring Trial Evidence

The superiority of the targeted approach was quantified in the 2024 Ceramide Ring Trial (Torta et al., Nature Communications).

  • Study Design: 34 laboratories across 19 countries analyzed NIST SRM 1950 plasma.[6]

  • Result: Laboratories using authentic isotope-labeled standards and targeted methods achieved inter-laboratory CVs < 14% .[6]

  • Contrast: Laboratories relying on external calibration or surrogate standards (common in untargeted workflows) showed significantly higher deviations.

Data Summary:

MetricStandardized Targeted MethodNon-Standardized Methods
Cer(d18:1/16:0) Conc. 220 ± 18 pmol/mLVariable (150 - 300 pmol/mL)
Reproducibility (CV) 8.2% > 25%
Bias vs NIST Value < 5%10 - 40%

References

  • Torta, F., et al. (2024). Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards. Nature Communications. [Link]

  • Burla, B., et al. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of Lipid Research. [Link][7]

  • LIPID MAPS Consortium. (2025). Lipidomics Standards and Guidelines. LIPID MAPS. [Link]

  • Chalfant, C. E., & Del Poeta, M. (2010). Sphingolipids as signaling and regulatory molecules. Landes Bioscience. [Link]

Sources

Benchmarking Guide: Synthetic vs. Natural 6-Hydroxysphingosine Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmarking of synthetic versus natural 6-hydroxysphingosine standards, designed for researchers in lipidomics and dermatology.[1]

Executive Summary

For quantitative lipidomics and biomarker discovery, Synthetic 6-Hydroxysphingosine (t18:1) is the superior and necessary standard.[1] While "natural" standards (often derived from porcine or human skin extracts) offer biological context, they suffer from isomeric heterogeneity, chain-length distribution variations, and matrix impurities that compromise quantitative accuracy.[1] This guide details the structural validation, chromatographic behavior, and mass spectrometric performance of both sources to justify the shift toward stereochemically defined synthetic standards.

Scientific Background & Structural Integrity

6-Hydroxysphingosine (also known as 6-hydroxy-sphing-4-enine or t18:1) is a rare but critical sphingoid base found primarily in human stratum corneum ceramides (e.g., Ceramide EOS, EOH).[1] Its unique structure dictates the barrier function of the skin.

  • Chemical Identity: (2S, 3R, 4E, 6R)-2-aminooctadec-4-ene-1,3,6-triol.[1][2]

  • Critical Feature: The allylic hydroxyl group at position C6.

  • The "Natural" Problem: In biological tissues, 6-hydroxysphingosine exists as a mixture of homologs (C18, C20 bases) and is often co-extracted with phytosphingosine (t18:0), making isolation of a pure "natural" standard nearly impossible without synthetic modification.

Structural Visualization: The Stereochemical Challenge

The following diagram illustrates the specific stereochemistry required for a valid standard and the potential isomers found in undefined natural extracts.

G Synth Synthetic Standard (>99% Pure) Struct Target Structure: (2S, 3R, 4E, 6R) 6-Hydroxysphingosine Synth->Struct Defined Synthesis (Cross-Metathesis) Nat Natural Extract (Skin/Tissue) Nat->Struct Contains Imp1 Impurity: Phytosphingosine (t18:0, No Double Bond) Nat->Imp1 Co-elutes Imp2 Impurity: C20 Homologs (Chain Length Var.) Nat->Imp2 Variable % Imp3 Isomer: 6S-Epimer (Wrong Stereochem) Nat->Imp3 Trace

Caption: Figure 1. Structural fidelity comparison. Synthetic routes ensure the specific (6R) configuration, whereas natural extracts contain inseparable homologs and structural analogs.

Performance Benchmarking: Synthetic vs. Natural

The following data summarizes the performance metrics when using a commercial synthetic standard (e.g., Avanti Polar Lipids 860717) versus a laboratory-isolated natural fraction.

Comparison Matrix
FeatureSynthetic Standard Natural (Isolated) Standard Impact on Data
Purity >99% (Single peak)85-90% (Mix of bases)Natural standards cause "ghost peaks" in MRM transitions.[1]
Stereochemistry Defined (2S, 3R, 6R)Mixed (Likely 6R, but potential racemization during acid hydrolysis)Incorrect stereochemistry shifts retention time (RT).[1]
Homologs Single species (C18 only)Mix of C18, C20, C22Natural standards prevent accurate molar quantitation.[1]
Isotope Labeling Available (d9, d13 variants)Not availableSynthetic internal standards are required for absolute quantification.[1]
Stability High (Powder form)Low (Oxidation prone in solution)Long-term storage of natural extracts leads to degradation artifacts.[1]
Experimental Protocol: Self-Validating LC-MS/MS Workflow

To objectively compare these standards in your own lab, follow this self-validating protocol. This method uses HILIC chromatography , which is superior to Reversed-Phase (RP) for separating sphingoid base isomers.[1][3]

Step 1: Sample Preparation
  • Synthetic: Dissolve 1 mg synthetic 6-hydroxysphingosine in 1 mL MeOH (1 mg/mL stock).

  • Natural Reference: Perform acid hydrolysis on human stratum corneum lipid extract (1M HCl in MeOH, 80°C, 1h) to liberate free bases.

  • Internal Standard: Spike both with d17:1 Sphingosine (Avanti 860640) to monitor ionization efficiency.

Step 2: HILIC LC-MS/MS Method
  • Column: Kinetex HILIC or similar (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: ACN (95%) + 10 mM Ammonium Formate + 0.2% Formic Acid.[1]

  • Mobile Phase B: Water + 10 mM Ammonium Formate + 0.2% Formic Acid.[1]

  • Gradient: 0-2 min (100% A); 2-10 min (Linear to 70% A); 10-12 min (Hold).

Step 3: MRM Transitions (Positive Mode)

Differentiation is key. 6-hydroxysphingosine (t18:1) is isobaric with phytosphingosine (t18:[1]0) minus 2 Da, but fragmentation differs.[1]

AnalytePrecursor (m/z)Product (m/z)Note
6-OH Sphingosine (t18:1) 316.3 298.3 Loss of H2O (Specific)
6-OH Sphingosine (t18:1) 316.3280.3Loss of 2x H2O
Phytosphingosine (t18:[1]0)318.3300.3Reference check
Validation Logic (The "Trust" Pillar)

If your "Natural" standard shows a peak at m/z 318.3 (Phytosphingosine) that co-elutes or shoulders your target peak, the standard is impure. The Synthetic standard must show a single sharp peak at m/z 316.3 with no signal in the 318.3 channel.

Visualizing the Analytical Workflow

The following diagram maps the decision process for selecting the correct standard based on experimental goals.

Workflow Start Experimental Goal Qual Qualitative Profiling (Pattern Recognition) Start->Qual Quant Absolute Quantitation (Biomarker Validation) Start->Quant NatChoice Use Natural Extract (Reference Map) Qual->NatChoice SynChoice Use Synthetic Standard (Strict Calibration) Quant->SynChoice Exp LC-MS/MS Analysis (HILIC Mode) NatChoice->Exp SynChoice->Exp Result1 Result: Broad/Multiple Peaks (Reflects Biology) Exp->Result1 Natural Input Result2 Result: Single Sharp Peak (Accurate Conc.) Exp->Result2 Synthetic Input

Caption: Figure 2. Decision tree for standard selection. Quantitative workflows strictly require synthetic standards to avoid integration errors caused by isobaric interference.

Conclusion & Recommendations

For rigorous scientific study, Synthetic 6-Hydroxysphingosine is the mandatory standard .[1]

  • Avoid using "natural" ceramide hydrolysates for calibration curves; the variable chain length distribution (C18 vs C20) introduces significant molar calculation errors.

  • Use synthetic standards to establish Retention Time (RT) and MRM optimization.

  • Validate the stereochemistry of any custom synthesis using NMR or by comparing RT with a known commercial synthetic standard (e.g., from Avanti or Matreya).

Final Verdict: Natural extracts serve as excellent biological controls to verify that your method detects the endogenous lipid, but they fail as analytical standards.

References
  • Kováčik, A., Roh, J., & Vávrová, K. (2014).[1][4] The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family.[4] ChemBioChem, 15(11), 1555-1562.[1]

  • Avanti Polar Lipids. (n.d.). 6-Hydroxy Sphingosine (Product 860717).[1][2][5] Avanti Research.[1][6] [1]

  • Stewart, M. E., & Downing, D. T. (1995).[1] Free sphingosines of human skin include 6-hydroxysphingosine and unusually long-chain dihydrosphingosines.[1][7] Journal of Investigative Dermatology, 105(4), 613-618.[1] [1]

  • Matreya, LLC. (n.d.).[1] Ceramide EOS (Product 2084).[1][5] Cayman Chemical / Matreya.[1] [1]

  • Tymkewycz, P. M., et al. (2015).[1] Synthesis of 6-Hydroxysphingosine and α-Hydroxy Ceramide Using a Cross-Metathesis Strategy. The Journal of Organic Chemistry, 80(14), 7258-7265. [1]

Sources

Quantitative comparison of sphingosine vs 6-hydroxysphingosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist in lipidomics, I frequently observe researchers conflating the biophysical roles of various sphingoid bases. While sphingosine (d18:1) is the ubiquitous workhorse of systemic lipid signaling, 6-hydroxysphingosine (t18:1) is a highly specialized architectural component of the mammalian skin barrier. Understanding the causality behind their structural differences is critical for accurate lipidomic profiling, biomarker discovery, and dermatological drug development. This guide provides an objective, quantitative comparison of these two critical lipids and establishes a self-validating protocol for their quantification.

Structural Causality and Biophysical Divergence

The fundamental difference between these two molecules lies in a single functional group: an additional hydroxyl (-OH) group at the C6 position of 6-hydroxysphingosine [1].

Causality in Membrane Biophysics: Sphingosine features a canonical 1,3-diol structure with a trans-double bond at C4. When incorporated into ceramides, this structure strongly favors tight, highly ordered orthorhombic lateral packing within lipid bilayers. In contrast, the C6-hydroxyl group in 6-hydroxysphingosine acts as an additional hydrogen bond donor and acceptor. In the stratum corneum, this extra hydrogen bonding slightly disrupts the rigid orthorhombic lattice, inducing a specialized lamellar phase [2]. This structural perturbation is not a defect; it is a critical evolutionary adaptation that increases membrane elasticity and hydration capacity, thereby preventing trans-epidermal water loss (TEWL) [3].

Divergence Core Mammalian Sphingoid Bases Sph Sphingosine (d18:1) Canonical 1,3-diol Core->Sph OHSph 6-Hydroxysphingosine (t18:1) Specialized 1,3,6-triol Core->OHSph S1P Sphingosine-1-Phosphate (S1P) Intracellular Signaling Sph->S1P SphK1/2 Ceramides Skin Ceramides (e.g., Cer-AP) Stratum Corneum Integrity OHSph->Ceramides Ceramide Synthase

Caption: Divergent metabolic fates and functions of Sphingosine and 6-Hydroxysphingosine.

Biological Roles: Systemic Signaling vs. Epidermal Integrity

  • Sphingosine: Highly bioactive. Phosphorylation by sphingosine kinases (SphK1/2) yields Sphingosine-1-phosphate (S1P), a potent signaling molecule that promotes cell survival, proliferation, and immune trafficking [4].

  • 6-Hydroxysphingosine: Structurally specialized for extracellular barrier function rather than intracellular signaling [5]. It is predominantly found in the epidermis, where it is esterified to α-hydroxy or ω-hydroxy fatty acids to form complex skin-specific ceramides (e.g., Ceramide AP, Ceramide AH, Ceramide EOH) [6]. Reduced levels of these specific ceramides are quantitatively linked to dermatological conditions like psoriasis and atopic dermatitis [3].

Quantitative Comparison Data

The addition of the C6-hydroxyl group significantly alters the physicochemical and mass spectrometric properties of the lipid, requiring distinct analytical parameters.

Table 1: Physicochemical & Analytical Properties

PropertySphingosine (d18:1)6-Hydroxysphingosine (t18:1)
Molecular Formula C18H37NO2C18H37NO3
Monoisotopic Mass 299.2824 Da315.2773 Da
Predicted XLogP3 ~4.63.8
Hydroxyl Positions C1, C3C1, C3, C6
Primary Localization Ubiquitous (All cell membranes)Epidermis (Stratum Corneum)
ESI+ Precursor Ion [M+H]+ m/z 300.3m/z 316.3
Primary Product Ion m/z 282.3 [M+H-H2O]+m/z 298.3 [M+H-H2O]+

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately quantify these sphingoid bases from complex biological matrices (like the stratum corneum), researchers must employ a self-validating analytical system.

Why is this protocol self-validating? By spiking a stable-isotope labeled internal standard (IS)—such as CER7-2 R,6R(d9) [7]—directly into the raw tissue prior to extraction, the system automatically corrects for experimental variance. Because the deuterated IS shares identical physicochemical properties with the endogenous analyte, any physical loss during liquid-liquid extraction or ionization suppression during ESI-MS affects both equally. The ratio of endogenous analyte to IS remains constant, guaranteeing absolute quantitative accuracy.

Step-by-Step Methodology:

  • Tissue Disruption & Spiking: Collect stratum corneum samples via tape stripping. Immediately spike the sample with a known concentration of deuterated internal standards (e.g., d7-sphingosine and CER7-2 R,6R(d9)). Causality: Early spiking ensures all subsequent matrix effects are normalized.

  • Monophasic Lipid Extraction: Extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v/v). Causality: The monophasic state ensures deep penetration of solvents into the highly hydrophobic keratinized tissue, releasing both polar free bases and non-polar ceramides.

  • Phase Separation: Add Chloroform and Water to achieve a 2:2:1.8 ratio, inducing phase separation. Collect the lower organic phase and dry under nitrogen gas.

  • Chromatographic Separation (UHPLC): Reconstitute in Methanol and inject onto a C18 reverse-phase column. Causality: 6-hydroxysphingosine (XLogP3 3.8) is more polar than sphingosine and will elute earlier. The gradient must be optimized to prevent co-elution with isobaric phytosphingosine (t18:0).

  • Mass Spectrometry (MRM Mode): Analyze via ESI-MS/MS in positive ion mode. Monitor the specific transitions (e.g., m/z 316.3 → 298.3 for 6-hydroxysphingosine). Calculate absolute concentrations using the established IS peak area ratios.

Workflow Sample Epidermal Sample Spike Spike IS (d9-Ceramide) Sample->Spike Extract Lipid Extraction (CHCl3:MeOH) Spike->Extract LC UHPLC (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Quant Absolute Quantification MS->Quant

Caption: Self-validating LC-MS/MS workflow for absolute quantification of sphingolipids.

References

  • PubChem. "6-Hydroxysphingosine | C18H37NO3 | CID 12991068". National Center for Biotechnology Information.[Link]

  • Kováčik, A., Roh, J., & Vávrová, K. (2014). "The chemistry and biology of 6-hydroxyceramide, the youngest member of the human sphingolipid family". ChemBioChem. [Link]

  • Stewart, M. E., & Downing, D. T. (1999). "A new 6-hydroxy-4-sphingenine-containing ceramide in human skin". Journal of Lipid Research.[Link]

  • Lipotype GmbH. "ω-hydroxy-6-hydroxy-sphingosine Analysis". Lipid Navigator.[Link]

  • Merrill, A. H. Jr, et al. (2020). "Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases". Biomolecules (PMC).[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Profile: (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol is a bioactive sphingoid base, structurally related to sphingosine but distinct due to the additional hydroxyl group at the C6 position.[1]

Operational Imperative: Unlike standard organic solvents, this compound is an amphiphilic lipid with potential biological activity (cell signaling modulation).[1] Disposal protocols must prevent environmental release (aquatic toxicity) and accidental personnel exposure.[1] It is not a P-listed acutely hazardous waste under RCRA, but it must be managed as Hazardous Chemical Waste .[1]

Critical Stability Note: The C4-C5 double bond makes this compound susceptible to oxidative cleavage.[1] Do not mix waste streams containing this lipid with strong oxidizers (e.g., nitric acid, peroxides), as this can generate reactive aldehydes and exothermic conditions.[1]

Hazard Identification & PPE

Before initiating disposal, verify the physical state and concentration.[2][1]

ParameterSpecificationOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit.[3][1][4] 2A, STOT SE 3Standard chemical handling required.[2][1]
Physical State Waxy Solid or Viscous OilMay adhere to glass/plastic; requires solvent rinsing.[1]
Reactivity Amine (Basic), Alkene (Oxidizable)Incompatible with strong acids and oxidizers.[1]
Bioactivity Sphingolipid Signaling AnalogZero-drain disposal policy.
Required PPE (Personal Protective Equipment)[7][9][10]
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1] Recommendation: Double-glove if handling solutions >10 mM to prevent lipophilic absorption.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

  • Respiratory: Work within a certified chemical fume hood.[1] If generating dust/aerosols outside a hood, use N95 or P100 respiratory protection.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired stock, contaminated weighing boats, or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid LDPE bags for primary containment of pure lipids as they may diffuse through thin plastics over time.[1]

  • Transfer: Transfer the solid chemically.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol"

    • Hazard Checkbox: Toxic, Irritant.[3][1][5]

  • Secondary Containment: Place the sealed jar into a clear plastic bag to prevent surface contamination of the outer container.

Scenario B: Disposal of Liquid Solutions (Solvent Waste)

Use this workflow for reaction mixtures, mother liquors, or stock solutions.

  • Solvent Compatibility Check:

    • Compatible: Methanol, Ethanol, Chloroform, Dichloromethane, DMSO.[1]

    • Incompatible: Peroxides, Nitric Acid, Chromic Acid.[6][1]

  • Segregation:

    • Halogenated Stream: If dissolved in Chloroform/DCM.[1]

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/DMSO.[1]

  • Quenching (Optional but Recommended): If the solution is highly basic due to the amine, neutralize to pH 6-8 with dilute acetic acid or HCl before adding to the main waste carboy to prevent pH shocks in the central waste container.[1]

  • Triple Rinse: Any glassware used must be triple-rinsed with a solvent (e.g., ethanol) capable of dissolving the lipid.[1] Add rinsate to the liquid waste container.[1]

Visualized Decision Workflow

The following diagram illustrates the logical flow for categorizing and disposing of this specific sphingolipid to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol StateCheck Determine State Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidContainer Seal in HDPE Jar (No bags as primary) Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Label: 'Hazardous Waste' List: Toxic, Irritant SolidContainer->Labeling Halo Halogenated Waste (e.g., Chloroform) SolventCheck->Halo Contains Cl/F/Br NonHalo Non-Halogenated Organic (e.g., Methanol, DMSO) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Pickup EHS / HazMat Pickup Labeling->Pickup

Figure 1: Decision logic for segregating sphingolipid waste streams based on physical state and solvent carrier.[1]

Regulatory Compliance (RCRA)[9][12]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA). While not explicitly "Listed" (P or U list), it is regulated based on Characteristics or as part of a mixture.[1]

Regulatory CategoryCodeApplicability
Ignitability D001 Applicable if dissolved in flammable solvents (Flash point <60°C, e.g., Methanol, Ethanol).[1]
Toxicity (Characteristic) D000 Not standard, but if mixed with Chloroform (D022), the entire mixture adopts the D022 code.
Listing Status Non-Regulated The pure solid is generally "Non-Regulated Chemical Waste" unless the facility designates it as API (Active Pharmaceutical Ingredient) waste.[1]

Satellite Accumulation Area (SAA) Rules:

  • Keep containers closed at all times except when adding waste.[1]

  • Store liquid waste in secondary containment trays (polypropylene) to capture spills.[1]

  • Do not exceed 55 gallons (or 1 quart for acutely hazardous waste) in the SAA.[1]

Emergency Procedures

Spill Response:

  • Isolate: Evacuate the immediate area if dust is airborne.[3][1]

  • PPE: Don goggles, nitrile gloves, and lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid: Use universal absorbent pads or vermiculite.[1] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[2][1]

  • Decontamination: Clean the surface with an ethanol-soaked wipe followed by a soap-and-water wash.[1] The ethanol helps solubilize the lipid for removal.[1]

  • Disposal: Place all cleanup materials into the solid hazardous waste bin.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 8: Management of Waste. [Link]

  • PubChem. Compound Summary for Sphingosine Derivatives (General Safety Info). National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

[1]

Executive Safety Summary

Compound Class: Bioactive Sphingoid Base (Unsaturated) Primary Hazard: Bioactivity (Cell Signaling Modulation) & Amphipathic Permeability. Physical State: Waxy Solid / Powder

As a Senior Application Scientist, I must clarify a critical misconception: while Safety Data Sheets (SDS) often classify sphingolipids merely as "Irritants" (H315/H319), this classification underestimates the risk for research-grade bioactive lipids. This specific triol is a structural analog of sphingosine, a potent signaling molecule regulating apoptosis and cell proliferation.

The Danger lies in Permeability: Unlike hydrophilic salts, this amphipathic molecule can penetrate the stratum corneum of the skin. Once absorbed, it may interfere with endogenous sphingolipid signaling pathways (e.g., PKC inhibition). Therefore, our safety protocol treats this not just as a chemical irritant, but as a Potent Compound requiring strict barrier protection.

Risk Assessment & PPE Matrix

The Self-Validating Safety System: Before handling, verify the "State of Matter" to determine the PPE tier.

  • Solid State (Powder): High inhalation risk; static charge may disperse particles.

  • Solution State (Organic Solvent): High permeation risk; solvent carries the lipid through gloves.

PPE Selection Table
Protection ZoneSolid Handling (Weighing) Solution Handling (Transfer/Synthesis) Scientific Rationale
Respiratory N95 / P2 Respirator (Minimum) or PAPR if >1gFume Hood Sash at 18" (No respirator if contained)Prevents inhalation of bioactive dust which can cause pulmonary inflammation (sphingolipids are active in lung tissue).
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Viton Gloves (if using Chloroform/Methanol)Latex is permeable to lipids. If dissolved in Chloroform, standard nitrile degrades rapidly; laminate is required.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Safety GlassesSphingoid bases are cationic surfactants at physiological pH; they cause severe corneal opacity upon contact.
Body Lab Coat (High-neck, cuffed)Lab Coat + Chemical Apron (Tyvek®)Prevents accumulation of waxy residues on personal clothing.
Operational Workflow: Weighing & Solubilization

Context: This triol is likely hygroscopic and oxidation-sensitive due to the C4-C5 double bond. Handling requires an inert atmosphere to preserve integrity, which simultaneously enhances safety by reducing dust.

Step-by-Step Protocol
  • Preparation:

    • Equip PPE as defined in the "Solid Handling" column above.[2]

    • Anti-Static Gun: Use an ionizing gun on the weighing boat. Sphingolipids are waxy and prone to static cling, which causes "jumping" of particles—a major contamination risk.

  • Weighing (The "Closed" Technique):

    • Do not weigh on an open bench. Use a Vented Balance Enclosure or Biological Safety Cabinet (Class II, Type A2).

    • Pre-weigh the solvent volume in the destination vial.

    • Add the solid directly to the solvent vial inside the enclosure to immediately suppress dust.

  • Solubilization (The Critical Step):

    • Solvent System: This triol is poorly soluble in water. Use Chloroform:Methanol (2:1) or Ethanol:Dodecane (98:2) for stock solutions.

    • Safety Note: Chloroform is a carcinogen and penetrates nitrile. If using Chloroform, you must change gloves immediately upon any splash.

    • Inert Gas Overlay: Flush the headspace with Argon (heavier than air) before capping. This prevents oxidation of the alkene group.

  • Decontamination:

    • Wipe balance and workspace with Ethanol (70%) followed by a Detergent wipe. Simple water will not remove this waxy lipid; it will only smear it.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for PPE based on the operational state of the lipid.

PPE_LogicStartStart: Handling (2S,3R)-TriolStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidIn Solution (Organic)StateCheck->LiquidDissolvedSolidRiskRisk: Inhalation & Static DispersionSolid->SolidRiskLiquidRiskRisk: Dermal Permeation via SolventLiquid->LiquidRiskSolidPPEREQ: N95 + Double Nitrile + Balance EnclosureSolidRisk->SolidPPESolventCheckSolvent = Chloroform?LiquidRisk->SolventCheckStdGlovesStd Nitrile OK (Change <15m)SolventCheck->StdGlovesNo (EtOH/DMSO)LamGlovesREQ: Laminate/Silver Shield GlovesSolventCheck->LamGlovesYes (CHCl3)

Figure 1: Decision logic for selecting PPE based on the physical state and solvent carrier of the sphingolipid.

Disposal & Emergency Response

Disposal Strategy: Do not treat this as standard organic waste. Because sphingolipids are bioactive, they must be segregated.

  • Solid Waste: Collect contaminated weighing boats and gloves in a dedicated "Bioactive Solid" bag (yellow or clearly labeled).

  • Liquid Waste:

    • Do not mix with oxidizers (e.g., Nitric acid) as the alkene group can react exothermically.

    • Dispose in "Halogenated Solvent" streams if Chloroform was used.

    • Label clearly: "Contains Bioactive Sphingoid Bases - Skin Hazard."

Accidental Exposure Protocol:

  • Skin Contact: Wash with soap and lukewarm water for 15 minutes. Do not use ethanol or solvents to clean skin; this will increase absorption of the lipid into the blood.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—cationic lipids can cause lasting corneal damage.

References
  • Occupational Safety and Health Administration (OSHA). (2024). Respiratory Protection Standard 1910.134. Retrieved from [Link]

  • Avanti Polar Lipids. (2024). Storage and Handling of Lipids: Oxidation and Hydrolysis Risks. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Sphingosine Safety Data Sheet (Compound Summary). Retrieved from [Link]

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